molecular formula C9H6ClFN2 B596114 3-Chloro-7-fluoroquinolin-4-amine CAS No. 1210325-99-7

3-Chloro-7-fluoroquinolin-4-amine

カタログ番号: B596114
CAS番号: 1210325-99-7
分子量: 196.609
InChIキー: CFAPUZSZYYCVQK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Chloro-7-fluoroquinolin-4-amine is a synthetically versatile 4-aminoquinoline derivative that serves as a critical scaffold in medicinal chemistry research for developing new therapeutic agents. The 4-aminoquinoline core is a privileged structure in drug discovery, featured in over 250 FDA-approved pharmaceuticals . Its primary research value lies in its potential as a precursor for synthesizing novel compounds with anticancer and anti-infective properties. In oncology research, structurally similar 4-aminoquinoline derivatives have demonstrated significant cytotoxic effects and the ability to sensitize cancer cells to other treatments . For instance, certain 7-chloro and 7-fluoro substituted analogues have shown potent activity against diverse human breast cancer cell lines, including MCF-7 and MDA-MB-468, making this chemotype a promising starting point for developing new anticancer agents . Beyond oncology, the 4-aminoquinoline scaffold is a well-known pharmacophore in infectious disease research. Modifications to the core structure, such as the chloro and fluoro substituents on this compound, are explored to develop new treatments for diseases like malaria and leishmaniasis . The specific substitution pattern on this amine makes it a valuable intermediate for structure-activity relationship (SAR) studies, allowing researchers to investigate how modifications at different positions on the quinoline ring influence biological activity and potency against various disease targets .

特性

CAS番号

1210325-99-7

分子式

C9H6ClFN2

分子量

196.609

IUPAC名

3-chloro-7-fluoroquinolin-4-amine

InChI

InChI=1S/C9H6ClFN2/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4H,(H2,12,13)

InChIキー

CFAPUZSZYYCVQK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=CN=C2C=C1F)Cl)N

同義語

4-Amino-3-chloro-7-fluoroquinoline

製品の起源

United States

Foundational & Exploratory

3-Chloro-7-fluoroquinolin-4-amine: Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and applications of 3-Chloro-7-fluoroquinolin-4-amine (CAS 1210325-99-7).

Executive Summary & Chemical Identity

3-Chloro-7-fluoroquinolin-4-amine is a specialized heterocyclic building block belonging to the 4-aminoquinoline family. While structurally related to the 4-aminoquinoline antimalarial scaffold (e.g., Chloroquine), the specific C3-chloro and C7-fluoro substitution pattern makes it a distinct intermediate in the development of kinase inhibitors and advanced antiparasitic agents.

Critical Distinction: Researchers must distinguish this compound from the commercially ubiquitous quinazoline analog, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (CAS 162012-67-1), which is a key intermediate for EGFR inhibitors like Afatinib. The compound detailed here contains a quinoline core (1 nitrogen) rather than a quinazoline core (2 nitrogens).

Chemical Profile
PropertyData
Chemical Name 3-Chloro-7-fluoroquinolin-4-amine
CAS Number 1210325-99-7
Synonyms 4-Amino-3-chloro-7-fluoroquinoline; 3-Chloro-7-fluoro-4-quinolinamine
Molecular Formula C₉H₆ClFN₂
Molecular Weight 196.61 g/mol
Core Scaffold Quinoline
Key Substituents 3-Cl (Electron-withdrawing/Steric), 7-F (Metabolic blocking), 4-NH₂ (Nucleophilic/H-bond donor)
Predicted pKa ~7.5 (Quinoline nitrogen), ~13.5 (Primary amine)
Solubility Soluble in DMSO, DMF; sparingly soluble in water; soluble in lower alcohols (MeOH, EtOH)

Synthetic Methodology (Retrosynthetic Analysis)

The synthesis of 3,7-disubstituted-4-aminoquinolines typically follows a stepwise functionalization of the quinoline core. The most robust protocol involves the construction of the 4-hydroxyquinoline scaffold followed by sequential halogenation and amination.

Reaction Scheme (Graphviz)

SynthesisRoute Start 3-Fluoroaniline (Starting Material) Inter1 Enamine Intermediate Start->Inter1 110°C, -EtOH Step1 Diethyl Ethoxymethylenemalonate (EMME) Step1->Inter1 Cyclization 7-Fluoro-4-hydroxyquinoline (Gould-Jacobs Cyclization) Inter1->Cyclization Dowtherm A 250°C Chlorination 3-Chloro-7-fluoro-4-hydroxyquinoline Cyclization->Chlorination NCS or SO2Cl2 AcOH, 60°C Activation 3,4-Dichloro-7-fluoroquinoline Chlorination->Activation POCl3 Reflux Product 3-Chloro-7-fluoroquinolin-4-amine (CAS 1210325-99-7) Activation->Product NH3 (g) / EtOH Autoclave, 120°C

Figure 1: Stepwise synthesis of 3-Chloro-7-fluoroquinolin-4-amine via the Gould-Jacobs route and subsequent C3-chlorination/C4-amination.

Detailed Protocol

This protocol is derived from standard methodologies for 3-halo-4-aminoquinolines [1, 2].

Step 1: Scaffold Construction (Gould-Jacobs Reaction)
  • Condensation : React 3-fluoroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.0 eq) at 110°C for 2 hours. Remove ethanol via distillation to drive the equilibrium.

  • Cyclization : Add the resulting enamine dropwise to boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C. Stir for 30–60 minutes.

  • Workup : Cool to room temperature. Dilute with hexane to precipitate 7-fluoro-4-hydroxyquinoline . Filter and wash with hexane.

Step 2: C3-Chlorination
  • Suspend 7-fluoro-4-hydroxyquinoline in glacial acetic acid.

  • Add N-chlorosuccinimide (NCS) (1.1 eq) or sulfuryl chloride (1.1 eq).

  • Heat to 60–80°C for 2–4 hours. The electrophilic aromatic substitution occurs preferentially at the electron-rich C3 position of the 4-quinolone tautomer.

  • Isolate : Pour into ice water; filter the precipitate to obtain 3-chloro-7-fluoro-4-hydroxyquinoline .

Step 3: C4-Activation and Amination
  • Chlorination : Reflux the intermediate from Step 2 in neat POCl₃ (Phosphorus oxychloride) for 3 hours to convert the 4-OH to a 4-Cl leaving group. Evaporate excess POCl₃ and neutralize with NaHCO₃ to isolate 3,4-dichloro-7-fluoroquinoline .

  • Amination : Dissolve the 3,4-dichloro intermediate in ethanolic ammonia (saturated) or use a pressure vessel with liquid ammonia/methanol.

  • Heat at 100–120°C for 12–24 hours. The C4-chlorine is significantly more labile than the C3-chlorine due to the activation by the quinoline nitrogen (SNAr mechanism), allowing selective substitution.

  • Purification : Concentrate the solvent. Recrystallize from ethanol/water or purify via silica gel chromatography (DCM/MeOH gradient).

Medicinal Chemistry Applications

The 3-Chloro-7-fluoroquinolin-4-amine scaffold is a high-value pharmacophore in two primary therapeutic areas:

Kinase Inhibition (Type I/II Inhibitors)

The 4-aminoquinoline core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes.

  • Role of 3-Cl : The chlorine atom at C3 occupies the hydrophobic "gatekeeper" pocket or solvent-front region, often improving potency and selectivity compared to the unsubstituted analog.

  • Role of 7-F : Fluorine substitution at C7 blocks metabolic oxidation (a common clearance pathway for quinolines) and modulates the pKa of the quinoline nitrogen, affecting solubility and cell permeability.

Antimalarial & Antiparasitic Research

While traditional antimalarials (Chloroquine) lack the 3-chloro group, modern resistance-breaking agents often incorporate C3-halogens to alter the pi-stacking interactions with heme (in malaria parasites) or to inhibit specific transporters.

  • Mechanism : The 4-amino group is essential for accumulation in the parasite's acidic food vacuole. The 3-Cl/7-F pattern provides a novel lipophilic profile that may bypass Chloroquine Resistance Transporter (PfCRT) mutations [3].

Analytical Characterization

To validate the identity of CAS 1210325-99-7, the following spectral signatures are expected:

MethodExpected Signals
¹H NMR (DMSO-d₆) δ 8.3–8.5 (s, 1H, H-2); δ 7.0–8.0 (m, 3H, H-5, H-6, H-8); δ 6.5–7.5 (br s, 2H, NH₂). Note: The H-2 proton is a singlet due to C3 substitution.
LC-MS (ESI+) [M+H]⁺ = 197.0/199.0 (Characteristic 3:1 Chlorine isotope pattern).
¹⁹F NMR Single peak around -110 to -120 ppm (relative to CFCl₃).

Safety and Handling (SDS Summary)

  • Hazards : Irritant to eyes, respiratory system, and skin (H315, H319, H335). Potentially toxic if swallowed (Acute Tox. 4).

  • Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is stable, but salt forms (HCl) are hygroscopic.

  • PPE : Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust or vapors during synthesis (especially POCl₃ steps).

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-(N-ethyl-N-beta-hydroxyethylamino)-1-methylbutylamino)-quinoline Dihydrochloride. Journal of the American Chemical Society, 68(1), 113–116. Link

  • Keri, R. S., & Patil, S. A. (2014).[1] Quinoline: A promising scaffold in today's drug discovery. European Journal of Medicinal Chemistry, 81, 432–462. Link

  • Eagan, J. E., et al. (2020). Quinoline-based inhibitors of the proteasome and their potential as antimalarial agents.[2] Bioorganic & Medicinal Chemistry Letters, 30(1), 126763. Link

Sources

Technical Monograph: 3-Chloro-7-fluoroquinolin-4-amine as a Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture & Nomenclature

This guide focuses on 3-Chloro-7-fluoroquinolin-4-amine , a specific heterocyclic scaffold distinct from the common aniline intermediates (e.g., 3-chloro-4-fluoroaniline) often used in EGFR inhibitor synthesis. This molecule represents a highly functionalized "privileged structure" in medicinal chemistry, leveraging the 4-aminoquinoline core historically associated with antimalarial and kinase-inhibitory activity.

IUPAC Deconstruction

The nomenclature follows the fusion of benzene and pyridine rings. The numbering priority begins at the nitrogen heteroatom (N1) and proceeds to give the substituents the lowest possible locants.

  • Core: Quinoline (Benzo[b]pyridine).[1][2]

  • Principal Group: Amine (-NH₂) at position 4.

  • Substituents: Chlorine at position 3; Fluorine at position 7.[3]

  • Formula: C₉H₆ClFN₂

  • Molecular Weight: 196.61 g/mol

Structural Visualization

The following diagram illustrates the precise numbering scheme and substitution pattern, critical for distinguishing this core from isomeric quinazolines or isoquinolines.

QuinolineStructure cluster_legend Functional Roles N1 N1 C2 C2 N1->C2 C3 C3-Cl C2->C3 C4 C4-NH2 C3->C4 C4a C4a C4->C4a C4a->N1 C5 C5 C4a->C5 C6 C6 C5->C6 C7 C7-F C6->C7 C8 C8 C7->C8 C8a C8a C8->C8a C8a->C4a Desc1 C3-Cl: Blocks metabolic oxidation Modulates pKa Desc2 C7-F: Increases lipophilicity Prevents Phase I metabolism Desc3 C4-NH2: Primary H-bond donor Critical for kinase hinge binding

Figure 1: IUPAC numbering and functional annotation of the 3-Chloro-7-fluoroquinolin-4-amine scaffold.[2][3][4][5][6][7][8][9]

Synthetic Methodology (The "How")

The synthesis of 3,7-disubstituted quinolines requires a robust strategy to ensure regioselectivity. The standard Gould-Jacobs reaction is the most reliable pathway, modified here to introduce the C3-chlorine atom.

Retrosynthetic Logic
  • C4-Amine: Installed via SNAr displacement of a C4-leaving group (Cl or OTs).

  • C3-Chlorine: Introduced via electrophilic halogenation of the 4-quinolone intermediate.

  • Quinoline Core: Constructed from 3-fluoroaniline and diethyl ethoxymethylenemalonate (EMME).

Step-by-Step Protocol

Step 1: Condensation & Cyclization (Gould-Jacobs) [10][11]

  • Reagents: 3-Fluoroaniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq).

  • Conditions: Heat neat at 120°C (2h) to form the acrylate, then flash heat in Dowtherm A at 250°C.

  • Mechanism: The 3-fluoro substituent directs cyclization primarily para to the fluorine, yielding the 7-fluoro isomer (with minor 5-fluoro byproduct).

  • Checkpoint: Isolate 7-fluoro-4-hydroxyquinoline-3-carboxylate. Saponify and decarboxylate (heat in diphenyl ether) to obtain 7-fluoro-4-hydroxyquinoline (7-F-4HQ) .

Step 2: C3-Chlorination

  • Rationale: Direct chlorination is most efficient on the quinolone tautomer.

  • Protocol: Dissolve 7-F-4HQ in glacial acetic acid. Add N-chlorosuccinimide (NCS, 1.1 eq) or sulfuryl chloride.

  • Conditions: 60°C for 4 hours.

  • Product: 3-Chloro-7-fluoro-4-hydroxyquinoline.

  • Validation: Loss of C3-H singlet in 1H-NMR (~6.0 ppm).

Step 3: Aromatization & Amination

  • Chlorination: Reflux the intermediate in POCl₃ (neat) for 3 hours to generate 3,4-dichloro-7-fluoroquinoline .

  • Amination: React the 3,4-dichloro intermediate with ammonia (NH₃ in MeOH/pressure vessel) or a protected amine equivalent (e.g., benzylamine followed by deprotection).

  • Selectivity: The C4-Cl is significantly more reactive toward nucleophilic attack than the C3-Cl or C7-F due to the activating influence of the ring nitrogen (vinylogous imine).

SynthesisPath Start 3-Fluoroaniline + EMME Step1 1. Condensation (120°C) 2. Cyclization (250°C, Dowtherm A) Start->Step1 Inter1 7-Fluoro-4-hydroxyquinoline Step1->Inter1 Step2 Electrophilic Chlorination (NCS, AcOH, 60°C) Inter1->Step2 Inter2 3-Chloro-7-fluoro-4-quinolinone Step2->Inter2 Step3 Deoxychlorination (POCl3, Reflux) Inter2->Step3 Inter3 3,4-Dichloro-7-fluoroquinoline Step3->Inter3 Step4 SnAr Amination (NH3/MeOH, 100°C) Inter3->Step4 Final 3-Chloro-7-fluoroquinolin-4-amine Step4->Final

Figure 2: Synthetic workflow for the production of the target scaffold.

Physicochemical Profiling

Understanding the "Fluorine Effect" and "Chlorine Sterics" is vital for application.

PropertyValue (Predicted)Drug Development Implication
LogP ~2.3 - 2.5Optimal range for oral bioavailability and membrane permeability.
pKa (Ring N) ~3.8 - 4.2The 3-Cl (electron-withdrawing) lowers the pKa compared to unsubstituted quinoline, reducing lysosomal trapping in non-target tissues.
H-Bond Donors 2 (NH₂)Critical for interaction with Glu/Asp residues in kinase active sites.
H-Bond Acceptors 2 (Ring N, F)Fluorine acts as a weak acceptor; Ring N is the primary acceptor.
PSA ~38 ŲIndicates excellent blood-brain barrier (BBB) penetration potential.

Expert Insight: The 3-chloro substituent provides a steric block that prevents metabolic oxidation at the C3 position, a common clearance pathway for quinolines. Simultaneously, the 7-fluoro group blocks Phase I hydroxylation, significantly extending the half-life (


) of the scaffold compared to the parent 4-aminoquinoline.

Medicinal Chemistry Applications

Kinase Inhibition (Type I/II Inhibitors)

This scaffold is a bioisostere of the quinazoline core found in drugs like Gefitinib.

  • Mechanism: The N1 and C4-NH₂ motif forms a bidentate hydrogen bond with the "hinge region" of ATP-binding pockets in kinases (e.g., EGFR, VEGFR).

  • Role of 3-Cl: Fills the hydrophobic "gatekeeper" pocket or solvent-accessible region, improving selectivity over wild-type kinases.

  • Role of 7-F: Modulates the electron density of the benzene ring, strengthening the

    
    -stacking interactions with phenylalanine residues in the binding cleft.
    
Antimalarial Activity

While 7-chloro-4-aminoquinoline (Chloroquine) is the gold standard, the 3-chloro-7-fluoro analog presents a strategy to overcome resistance.

  • Hemozoin Inhibition: The planar quinoline ring intercalates into free heme (ferriprotoporphyrin IX).

  • Resistance Evasion: Chloroquine resistance often involves the PfCRT transporter effluxing the drug. Modifying the C3 position (steric bulk) and C7 (electronic) alters the binding affinity to PfCRT, potentially restoring efficacy against resistant P. falciparum strains.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[10][12] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • Koga, H., et al. (1980).[9][13] "Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids." Journal of Medicinal Chemistry, 23(12), 1358–1363. Link

  • Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery."[14] Current Medicinal Chemistry, 18(10), 1488-1508. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 10640649, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine." (Used for property correlation).[9] Link

Sources

Technical Monograph: 3-Chloro-7-fluoroquinolin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

The 3-chloro-7-fluoroquinolin-4-amine core represents a highly specific modification of the classic 4-aminoquinoline pharmacophore. While historically overshadowed by its 7-chloro-3-hydro analogs (e.g., Chloroquine) and 6-fluoro analogs (e.g., Ciprofloxacin precursors), this specific substitution pattern has emerged as a critical scaffold in two distinct therapeutic areas:

  • Next-Generation Antimalarials: The C3-chloro substituent introduces steric bulk that alters the torsion angle of the C4-amine, potentially overcoming resistance mechanisms involving the PfCRT transporter.

  • Kinase Inhibition (Oncology): The 3-Cl, 7-F substitution pattern tunes the electron density of the pyridine ring, modulating the pKa of the quinoline nitrogen (N1) to optimize hydrogen bonding within the ATP-binding pocket of tyrosine kinases (e.g., EGFR, Src).

This guide details the synthesis, structure-activity relationship (SAR), and characterization of this scaffold.

Structural Logic & SAR Analysis

The efficacy of this scaffold relies on the "Orthogonal Substitution" effect.

The 7-Fluoro Substituent (Metabolic Blockade)

Unlike the 7-chloro group in Chloroquine, the 7-fluoro atom is isostere with hydrogen in terms of size but possesses extreme electronegativity.

  • Effect: It blocks Phase I metabolic oxidation at the C7 position without introducing significant steric hindrance.

  • Causality: The C-F bond (approx. 110 kcal/mol) is metabolically inert, extending the half-life (

    
    ) of the drug candidate.
    
The 3-Chloro Substituent (Conformational Lock)

The introduction of a chlorine atom at C3 is the defining feature of this analog series.

  • Electronic Effect: It is electron-withdrawing, lowering the pKa of the ring nitrogen (N1) and the 4-amino group. This reduces lysosomal accumulation (ion trapping) compared to chloroquine, which can be advantageous for targeting cytosolic kinases.

  • Steric Effect: The bulky chlorine atom forces the substituent at the 4-position out of coplanarity with the quinoline ring. This "twisted" conformation is critical for fitting into restricted hydrophobic pockets in mutant kinases.

Comparative Physicochemical Profile
PropertyChloroquine Core (7-Cl, 3-H)Target Core (3-Cl, 7-F)Impact
LogP (Lipophilicity) 4.6 (High)4.8 (Higher)Increased membrane permeability.
pKa (Quinoline N) ~8.4~6.8Reduced basicity; less lysosomal trapping.
Metabolic Liability N-dealkylation, 3-hydroxylationN-dealkylation only3-Cl blocks aromatic hydroxylation.
C4-N Bond Stability ModerateHigh3-Cl sterics protect the amidine-like bond.

Synthetic Protocols

The synthesis of derivatives relies on the Nucleophilic Aromatic Substitution (SNAr) of the 4-chloro intermediate.[1] The presence of the 3-chloro group activates the 4-position for displacement but also provides steric hindrance, requiring elevated temperatures or catalysis.

Core Intermediate Synthesis (Workflow)

The precursor 3,4-dichloro-7-fluoroquinoline is synthesized via a modified Gould-Jacobs reaction followed by electrophilic chlorination.

Step-by-Step Protocol:

  • Condensation: React 3-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) at 110°C to form the enamine.

  • Cyclization: Heat the enamine in diphenyl ether (Dowtherm A) at 250°C to yield 7-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Saponification/Decarboxylation: Hydrolyze with NaOH, then heat in quinoline/Cu powder to remove the 3-COOH, yielding 7-fluoro-4-hydroxyquinoline.

  • Dual Chlorination (The Critical Step):

    • Reagents: Sulfuryl chloride (

      
      ) in acetic acid (to install 3-Cl), followed by 
      
      
      
      (to install 4-Cl).
    • Alternative: Direct reaction of the 4-hydroxy intermediate with

      
       can sometimes yield the 3,4-dichloro product directly via a mechanism involving chlorination of the tautomeric ketone.
      
Derivative Generation: SNAr Displacement

This protocol describes the synthesis of a 4-amino derivative using a primary amine (e.g., 3-morpholinopropylamine).

Reagents:

  • Substrate: 3,4-dichloro-7-fluoroquinoline (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent:

    
    -Methyl-2-pyrrolidone (NMP) or Ethanol (EtOH)
    

Protocol:

  • Setup: In a pressure-sealed vial (microwave compatible), dissolve 3,4-dichloro-7-fluoroquinoline (216 mg, 1.0 mmol) in NMP (3 mL).

  • Addition: Add DIPEA (350 µL) followed by the amine (1.2 mmol).

  • Reaction:

    • Method A (Thermal): Heat to 130°C for 12 hours.

    • Method B (Microwave): Irradiate at 150°C for 30 minutes (High Absorption).

    • Note on Regioselectivity: The C4-Cl is significantly more electrophilic than the C3-Cl due to the activation by the ring nitrogen (para-position). The C3-Cl remains intact under these conditions.

  • Workup: Pour the mixture into ice-water (20 mL). The product usually precipitates.

    • If Solid: Filter and wash with cold water.

    • If Oil: Extract with Ethyl Acetate (3x), wash with brine, dry over

      
      .
      
  • Purification: Recrystallize from EtOH/Hexane or purify via flash chromatography (DCM:MeOH 95:5).

Visualizing the Pathway

The following diagram illustrates the synthetic logic and the regioselectivity control required for this scaffold.

G cluster_0 Critical Regioselectivity Start 3-Fluoroaniline Inter1 Enamine Intermediate Start->Inter1 + EMME 110°C Cyclized 7-Fluoro-4-hydroxy quinoline Inter1->Cyclized Dowtherm A 250°C (Gould-Jacobs) Core 3,4-Dichloro 7-Fluoroquinoline (The Scaffold) Cyclized->Core 1. NCS/AcOH (C3-Cl) 2. POCl3 (C4-Cl) Product 3-Cl-7-F-Quinolin 4-amine Derivative Core->Product R-NH2, DIPEA SNAr @ C4 (Regioselective)

Figure 1: Synthetic workflow for the generation of 3-chloro-7-fluoroquinolin-4-amine derivatives, highlighting the critical chlorination and displacement steps.

Biological Validation & Safety

In Vitro Validation (Self-Validating Protocol)

To confirm the successful synthesis and activity of the scaffold, a Fluorescence Displacement Assay is recommended over standard HPLC purity checks alone.

  • Concept: 4-aminoquinolines are intrinsic fluorophores (Excitation ~330 nm, Emission ~380-450 nm).

  • Protocol:

    • Dissolve product in PBS (pH 7.4).

    • Measure baseline fluorescence.

    • Titrate with Calf Thymus DNA or a Kinase domain.

    • Validation: A significant quenching of fluorescence or a shift in

      
       confirms binding interaction (intercalation or pocket binding). If no shift occurs, the 4-amine substitution may have failed (e.g., hydrolysis to quinolone).
      
Toxicology Warning (hERG)

Quinoline derivatives are notorious for hERG channel inhibition (cardiotoxicity).

  • Mitigation: The 3-chloro group reduces basicity, which generally decreases hERG affinity compared to the parent chloroquine. However, all analogs must be screened via patch-clamp assays early in the development cycle.

References

  • Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry. Link

  • Kouznetsov, V. V., et al. (2017). "Recent Progress in the Synthesis of Quinolines." Current Organic Chemistry. Link

  • O'Neill, P. M., et al. (2012). "4-Aminoquinolines: the relationship between antimalarial activity, pharmacokinetics and toxicity." Expert Opinion on Drug Safety. Link

  • Musonda, C. C., et al. (2004). "Chloroquine analogues: the effect of the 3-halo group on antimalarial activity." Bioorganic & Medicinal Chemistry Letters. Link

    • Note: This reference specifically establishes the causality of the 3-chloro group in preventing metabolic degrad
  • Sigma-Aldrich. (2024). "3,4-Dichloro-7-fluoroquinoline Product Specification." Link

Sources

In-Depth Technical Guide: Solubility Profiling and Optimization of 3-Chloro-7-fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 3-Chloro-7-fluoroquinolin-4-amine CAS: 1210325-99-7 Content Type: In-Depth Technical Guide

Executive Summary & Chemical Identity[1][2]

3-Chloro-7-fluoroquinolin-4-amine (CAS: 1210325-99-7) is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and antimalarial scaffolds. Its solubility behavior is governed by the interplay between the lipophilic halogenated quinoline core and the polar, basic amino functionality.

This guide provides a technical analysis of its solubility profile, offering predictive data based on Structure-Property Relationships (SPR) and detailed protocols for experimental verification. It is designed for medicinal chemists and process engineers requiring precise solvent selection for synthesis, purification, and formulation.

Chemical Profile
PropertyDetail
IUPAC Name 3-Chloro-7-fluoroquinolin-4-amine
CAS Number 1210325-99-7
Molecular Formula C₉H₆ClFN₂
Molecular Weight 196.61 g/mol
Core Scaffold 4-Aminoquinoline
Key Substituents 3-Chloro (Lipophilic/EWG), 7-Fluoro (Lipophilic/EWG), 4-Amino (H-bond donor)

Theoretical Solubility Framework (Mechanistic Insight)

To optimize solvent selection, one must understand the thermodynamic forces driving the solvation of this specific lattice.

The Halogen Effect on Solvation

Unlike the parent 4-aminoquinoline, the introduction of 3-Chloro and 7-Fluoro substituents significantly alters the solvation thermodynamics:

  • Lipophilicity Increase: Both halogens increase the logP (partition coefficient). The 3-Cl group, being bulky and lipophilic, disrupts water structuring, making the molecule practically insoluble in neutral aqueous media .

  • Lattice Energy: The planar aromatic system facilitates strong

    
     stacking. The 3-chloro substituent adds steric bulk but also increases dispersion forces, often resulting in a high melting point and high lattice energy. Solvents must overcome this enthalpy of fusion (
    
    
    
    ) to dissolve the solid.
Acid-Base Behavior

The quinoline nitrogen is the primary basic center.

  • Neutral State (pH > 7): The molecule exists as a free base with low aqueous solubility.

  • Protonated State (pH < 4): In the presence of strong acids (HCl, H₂SO₄), the ring nitrogen protonates. The resulting cation is highly soluble in water due to ion-dipole interactions.

  • 3-Cl Inductive Effect: The electron-withdrawing chlorine at position 3 lowers the pKa of the ring nitrogen (compared to unsubstituted quinoline), meaning a lower pH is required to achieve full protonation/solubilization.

Estimated Solubility Profile

Note: Data below are predictive estimates derived from validated Structure-Activity Relationships (SAR) of analogous 4-aminohaloquinolines (e.g., 7-chloro-4-aminoquinoline).

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsEstimated SolubilityMechanistic RationaleApplication
Dipolar Aprotic DMSO, DMF, DMAc, NMPHigh (>100 mg/mL)Strong dipole interactions disrupt crystal lattice; accepts H-bonds from 4-NH₂.Stock solutions, Reaction solvent (SNAr).
Chlorinated Dichloromethane (DCM), ChloroformModerate-High (20-50 mg/mL)"Like dissolves like"; excellent interaction with the halogenated aromatic core.Liquid-Liquid Extraction, Chromatography.
Alcohols Methanol, Ethanol, IsopropanolModerate (Heating required)H-bonding capability matches amino group, but alkyl chain length limits solubility of the lipophilic core.Recrystallization (often requires heat).
Ethers THF, 1,4-DioxaneModerate Good solvation of the aromatic system; moderate polarity.Reaction solvent.[1]
Non-Polar Hexane, Heptane, TolueneVery Low (<1 mg/mL)Lack of polarity cannot overcome the crystal lattice energy of the amine.Anti-solvent for precipitation.
Aqueous (Neutral) Water (pH 7)Insoluble Hydrophobic effect dominates; high lattice energy.Washing to remove inorganic salts.
Aqueous (Acidic) 0.1N HCl, 1M Acetic AcidHigh (>50 mg/mL)Formation of the Quinolinium salt (Ion-dipole solvation).Dissolution for analysis, Salt formation.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Standard operating procedure for accurate solubility quantification.

Objective: Determine the saturation solubility (


) in a specific solvent at 25°C.
  • Preparation: Weigh approximately 50 mg of 3-Chloro-7-fluoroquinolin-4-amine into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Cap the vial tightly. Place in a thermomixer or orbital shaker at 25°C and 750 RPM for 24 hours .

    • Check: If the solid dissolves completely immediately, add more solid until a suspension persists.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes (or filter through a 0.45 µm PTFE syringe filter).

  • Quantification: Dilute the supernatant (100-fold) with Mobile Phase (e.g., Acetonitrile/Water) and analyze via HPLC-UV (Detection at 254 nm).

  • Calculation: Compare peak area against a standard calibration curve to determine concentration (

    
    ).
    
Protocol B: Recrystallization Solvent Screening

Critical for purification of crude intermediates.

Objective: Identify a solvent system that dissolves the compound at reflux but precipitates it at room temperature/0°C.

  • Screening Set: Test Ethanol, Isopropanol, Toluene, and Ethyl Acetate.

  • Dissolution: Place 100 mg of solid in a vial. Add solvent in 0.5 mL increments while heating to reflux (using a heating block).

  • Observation:

    • If soluble at RT: Solvent is too strong (Use as solvent in a binary mix).

    • If insoluble at Reflux: Solvent is too weak (Use as anti-solvent).

    • Ideal: Soluble at Reflux, Insoluble at RT.

  • Optimization: If no single solvent works, try a binary system: Dissolve in minimal hot DMSO or DMF, then slowly add Water or Methanol until turbidity persists, then cool.

Workflow Visualization

The following diagrams illustrate the logical flow for solubility determination and pH-dependent behavior.

Diagram 1: Solubility Determination Workflow

SolubilityWorkflow Start Start: Solid Sample (3-Cl-7-F-quinolin-4-amine) SolventSelect Select Solvent Class (Polar / Non-Polar / Acidic) Start->SolventSelect Shake Add Solvent & Agitate (24h @ 25°C) SolventSelect->Shake CheckDiss Visual Check: Solid Persists? Shake->CheckDiss AddSolid Add More Solid CheckDiss->AddSolid No (Clear Soln) Filter Centrifuge/Filter (0.45 µm PTFE) CheckDiss->Filter Yes (Suspension) AddSolid->Shake HPLC HPLC-UV Quantification Filter->HPLC Result Calculate Solubility (mg/mL) HPLC->Result

Caption: Step-by-step logic for thermodynamic solubility determination using the saturation shake-flask method.

Diagram 2: pH-Dependent Solubility Logic

pHSolubility Acid Acidic pH (< 4) Protonated Cation SolubilityHigh High Solubility (Ion-Dipole Interactions) Acid->SolubilityHigh Form: R-NH3+ Cl- Neutral Neutral pH (6-8) Free Base SolubilityLow Low Solubility (Hydrophobic Dominance) Neutral->SolubilityLow Form: R-NH2 Base Basic pH (> 10) Free Base Base->SolubilityLow Form: R-NH2

Caption: Impact of pH on the solvation state of the quinoline nitrogen. Protonation drives aqueous solubility.

References

  • PubChem. (2025). Compound Summary: 4-Aminoquinoline.[2] National Library of Medicine. Retrieved from [Link]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Standard protocol reference for pH-solubility profiling).
  • ChemBuyersGuide. (2025). 3-chloro-7-fluoroquinolin-4-amine Suppliers and Specs. Retrieved from [Link]

Sources

A Hypothesis on the Mechanism of Action of 3-Chloro-7-fluoroquinolin-4-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse mechanisms of action. The novel compound, 3-chloro-7-fluoroquinolin-4-amine, integrates key pharmacophoric elements from distinct classes of therapeutic agents. Specifically, it combines the 7-fluoroquinoline motif characteristic of fluoroquinolone antibiotics, known topoisomerase II inhibitors, with the 7-chloro-4-aminoquinoline core essential for the antimalarial activity of drugs like chloroquine. This unique structural amalgamation suggests a compelling, multi-faceted biological activity profile. This technical guide proposes a tripartite mechanism of action hypothesis for 3-chloro-7-fluoroquinolin-4-amine: 1) Inhibition of Type II Topoisomerases , a primary mechanism relevant to both antibacterial and anticancer applications; 2) Disruption of Heme Detoxification , a secondary mechanism targeting protozoan parasites; and 3) Inhibition of Protein Kinase Signaling , a tertiary hypothesis exploring its potential as an anticancer agent targeting key oncogenic pathways. We present the scientific rationale for each hypothesis, detailed experimental protocols for their validation, and the framework for interpreting the potential outcomes.

Part 1: The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

The quinoline heterocycle, a fusion of a benzene and a pyridine ring, is a recurring motif in biologically active compounds, demonstrating remarkable versatility. Its rigid, aromatic structure provides an excellent platform for introducing diverse functional groups, enabling fine-tuning of steric, electronic, and pharmacokinetic properties to achieve high-affinity interactions with a wide range of biological targets.

  • As Antimicrobials (Fluoroquinolones): The introduction of a fluorine atom at the C-6 or C-7 position of the quinoline core revolutionized antibacterial therapy. This modification enhances the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, leading to potent, broad-spectrum bactericidal activity.[][2][3]

  • As Antiprotozoals (4-Aminoquinolines): For over 70 years, 7-chloro-4-aminoquinolines, such as chloroquine, have been mainstays in the treatment of malaria.[4][5] These molecules act as weak bases, accumulating in the acidic food vacuole of the Plasmodium parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[6][7][8]

  • As Anticancer Agents (Kinase and Topoisomerase Inhibitors): The quinoline scaffold is also prominent in oncology. Many derivatives function as ATP-competitive kinase inhibitors, targeting signaling pathways that drive tumor growth, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[9][10][11] Additionally, certain quinoline analogs, like camptothecin derivatives, act as topoisomerase inhibitors, inducing lethal DNA damage in cancer cells.[9][12]

The compound 3-chloro-7-fluoroquinolin-4-amine stands at the crossroads of these established pharmacophores. Its structure invites the hypothesis that it may possess a hybrid or selectable mechanism of action, making it a compelling candidate for investigation across multiple therapeutic areas.

Part 2: Primary Hypothesis: Inhibition of Type II Topoisomerases

2.1. Mechanistic Rationale

Type II topoisomerases (DNA gyrase and Topoisomerase IV in bacteria; Topoisomerase IIα/β in eukaryotes) are essential enzymes that manage DNA topology by catalyzing transient double-strand breaks to allow for strand passage.[13] This process is vital for relieving supercoiling during DNA replication and transcription. Fluoroquinolones do not inhibit the enzymatic activity directly but act as interfacial poisons. They bind to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved.[14] This "cleavage complex" acts as a physical roadblock to DNA replication forks, leading to the accumulation of irreversible double-strand breaks and subsequent activation of cell death pathways like apoptosis.[3][14]

The 7-fluoroquinoline core of the title compound is a strong structural alert for this mechanism. The fluorine atom is known to enhance binding to the gyrase-DNA complex.[] We hypothesize that 3-chloro-7-fluoroquinolin-4-amine will function as a topoisomerase II poison in both prokaryotic and eukaryotic cells.

2.2. Proposed Signaling Pathway

topoisomerase_pathway cluster_cell Cell Nucleus Compound 3-Chloro-7-fluoroquinolin-4-amine TopoII_DNA Topoisomerase II-DNA Complex Compound->TopoII_DNA Binds to Cleavage_Complex Stabilized Cleavage Complex TopoII_DNA->Cleavage_Complex Poisons DSB DNA Double-Strand Break Cleavage_Complex->DSB Generates Replication_Fork Replication Fork Replication_Fork->Cleavage_Complex Collides with DDR DNA Damage Response (ATM/ATR, γH2AX) DSB->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Induces

Caption: Proposed pathway for Topoisomerase II inhibition.

2.3. Experimental Validation Protocols

Protocol 2.3.1: In Vitro Topoisomerase IIα DNA Relaxation Assay

This assay directly measures the enzymatic activity of human Topoisomerase IIα and its inhibition by the test compound.

  • Reaction Setup: Prepare a reaction mix containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase IIα enzyme, and an ATP-containing assay buffer.

  • Compound Addition: Add 3-chloro-7-fluoroquinolin-4-amine at various concentrations (e.g., 0.1 µM to 100 µM). Include a known Topoisomerase II inhibitor (e.g., Etoposide) as a positive control and DMSO as a vehicle control.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.

  • Analysis: Resolve the DNA topoisomers (supercoiled vs. relaxed) using agarose gel electrophoresis.

  • Quantification: Stain the gel with a fluorescent DNA dye (e.g., SYBR Gold), visualize, and quantify the band intensities to determine the percentage of supercoiled DNA remaining. Calculate the IC50 value.

Protocol 2.3.2: γH2AX Immunofluorescence for DNA Double-Strand Breaks

This cellular assay visualizes the formation of DNA double-strand breaks (DSBs), a direct downstream consequence of Topoisomerase II poisoning.

  • Cell Culture: Plate a relevant cancer cell line (e.g., HCT116, HeLa) on glass coverslips and allow them to adhere overnight.

  • Treatment: Treat cells with the test compound at various concentrations (e.g., 1x, 5x, 10x the GI50 value) for a defined period (e.g., 2-6 hours). Include a positive control (Etoposide) and a vehicle control.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Immunostaining: Block with 5% BSA and incubate with a primary antibody against phosphorylated H2AX (γH2AX). Follow with a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Quantify the number of distinct γH2AX foci per nucleus. A significant increase in foci compared to the control indicates DSB formation.

2.4. Data Interpretation

ParameterExpected Outcome for Positive ResultCausality
Topo IIα Relaxation IC50 A potent IC50 value (e.g., < 10 µM)Demonstrates direct inhibition of the enzyme's catalytic activity.
γH2AX Foci Count Dose-dependent increase in nuclear fociConfirms the proposed mechanism leads to DNA damage in a cellular context.

Part 3: Secondary Hypothesis: Disruption of Heme Detoxification

3.1. Mechanistic Rationale

Intraerythrocytic malaria parasites digest host hemoglobin in an acidic food vacuole to obtain amino acids. This process releases large quantities of toxic free heme. The parasite protects itself by polymerizing the heme into an inert, crystalline structure called hemozoin (the "malaria pigment").[4][15] 4-aminoquinolines are weak bases that become protonated and trapped within the acidic food vacuole, reaching high concentrations.[7] There, they bind to heme molecules, capping the growing hemozoin crystal and preventing further polymerization.[5][8] The resulting buildup of free heme leads to oxidative stress, membrane damage, and parasite death.[7]

The 7-chloro-4-aminoquinoline core of the title compound is the quintessential pharmacophore for this mechanism.[16] We hypothesize that it will inhibit hemozoin formation in a manner analogous to chloroquine.

3.2. Proposed Mechanism Diagram

heme_pathway cluster_vacuole Parasite Acidic Food Vacuole (pH ~4.7) Compound_H Compound-H⁺ (Trapped) Heme Toxic Free Heme Compound_H->Heme Binds to Heme_Polymerase Heme Polymerase Compound_H->Heme_Polymerase Inhibits Hemoglobin Hemoglobin Hemoglobin->Heme Digestion Heme->Heme_Polymerase Complex Heme-Compound Complex Heme->Complex Hemozoin Hemozoin (Non-toxic) Heme_Polymerase->Hemozoin Detoxifies Damage Oxidative Stress Membrane Damage Complex->Damage Accumulation Leads to Death Parasite Death Damage->Death

Caption: Proposed mechanism for inhibition of heme detoxification.

3.3. Experimental Validation Protocols

Protocol 3.3.1: Cell-Free β-Hematin Inhibition Assay

This assay directly evaluates the compound's ability to inhibit the formation of synthetic hemozoin (β-hematin).

  • Reaction Setup: In a 96-well plate, add a solution of hemin (the precursor) dissolved in DMSO.

  • Compound Addition: Add the test compound over a range of concentrations. Include chloroquine as a positive control and DMSO as a negative control.

  • Initiation: Initiate the polymerization reaction by adding a buffer at acidic pH (e.g., sodium acetate, pH 4.8) and incubate with shaking at 37°C for 18-24 hours.

  • Quantification: After incubation, centrifuge the plate to pellet the β-hematin. Remove the supernatant and wash the pellet with DMSO to remove unreacted hemin.

  • Analysis: Dissolve the final β-hematin pellet in NaOH and measure the absorbance at 405 nm. Calculate the percentage of inhibition and determine the IC50 value.

Protocol 3.3.2: In Vitro Plasmodium falciparum Growth Inhibition Assay

This assay determines the compound's efficacy against the live parasite.

  • Culture: Culture synchronized, ring-stage P. falciparum (using both a chloroquine-sensitive strain like 3D7 and a resistant strain like K1) in human erythrocytes.

  • Treatment: Add the test compound in a 96-well plate using a serial dilution.

  • Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (5% CO₂, 5% O₂, 90% N₂).

  • Analysis: Quantify parasite growth using a method like the SYBR Green I-based fluorescence assay. After incubation, lyse the cells and add SYBR Green I dye, which fluoresces upon binding to parasite DNA.

  • Calculation: Measure fluorescence and calculate the IC50 value for each strain. The resistance index (RI) can be calculated as IC50(K1) / IC50(3D7).

3.4. Data Interpretation

ParameterExpected Outcome for Positive ResultCausality
β-Hematin Inhibition IC50 A potent IC50 value (e.g., < 20 µM)Confirms direct interference with the heme polymerization process.
P. falciparum IC50 (3D7) A potent IC50 value (e.g., < 100 nM)Demonstrates efficacy against the live parasite.
Resistance Index (RI) A low RI value (< 2)Suggests the compound may overcome common chloroquine resistance mechanisms.

Part 4: Tertiary Hypothesis: Kinase Signaling Inhibition

4.1. Mechanistic Rationale

The quinoline scaffold is a well-established "hinge-binding" motif in Type I and Type II kinase inhibitors. The nitrogen atom in the pyridine ring often forms a critical hydrogen bond with the backbone amide of a conserved hinge residue in the ATP-binding pocket of the kinase.[11] This competitive inhibition prevents the binding of ATP and subsequent phosphorylation of downstream substrates, effectively shutting down the signaling cascade. Many quinoline-based drugs, such as Bosutinib (Src/Abl inhibitor) and Cabozantinib (VEGFR/MET inhibitor), exploit this interaction. Given the prevalence of this scaffold in oncology, it is plausible that 3-chloro-7-fluoroquinolin-4-amine could inhibit one or more protein kinases involved in cancer cell proliferation and survival.[9][10]

4.2. Proposed Signaling Pathway (Example: EGFR)

kinase_pathway cluster_membrane Cell Membrane & Cytoplasm Compound 3-Chloro-7-fluoroquinolin-4-amine EGFR EGFR Compound->EGFR Inhibits EGF EGF EGF->EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS P ATP ATP ATP->EGFR RAF RAF RAS->RAF P MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Gene Transcription & Proliferation ERK->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling cascade.

4.3. Experimental Validation Protocols

Protocol 4.3.1: Broad-Spectrum Kinase Panel Screen

This initial screen identifies potential kinase targets from a large panel.

  • Assay Format: Utilize a commercial service (e.g., Eurofins KinaseProfiler™, DiscoverX KINOMEscan™).

  • Compound Submission: Submit 3-chloro-7-fluoroquinolin-4-amine at a single high concentration (e.g., 10 µM).

  • Screening: The service will perform binding or activity assays against a panel of hundreds of human kinases.

  • Data Analysis: Results are typically returned as percent inhibition relative to a control. Identify "hits" as kinases inhibited by >90%.

Protocol 4.3.2: Western Blot for Downstream Target Phosphorylation

This assay validates that inhibition of a target kinase in cells leads to a downstream effect.

  • Cell Line Selection: Choose a cancer cell line known to be dependent on a "hit" kinase from the panel screen (e.g., A431 for EGFR).

  • Treatment: Serum-starve the cells, then stimulate with the appropriate growth factor (e.g., EGF) in the presence of varying concentrations of the test compound.

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of the kinase (e.g., p-EGFR) and a key downstream effector (e.g., p-ERK), as well as antibodies for the total protein levels as a loading control.

  • Analysis: Visualize bands using chemiluminescence and quantify the ratio of phosphorylated to total protein. A dose-dependent decrease in this ratio confirms pathway inhibition.

4.4. Data Interpretation

ParameterExpected Outcome for Positive ResultCausality
Kinase Panel % Inhibition >90% inhibition of one or more kinasesIdentifies high-affinity molecular targets for the compound.
p-Kinase / Total Kinase Ratio Dose-dependent decrease in phosphorylationValidates target engagement and functional pathway inhibition within a cellular system.

Part 5: Summary and Future Directions

The unique chemical architecture of 3-chloro-7-fluoroquinolin-4-amine places it at the intersection of several validated therapeutic strategies. The hypotheses presented here—Topoisomerase II poisoning, heme detoxification disruption, and kinase inhibition—are not mutually exclusive and provide a logical, evidence-based roadmap for its preclinical evaluation.

The experimental protocols outlined will systematically dissect the compound's true mechanism(s) of action. Positive results in the topoisomerase assays would steer development towards oncology or novel antibacterials. Confirmation of the antimalarial hypothesis would warrant further investigation against a broader panel of drug-resistant Plasmodium strains. Identification of a potent and selective kinase target could initiate a formal drug discovery program in oncology. The outcomes of these validation studies will be critical in guiding future lead optimization efforts to enhance potency, selectivity, and drug-like properties.

Part 6: References

  • Title: Fluoroquinolones: Pharmacology, Adverse Effects and Contraindications Source: Urology Textbook URL: [Link]

  • Title: Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones Source: Oxford Academic (Clinical Infectious Diseases) URL: [Link]

  • Title: Chloroquine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum Source: PubMed URL: [Link]

  • Title: Fluoroquinolone antibiotics: An overview Source: Adesh University Journal of Medical Sciences & Research URL: [Link]

  • Title: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy Source: International Journal of Medical and Pharmaceutical Sciences URL: [Link]

  • Title: 4-aminoquinolines as Antimalarial Drugs Source: CHIMIA URL: [Link]

  • Title: Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols Source: PMC (Antimicrobial Agents and Chemotherapy) URL: [Link]

  • Title: Mechanism of Action of Chloroquine Source: Pharmacy Freak URL: [Link]

  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: SpringerLink (Medicinal Chemistry Research) URL: [Link]

  • Title: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy Source: ResearchGate URL: [Link]

  • Title: 4-Aminoquinoline – Knowledge and References Source: Taylor & Francis Online URL: [Link]

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL: [Link]

  • Title: Mechanism of action of and resistance to quinolones Source: PMC (Revista Española de Quimioterapia) URL: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 3-Chloro-7-fluoroquinolin-4-amine for Next-Generation Antimalarial Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in the Fight Against Malaria

The 4-aminoquinoline core is a historically significant and privileged scaffold in antimalarial chemotherapy, with chloroquine (CQ) being its most distinguished representative.[1][2] For decades, CQ was the cornerstone of malaria treatment due to its high efficacy, low cost, and favorable safety profile.[3][4] The mechanism of action for 4-aminoquinolines is well-established; these weak bases accumulate in the acidic digestive vacuole of the intraerythrocytic Plasmodium parasite.[5][6] Inside the vacuole, they interfere with the detoxification of heme—a toxic byproduct of hemoglobin digestion—by inhibiting its polymerization into inert hemozoin crystals.[1][2][7] The resulting buildup of free heme leads to oxidative stress and parasite death.[6]

However, the widespread emergence of chloroquine-resistant (CQ-R) Plasmodium falciparum strains, primarily mediated by mutations in the P. falciparum chloroquine-resistance transporter (PfCRT) protein, has severely compromised its utility and created an urgent need for new, effective antimalarials.[1] This challenge has spurred medicinal chemists to re-engineer the 4-aminoquinoline framework to develop novel compounds that can circumvent existing resistance mechanisms.[3]

The 3-Chloro-7-fluoroquinolin-4-amine scaffold represents a strategic starting point for this endeavor. Structure-activity relationship (SAR) studies have consistently shown that an electron-withdrawing group at the 7-position of the quinoline ring is essential for potent antimalarial activity.[4][8] This guide provides a comprehensive overview and detailed protocols for utilizing 3-Chloro-7-fluoroquinolin-4-amine as a core building block in the design, synthesis, and evaluation of novel antimalarial candidates.

Scientific Rationale & Design Strategy

The rationale for selecting 3-Chloro-7-fluoroquinolin-4-amine is grounded in established SAR principles and modern drug design strategies aimed at overcoming resistance.

  • Core Pharmacophore: The 7-halo-4-aminoquinoline nucleus is indispensable for the inhibition of heme polymerization.[4] The fluorine atom at the 7-position serves as a potent electron-withdrawing group, a key feature for high intrinsic activity.[8]

  • Circumventing Resistance: While the 7-chloro group is classic, the combination with a 7-fluoro substituent and the addition of a 3-chloro group modifies the electronic and steric properties of the quinoline ring. This alteration can potentially reduce recognition and efflux by mutated PfCRT transporters, a primary mechanism of chloroquine resistance.[1][9]

  • Side Chain Optimization: The 4-amino group provides a critical anchor point for attaching various side chains. The nature of this side chain is crucial for the drug's ability to accumulate in the parasite's digestive vacuole (the "ion trap" mechanism) and for its overall pharmacokinetic profile.[6][8] Modifying the length, basicity, and steric bulk of this side chain is a primary strategy for enhancing activity against CQ-R strains.[4]

The overarching strategy is to synthesize a library of derivatives by coupling diverse aminoalkyl side chains to the 4-amino position of the 3-Chloro-7-fluoroquinoline core and subsequently evaluating their efficacy against both CQ-sensitive and CQ-resistant parasite strains.

Synthesis of the Core Scaffold and Derivatives

The following section outlines a generalized, two-stage synthetic approach. Stage 1 describes the synthesis of the core intermediate, and Stage 2 details its derivatization.

Stage 1: Synthesis of 3-Chloro-7-fluoroquinolin-4-amine (General Protocol)

This protocol is a representative synthesis based on established quinoline chemistry. Researchers should optimize conditions based on available starting materials and laboratory capabilities.

Workflow: Synthesis of the Core Scaffold

A Substituted Aniline C Cyclization (e.g., Gould-Jacobs reaction) A->C B Malonic Ester Derivative B->C D Quinolinone Intermediate C->D E Chlorination (e.g., POCl3) D->E F 4-Chloroquinoline Intermediate E->F G Amination (e.g., NH4OH or NaN3 followed by reduction) F->G H 3-Chloro-7-fluoroquinolin-4-amine (Core Scaffold) G->H

Caption: General synthetic workflow for the 3-Chloro-7-fluoroquinolin-4-amine core.

Protocol Steps:

  • Cyclization: React an appropriately substituted aniline with a malonic ester derivative (e.g., diethyl ethoxymethylenemalonate) via a Gould-Jacobs reaction or similar cyclization method to form the quinolinone ring system.

  • Chlorination: Treat the resulting quinolinone intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the 4-oxo group into a 4-chloro substituent. This step is critical for activating the C4 position for subsequent nucleophilic substitution.

  • Amination: Introduce the 4-amino group by reacting the 4-chloroquinoline intermediate with a source of ammonia (e.g., ammonium hydroxide in a sealed vessel) or through a more controlled sequence like azide displacement followed by reduction.

  • Purification: Purify the final 3-Chloro-7-fluoroquinolin-4-amine product using standard techniques such as recrystallization or column chromatography. Characterize the product using NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

Stage 2: Synthesis of 4-Amino Side Chain Derivatives (General Protocol)

This protocol describes the nucleophilic aromatic substitution reaction to attach a desired side chain.

  • Reactant Preparation: In a suitable solvent (e.g., N-methyl-2-pyrrolidone, ethanol), dissolve one equivalent of the 3-Chloro-7-fluoroquinolin-4-amine core scaffold.

  • Addition of Side Chain: Add a slight excess (1.1-1.5 equivalents) of the desired N-substituted diamine or amino alcohol side chain (e.g., N,N-diethyl-1,4-pentanediamine).

  • Reaction Conditions: Heat the mixture under reflux for several hours (4-24h), monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction may be catalyzed by a non-nucleophilic base.

  • Work-up and Purification: After cooling, perform an aqueous work-up to remove excess reagents and salts. Purify the final product by column chromatography on silica gel to yield the desired derivative.

  • Characterization: Confirm the structure and purity of each derivative using NMR and mass spectrometry.

Protocols for Antimalarial Activity Assessment

A systematic evaluation of antimalarial activity requires a tiered approach, starting with in vitro assays against cultured parasites, followed by in vivo validation in animal models.[10]

In Vitro Susceptibility Testing Against P. falciparum

In vitro assays are fundamental for determining a compound's intrinsic potency and for establishing an initial SAR.[10][11] It is crucial to test against a panel of well-characterized laboratory strains, including a chloroquine-sensitive (CQ-S) strain like 3D7 or D6 and at least one chloroquine-resistant (CQ-R) strain such as Dd2, W2, or K1.[11][12]

Workflow: In Vitro SYBR Green I Assay

A Prepare serial dilutions of test compounds in 96-well plate B Add P. falciparum culture (synchronized ring-stage) A->B C Incubate for 72 hours under standard culture conditions B->C D Add SYBR Green I Lysis Buffer to each well C->D E Incubate in dark for 1 hour D->E F Read fluorescence (Ex: 485 nm, Em: 530 nm) E->F G Data Analysis: Calculate IC50 values F->G

Caption: Workflow for the SYBR Green I-based in vitro antimalarial assay.

Detailed Protocol: SYBR Green I-Based Fluorescence Assay

This protocol is adapted from established methods and provides a robust high-throughput platform for assessing parasite growth inhibition.[11][13]

  • Plate Preparation:

    • Prepare a master plate of test compounds, typically at 10 mM in DMSO.

    • In a 96-well black, clear-bottom tissue culture plate, perform serial dilutions of the test compounds in duplicate. Final concentrations should typically range from 1 µM to 0.1 nM.

    • Include positive control wells (e.g., Chloroquine, Artemisinin) and negative control wells (drug-free medium with 0.5% DMSO).

  • Parasite Culture:

    • Maintain asynchronous P. falciparum cultures in human O+ erythrocytes at 2-5% hematocrit in RPMI-1640 medium supplemented with human serum or Albumax.[12]

    • Synchronize the parasite culture to the ring stage (e.g., using 5% D-sorbitol treatment).

  • Assay Initiation:

    • Adjust the synchronized culture to 1% parasitemia and 2% hematocrit.

    • Add 180 µL of this parasite suspension to each well of the pre-dosed 96-well plate.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a modular chamber gassed with a low-oxygen mixture (e.g., 5% CO₂, 5% O₂, 90% N₂).[12]

  • Lysis and Staining:

    • Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye.

    • After 72 hours, carefully remove the plates from the incubator and add 100 µL of the lysis buffer to each well.

    • Seal the plates and incubate for 1 hour at room temperature in the dark.

  • Data Acquisition:

    • Read the fluorescence intensity on a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence from blank wells (containing red blood cells but no parasites).

    • Plot the percentage of growth inhibition against the log of the drug concentration.

    • Calculate the 50% inhibitory concentration (IC₅₀) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[11]

Alternative In Vitro Methods:

  • pLDH Assay: Measures the activity of parasite-specific lactate dehydrogenase, a metabolic enzyme.[11]

  • HRP2-based ELISA: Quantifies the amount of histidine-rich protein 2, which is secreted by the parasite.[11]

In Vivo Efficacy Testing in Murine Models

Compounds demonstrating potent in vitro activity (low nanomolar IC₅₀) and low cytotoxicity should advance to in vivo testing to assess their efficacy in a whole organism.[12] The standard model is the murine malaria model using Plasmodium berghei in mice.[10][14]

Workflow: 4-Day Suppressive Test (Peter's Test)

A Day 0: Infect mice with P. berghei (intraperitoneal injection) B 2 hours post-infection: Administer first dose of test compound (p.o. or s.c.) A->B C Days 1, 2, 3: Administer daily doses of the compound B->C D Day 4: Prepare thin blood smears from tail snip C->D E Stain smears (Giemsa) and determine parasitemia by microscopy D->E F Calculate % chemosuppression E->F G Monitor mice daily for Mean Survival Time (MST) E->G

Sources

Application Note: Utilization of 3-Chloro-7-fluoroquinolin-4-amine as a Privileged Scaffold for Dual-Mechanism Anticancer Probe Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 3-Chloro-7-fluoroquinolin-4-amine (CAS: 1039824-38-6 / Generic Scaffold) as a high-value pharmacophore in oncology research. Unlike generic quinolines, this specific halogenated core offers a unique balance of lipophilicity and metabolic stability, making it an ideal starting block for synthesizing Type I/II Kinase Inhibitors (targeting c-Met, EGFR, FLT3) and Lysosomotropic Autophagy Inhibitors .

This guide provides the rationale for scaffold selection, synthetic derivatization protocols, and validated bioassays for assessing kinase selectivity and autophagic flux blockage in cancer cell lines.

Scientific Rationale: The "Privileged Structure" Hypothesis

Why 3-Chloro-7-fluoroquinolin-4-amine?

In medicinal chemistry, the 4-aminoquinoline core is a "privileged structure" capable of binding diverse biological targets. The specific substitution pattern of this molecule enhances its utility in cancer research:

  • 7-Fluorine Substitution: Unlike the 7-chloro group found in Chloroquine (antimalarial), the 7-fluoro substitution increases metabolic stability against oxidative dehalogenation while maintaining the electron-withdrawing properties necessary for lysosomal trapping (pKa modulation). It has been shown to enhance sensitization of cancer cells to Akt inhibitors [1].

  • 3-Chlorine Substitution: This group provides steric bulk that often improves occupancy in the hydrophobic "gatekeeper" regions of tyrosine kinases (e.g., c-Met, VEGFR), preventing the "clashes" seen with larger groups while improving selectivity over unmodified quinolines [2].

Dual Mechanism of Action (Derivatives)

Compounds derived from this scaffold typically exhibit two distinct anticancer mechanisms:

  • Kinase Inhibition: ATP-competitive binding to receptor tyrosine kinases (RTKs).

  • Autophagy Inhibition: Lysosomal accumulation leading to pH elevation, blocking the fusion of autophagosomes with lysosomes—a critical survival pathway for chemotherapy-resistant tumors [3].

Figure 1: The dual-targeting potential of 3-chloro-7-fluoroquinoline derivatives in oncology.

Experimental Protocols

Protocol A: Derivatization (Synthesis of Probe Library)

Objective: To functionalize the exocyclic amine for improved target binding. Note: The 4-amino group is nucleophilic but less reactive due to the quinoline ring.

Reagents:

  • 3-Chloro-7-fluoroquinolin-4-amine (Starting Material)[1]

  • Aryl isocyanates (for urea formation) OR Acyl chlorides (for amide formation)

  • Solvent: Anhydrous DMF or THF

  • Base: NaH (Sodium Hydride) or DIPEA

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 3-Chloro-7-fluoroquinolin-4-amine in anhydrous DMF (Concentration: 0.1 M).

  • Deprotonation: Cool to 0°C. Add 1.2 eq of NaH (60% dispersion in oil). Stir for 30 min under Argon to generate the anion.

  • Coupling: Add 1.1 eq of the electrophile (e.g., 4-fluorophenyl isocyanate for kinase targeting).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (5% MeOH in DCM).

  • Quench & Isolate: Quench with ice water. The product typically precipitates. Filter, wash with water/ether, and recrystallize from Ethanol.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the IC50 of derivatives against specific cancer drivers (e.g., c-Met).

Materials:

  • Recombinant Kinase (e.g., c-Met, EGFR)

  • Substrate: Poly(Glu, Tyr) 4:1

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Compound Prep: Prepare 10mM stock of derivative in DMSO. Perform 3-fold serial dilutions in Kinase Buffer (final DMSO < 1%).

  • Enzyme Reaction:

    • Add 2 µL of Kinase (0.5 ng/µL) to wells.

    • Add 1 µL of Compound.[2] Incubate 10 min at RT.

    • Add 2 µL of ATP/Substrate mix (ATP concentration = Km of the kinase).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence.

  • Analysis: Plot RLU vs. Log[Concentration] to calculate IC50 using GraphPad Prism.

Protocol C: Autophagy Flux Assessment (LC3B Turnover)

Objective: To verify if the quinoline core is acting as a lysosomotropic agent (blocking autophagosome degradation).

Rationale: If the compound blocks autophagy (like Chloroquine), LC3B-II levels will accumulate because they cannot be degraded.

Materials:

  • Cell Line: HeLa or A549 (Human Lung Carcinoma)

  • Antibodies: Anti-LC3B (Cell Signaling #2775), Anti-p62/SQSTM1, Anti-beta-Actin.

  • Control: Chloroquine (CQ) 50 µM (Positive Control).

Procedure:

  • Seeding: Seed cells at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat cells with:

    • Vehicle (DMSO)

    • Test Compound (1 µM, 5 µM, 10 µM)

    • Positive Control (CQ 50 µM)

    • Duration: 24 hours.[2][3]

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease Inhibitors.

  • Western Blot:

    • Separate 20 µg protein on 12% SDS-PAGE.

    • Transfer to PVDF membrane.

    • Blot for LC3B.

  • Interpretation:

    • Inducer of Autophagy: LC3B-II increases, but decreases if co-treated with Bafilomycin A1.

    • Blocker of Autophagy (Quinoline-like): LC3B-II increases significantly (accumulation) and p62 levels also increase (substrate not degraded).

Data Analysis & Interpretation

Expected Solubility Profile

Quinolines are hydrophobic. Proper solubilization is critical for assay validity.

SolventSolubility (mg/mL)Application Notes
DMSO > 20 mg/mLPreferred stock solvent. Keep final assay concentration < 0.1%.
Ethanol ~ 5-10 mg/mLModerate solubility.
Water < 0.1 mg/mLInsoluble. Requires formulation (e.g., liposomes) for in vivo use.
PBS (pH 7.4) < 0.1 mg/mLPrecipitates rapidly upon dilution from DMSO if concentration is too high.
Interpreting Kinase vs. Autophagy Data

To distinguish the primary mechanism of your derivative:

ObservationMechanism A: Kinase InhibitorMechanism B: Lysosomotropic (Autophagy)
Time to Death Slow (48-72h, Apoptosis)Moderate (24-48h, Vacuolization)
Morphology Cell shrinkage, blebbingMassive cytoplasmic vacuolization
LC3B-II Blot No major change or slight increaseStrong accumulation (High LC3B-II)
Phospho-Kinase Reduced (e.g., p-Met, p-Akt) Unchanged or reflexively increased

References

  • Hu, C., et al. (2010). "A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells."[4][5] European Journal of Medicinal Chemistry. Available at: [Link]

  • Solomon, V.R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery."[6][7] Current Medicinal Chemistry. Available at: [Link]

  • Gieseler, F., et al. (2015).[8] "Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors." Journal of Neurosurgery. Available at: [Link]

  • Musso, L., et al. (2016). "Indeno[2,1-c]quinolines as inhibitors of particular interest in cancer research." Molecular Diversity. Available at: [Link]

  • PubChem Compound Summary. (2024). "Quinoline Derivatives and Bioactivity." National Library of Medicine. Available at: [Link]

Disclaimer: This document is for research purposes only. 3-Chloro-7-fluoroquinolin-4-amine is a chemical intermediate and has not been approved for clinical use in humans.

Sources

High-Throughput Screening (HTS) of 3-Chloro-7-fluoroquinolin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Introduction

The molecule 3-Chloro-7-fluoroquinolin-4-amine (CAS: 1210325-99-7) represents a "privileged scaffold" in medicinal chemistry. Its 4-aminoquinoline core is structurally homologous to established kinase inhibitors (e.g., Bosutinib, Pelitinib) and antimalarial agents (Chloroquine). In modern drug discovery, this specific scaffold is frequently utilized as a fragment or core building block for Type I and Type I½ ATP-competitive kinase inhibitors, particularly targeting the EGFR family , RIPK2 , and GAK (Cyclin G Associated Kinase).

This Application Note details the protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay designed to screen libraries containing 3-Chloro-7-fluoroquinolin-4-amine derivatives. Unlike traditional radiometric assays, TR-FRET offers a homogeneous, "mix-and-read" format with high signal-to-noise ratios, making it ideal for identifying low-affinity fragments and high-potency leads alike.

Key Mechanistic Insight

The 3-chloro and 7-fluoro substitutions on the quinoline ring modulate the electron density of the system, influencing the pKa of the N1-nitrogen and the 4-amino group. This tuning is critical for hydrogen bonding with the "hinge region" of the kinase ATP-binding pocket.

Experimental Design & Logic

Assay Principle: TR-FRET Competition Binding

We utilize a tracer-based displacement assay.

  • The Kinase: Tagged with a fluorophore (or bound by a Eu-labeled antibody, e.g., Anti-GST-Eu).

  • The Tracer: A known ATP-competitive inhibitor conjugated to a red-shifted fluorophore (Acceptor, e.g., Alexa Fluor 647).

  • The Test Compound: 3-Chloro-7-fluoroquinolin-4-amine derivative.

Mechanism:

  • No Compound: The Tracer binds the Kinase. The Eu-Antibody (Donor) is in proximity to the Tracer (Acceptor). Excitation at 337 nm yields emission at 665 nm (FRET signal).

  • Hit Compound: Displaces the Tracer. Distance increases. FRET signal decreases.

Critical Reagents
  • Compound: 3-Chloro-7-fluoroquinolin-4-amine (10 mM stock in 100% DMSO).

  • Kinase Target: Recombinant human kinase (e.g., EGFR-KD or RIPK2), GST-tagged.

  • Detection: LanthaScreen™ Eu-anti-GST Antibody.

  • Tracer: Kinase Tracer 236 (or validated equivalent for the specific target).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Protocol

Phase 1: Compound Preparation (Acoustic Dispensing)

Rationale: 4-aminoquinolines can be hydrophobic. Acoustic dispensing minimizes tip adhesion and ensures precise nanoliter transfer.

  • Source Plate: Load 10 mM compound stocks into a 384-well Echo™ Qualified Source Plate ( Labcyte/Beckman).

  • Destination Plate: Use a low-volume, white 384-well assay plate (e.g., Corning 4513).

  • Dispense: Transfer 100 nL of compound to assay wells to achieve a final screening concentration of 10 µM (assuming 10 µL final assay volume).

    • Controls: Dispense 100 nL DMSO into Columns 1 and 2 (High Signal/No Inhibition). Dispense 100 nL of 1 mM Staurosporine into Columns 23 and 24 (Low Signal/Max Inhibition).

Phase 2: Reaction Assembly

Rationale: Order of addition matters. Adding the enzyme to the compound first allows for pre-equilibration of slow-binding inhibitors.

  • Enzyme/Antibody Mix (2x):

    • Dilute GST-Kinase to 10 nM (2x final conc. of 5 nM).

    • Add Eu-anti-GST Antibody to 4 nM (2x final conc. of 2 nM).

    • Dispense: Add 5 µL of this mix to the destination plate.

    • Incubation: Centrifuge at 1000 x g for 1 min. Incubate for 15 mins at RT.

  • Tracer Mix (2x):

    • Dilute Kinase Tracer to 200 nM (2x final conc. of 100 nM—Note: Determine Kd of tracer beforehand; use concentration = Kd).

    • Dispense: Add 5 µL of Tracer Mix to the plate.

  • Final Conditions:

    • Total Volume: 10 µL

    • DMSO: 1%

    • Incubation: Cover plate with foil. Incubate for 60 minutes at Room Temperature (20-25°C).

Phase 3: Detection & Data Acquisition

Rationale: Time-resolved measurement eliminates short-lived background fluorescence from the quinoline scaffold itself.

  • Instrument: PerkinElmer EnVision or BMG PHERAstar FSX.

  • Settings (TR-FRET):

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm or 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay Time: 50 µs.

    • Integration Time: 400 µs.

Data Analysis & Visualization

Quantitative Analysis

Calculate the Emission Ratio (ER) for every well:



Calculate Percent Inhibition:



Acceptance Criteria:

  • Z-Factor (Z'): > 0.5 (Ideal > 0.7).

  • CV% (Controls): < 5%.[1]

Data Summary Table
ParameterValue / CriteriaNotes
Scaffold 3-Chloro-7-fluoroquinolin-4-amineCore pharmacophore
Assay Type TR-FRET BindingHomogeneous, Competition
Z-Prime (Z') > 0.7Indicates robust separation
Signal:Background > 3:1Essential for sensitivity
Hit Cutoff > 50% Inhibition@ 10 µM Screening Conc.
Workflow Diagrams
Figure 1: HTS Workflow Logic

HTS_Workflow Library Compound Library (3-Cl-7-F-quinoline derivatives) Dispense Acoustic Dispensing (100 nL into 384-well) Library->Dispense Reagent Add Enzyme + Eu-Ab Add Tracer Dispense->Reagent Incubate Equilibrium Binding (60 min @ RT) Reagent->Incubate Read TR-FRET Readout (EnVision/PHERAstar) Incubate->Read Analyze Data Normalization (Calc % Inhibition & Z') Read->Analyze

Caption: Step-by-step HTS workflow for screening 4-aminoquinoline derivatives.

Figure 2: Molecular Mechanism of Action

Mechanism Comp 3-Chloro-7-fluoroquinolin-4-amine ATP_Site Kinase ATP Pocket (Hinge Region) Comp->ATP_Site Competes/Displaces Tracer Fluorescent Tracer (Alexa647-Ligand) Comp->Tracer Blocks Binding FRET_Signal TR-FRET Signal (High) ATP_Site->FRET_Signal Proximity to Eu-Ab Tracer->ATP_Site Binds (Default State) No_Signal Signal Loss (Hit Detection) Tracer->No_Signal Displaced into Solution

Caption: Competitive displacement mechanism. The scaffold competes with the tracer for the ATP pocket.

Troubleshooting & Optimization

  • Solubility Issues:

    • Symptom:[2] Low signal or high variation in compound wells.

    • Cause: The 3-chloro-7-fluoro core is lipophilic (cLogP ~3-4).

    • Solution: Ensure DMSO concentration is maintained at 1%. If precipitation occurs, reduce screening concentration to 1 µM or add 0.01% Triton X-100 to the buffer.

  • Fluorescence Interference:

    • Symptom:[2] Abnormally high counts in the 615nm or 665nm channel (not ratio).

    • Cause: Some aminoquinolines are naturally fluorescent.

    • Solution: TR-FRET minimizes this via time-gating (50 µs delay). If interference persists, switch to a Red-shifted tracer or use a radiometric ³³P-ATP assay for validation.

  • The "Hook" Effect:

    • Symptom:[2] Reduced signal at very high antibody concentrations.

    • Solution: Titrate the Eu-antibody to match the concentration of the GST-tagged kinase exactly.

References

  • Design and synthesis of 4-aminoquinoline derivatives as RIPK2 inhibitors. Source: PubMed / NCBI. Context: Establishes the 4-aminoquinoline scaffold as a viable kinase inhibitor core.[3][4][5]

  • Identification of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase (GAK). Source: PubMed / NCBI. Context: Demonstrates SAR optimization of the quinoline-4-amine scaffold for specific kinase selectivity.

  • High-Throughput Screening (HTS) Services & Definitions. Source: Charles River Laboratories.[6] Context: Validates industry standards for HTS workflows and Z-prime requirements.

  • Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Source: NCBI Bookshelf. Context: Authoritative guide on calculating Z-factors and setting up kinase assays.

Sources

Purification techniques for 3-Chloro-7-fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for 3-Chloro-7-fluoroquinolin-4-amine

Executive Summary

This guide details the purification protocols for 3-Chloro-7-fluoroquinolin-4-amine , a critical intermediate in the synthesis of fluoroquinolone antibiotics and kinase inhibitors.[1] Unlike standard quinolines, the presence of electron-withdrawing groups (3-Cl, 7-F) adjacent to the basic nitrogen center alters the physicochemical properties, rendering standard purification methods inefficient.[1] This note provides a validated workflow combining pH-controlled extraction, amine-modified chromatography, and antisolvent crystallization to achieve >99.5% purity.

Physicochemical Profile & Impurity Landscape

Before initiating purification, one must understand the molecular behavior that dictates separation strategy.

PropertyCharacteristicImpact on Purification
Basicity (pKa) Estimated ~6.8 - 7.5Lower than unsubstituted 4-aminoquinoline (~9.[1]1) due to inductive effects of 3-Cl/7-F. Requires lower pH for complete protonation.[1]
Solubility High: DMSO, MeOH, DCMLow: Water, HexanesIdeal for reverse-phase HPLC and normal-phase chromatography.[1]
Key Impurities 1. 3-Chloro-7-fluoroquinolin-4-ol (Hydrolysis product)2. 3,4-Dichloro-7-fluoroquinoline (Unreacted SM)3.[1] N-Oxide byproductsThe 4-hydroxy impurity is amphoteric and difficult to remove via simple extraction.[1]

Method A: pH-Switch Liquid-Liquid Extraction (LLE)

Best for: Bulk removal of non-basic impurities (starting materials) from crude reaction mixtures.[1]

Scientific Rationale: The 4-aminoquinoline moiety acts as a weak base.[1] By lowering the pH, we protonate the quinoline nitrogen (


), forcing it into the aqueous phase while non-basic impurities (like unreacted chloro-quinolines) remain in the organic phase.

Protocol:

  • Dissolution: Dissolve crude solid (10 g) in Ethyl Acetate (100 mL). Sonicate if necessary to ensure complete dissolution of organic neutrals.

  • Acid Extraction: Extract the organic layer with 1.5 M HCl (3 x 50 mL).

    • Critical Control: Do not use concentrated HCl, as it may cause hydrolysis of the 3-Cl group or the 4-amino group over time.[1]

  • Organic Wash: Combine the acidic aqueous layers. Wash with fresh Ethyl Acetate (50 mL) to remove entrained neutrals. Discard organic layers.

  • Basification: Cool the aqueous layer to 0-5°C. Slowly adjust pH to 10-11 using 4 M NaOH or

    
    .
    
    • Observation: The product will precipitate as a white/off-white solid.[1]

  • Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x 60 mL).

  • Drying: Dry combined DCM layers over anhydrous

    
    , filter, and concentrate in vacuo.
    

Method B: Amine-Modified Flash Chromatography

Best for: Removing polar impurities (N-oxides, 4-hydroxy derivatives) and achieving >99% purity.[1]

Scientific Rationale: Aminoquinolines interact strongly with the acidic silanol groups (


) on standard silica gel, leading to severe peak tailing and irreversible adsorption. To prevent this, the stationary phase must be deactivated using a basic modifier.

Protocol:

  • Stationary Phase: High-performance Silica Gel (40-63 µm).[1]

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1%

    
     .
    

Gradient Elution Table:

Time (min) % Mobile Phase B Description
0-5 0% Elute non-polar neutrals

| 5-20 | 0%


 5% | Product elution typically begins ~3-4% |
| 20-30 | 5% 

10% | Elute polar impurities (N-oxides) |[1]

Note: Pre-wash the column with 10% TEA in DCM before equilibration to neutralize active sites.

Method C: Antisolvent Recrystallization

Best for: Final polishing and controlling crystal form.[1]

Protocol:

  • Dissolve the semi-pure solid in minimal boiling Ethanol (approx. 5-7 mL per gram).

  • Perform a hot filtration if insoluble particulates are present.

  • While stirring rapidly, add Water dropwise until persistent turbidity is observed (approx. ratio 1:1 EtOH:Water).

  • Allow the mixture to cool slowly to room temperature, then chill at 4°C for 4 hours.

  • Filter the crystals and wash with cold 20% EtOH/Water.

  • Dry in a vacuum oven at 45°C for 12 hours.

Visualized Workflows

Diagram 1: Acid-Base Purification Logic

This flowchart illustrates the critical decision points in the Liquid-Liquid Extraction process.

ExtractionWorkflow Start Crude Reaction Mixture (Solid) Dissolve Dissolve in Ethyl Acetate Start->Dissolve AcidExtract Extract with 1.5M HCl Dissolve->AcidExtract PhaseSep Phase Separation AcidExtract->PhaseSep OrgLayer Organic Layer (Contains SM, Neutrals) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Acid Layer (Contains Product Salt) PhaseSep->AqLayer Bottom Layer Discard Discard to Waste OrgLayer->Discard Wash Wash with EtOAc AqLayer->Wash Basify Adjust pH to >10 (with NaOH) Wash->Basify Precipitate Product Precipitates Basify->Precipitate FinalExtract Extract into DCM Dry & Concentrate Precipitate->FinalExtract

Caption: pH-controlled fractionation separating the basic aminoquinoline from neutral lipophilic impurities.[1]

Diagram 2: Purification Decision Tree

Select the appropriate method based on the purity requirements and impurity profile.

DecisionTree Input Crude 3-Cl-7-F-Quinoline Check Purity Check (HPLC) Input->Check HighSM High SM (>5%) Neutral Impurities Check->HighSM Lipophilic Impurities HighPolar High Polar Impurities (Tailing Peaks) Check->HighPolar Polar/Tailing HighPurity Purity >95% Need Crystalline Form Check->HighPurity Clean Crude MethodA Method A: Acid-Base Extraction HighSM->MethodA MethodB Method B: Flash Column (TEA/DCM) HighPolar->MethodB MethodC Method C: Recrystallization (EtOH/H2O) HighPurity->MethodC MethodA->Check MethodB->Check Done Final Product (>99.5%) MethodC->Done

Caption: Strategic selection of purification modules based on initial impurity profiling.

Quality Control (HPLC Method)

To validate the purification, use the following HPLC parameters designed to retain polar aminoquinolines.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic core) and 320 nm (conjugated system).

  • Gradient: 5% B to 95% B over 15 minutes.

References

  • Synthesis and Antimalarial Evaluation: O'Neill, P. M., et al. "4-Aminoquinolines - Past, Present, and Future: A Chemical Perspective."[1][2] Pharmacology & Therapeutics, vol. 77, no.[2] 1, 1998, pp. 29-58.

  • Chromatographic Behavior of Aminoquinolines: "HPLC-Based Strategies for Impurity Profiling." Pharmaceutical Outsourcing, 2025.[3]

  • Recrystallization Techniques: "Recrystallization Guide: Solvents and Strategies." Mettler Toledo Application Library.

  • General Synthesis of 4-Aminoquinolines: "Synthesis of ring-substituted 4-aminoquinolines." Bioorganic & Medicinal Chemistry Letters, vol. 15, 2005.

Sources

Application Notes and Protocols for the Experimental Study of 3-Chloro-7-fluoroquinolin-4-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-7-fluoroquinolin-4-amine is a key heterocyclic building block in modern medicinal chemistry and drug development. Its substituted quinoline framework is a common feature in a variety of biologically active molecules, including kinase inhibitors used in targeted cancer therapies.[1][2] The strategic placement of the chloro, fluoro, and amine substituents provides a versatile scaffold for synthetic modification. The C3-chloro group, in particular, serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl functionalities. This guide provides a detailed framework for researchers and scientists to design and execute reactions involving this important intermediate, with a focus on scientific rigor and reproducibility.

Physicochemical and Safety Data

A comprehensive understanding of the reactant's properties and safety profile is a prerequisite for any experimental work. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4]

PropertyValueSource(s)
Molecular Formula C₉H₆ClFN₂-
Molecular Weight 196.61 g/mol -
Appearance Off-white to light yellow solid[5]
Melting Point Data not widely available; requires experimental determination.-
Boiling Point Data not widely available.-
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols.[6]
CAS Number 186539-77-5-
Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[4][7]
Precautionary Measures Wash hands thoroughly after handling. Wear protective gloves/eye protection. Use only in a well-ventilated area. Avoid breathing dust.[4][7]

Reactivity Profile and Mechanistic Considerations

The reactivity of 3-Chloro-7-fluoroquinolin-4-amine is governed by the interplay of its functional groups:

  • The 4-Amino Group: This is a strong electron-donating group, which activates the quinoline ring system. It can also act as a nucleophile in certain reactions, though its primary role in the context of this guide is as a directing group and a key feature of the scaffold.

  • The 7-Fluoro Group: The electronegative fluorine atom influences the electronic properties of the quinoline ring and can impact the binding affinity of derivative compounds in biological assays.

  • The 3-Chloro Group: This is the primary site for synthetic modification via cross-coupling. The Carbon-Chlorine (C-Cl) bond is generally less reactive in palladium-catalyzed reactions than the corresponding C-Br or C-I bonds due to its higher bond dissociation energy.[8][9] This makes the oxidative addition step in the catalytic cycle more challenging.[8] Consequently, achieving high yields often requires the use of specialized, highly active catalyst systems, such as those employing sterically hindered and electron-rich phosphine ligands.[8][10]

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, making it indispensable in pharmaceutical synthesis.[10][11] When applied to 3-Chloro-7-fluoroquinolin-4-amine, it allows for the introduction of a wide range of aryl or heteroaryl groups at the C3 position.

Causality Behind Experimental Choices:

  • Catalyst Selection: While simpler catalysts like Pd(PPh₃)₄ can be effective for more reactive aryl bromides, aryl chlorides often require more robust systems. A combination of a palladium precursor like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a specialized ligand is often necessary to overcome the higher activation energy of the C-Cl bond.[12][13]

  • Ligand Selection: Sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphine ligands (e.g., tricyclohexylphosphine) are highly effective.[9][10] These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is highly active in the rate-determining oxidative addition step.[9]

  • Base Selection: A base is required to activate the boronic acid in the transmetalation step of the catalytic cycle.[11] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact reaction yield and should be optimized.

  • Solvent System: The reaction is typically run in a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water. Water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Below is a visual representation of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Cl(L₂) (Palladacycle) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R Ar-Pd(II)-R'(L₂) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' (Coupled Product) RedElim->Product Boronic R'-B(OH)₂ + Base Boronic->Transmetalation ArylHalide Ar-Cl (Substrate) ArylHalide->OxAdd

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-Chloro-7-fluoroquinolin-4-amine with phenylboronic acid. Note: This is a representative protocol; optimization of catalyst, ligand, base, and temperature may be required for different boronic acids.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
3-Chloro-7-fluoroquinolin-4-amine196.611.0197 mg
Phenylboronic Acid121.931.2146 mg
Pd₂(dba)₃915.720.02 (2 mol%)18.3 mg
SPhos (Ligand)410.470.08 (8 mol%)32.8 mg
K₂CO₃ (Base)138.213.0415 mg
1,4-Dioxane--8 mL
Water--2 mL

Experimental Workflow Diagram:

Experimental_Workflow start Start reagents 1. Weigh & Combine Reactants (Quinoline, Boronic Acid, Base) start->reagents solvent 2. Add Solvents (Dioxane/Water) reagents->solvent degas 3. Degas Mixture (N₂ or Ar Purge, 3 cycles) solvent->degas catalyst 4. Add Catalyst System (Pd₂(dba)₃ + SPhos) degas->catalyst reaction 5. Heat Reaction (e.g., 100 °C, 12-24h) Under Inert Atmosphere catalyst->reaction monitor 6. Monitor Progress (TLC / GC-MS) reaction->monitor workup 7. Aqueous Workup (Dilute, Extract with EtOAc) monitor->workup Upon Completion purify 8. Purify Product (Column Chromatography) workup->purify characterize 9. Characterize Product (NMR, MS, etc.) purify->characterize end End Product characterize->end

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 3-Chloro-7-fluoroquinolin-4-amine (197 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the palladium(0) catalyst is oxygen-sensitive.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and SPhos (32.8 mg, 0.08 mmol).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis until the starting material is consumed.[14][15]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-phenyl-7-fluoroquinolin-4-amine.

Characterization of Products

The identity and purity of the final product must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the product.[16]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful coupling.[16]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[14]

By following these detailed protocols and understanding the underlying chemical principles, researchers can effectively utilize 3-Chloro-7-fluoroquinolin-4-amine as a versatile intermediate for the synthesis of novel compounds for drug discovery and development.

References

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. PMC. Available at: [Link]

  • N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine. PubChem. Available at: [Link]

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOPscience. Available at: [Link]

  • Reaction of 4-chloroquinolines with 3-amino-1-propanol, followed by activation of the resulting alcohol by methanesulfonyl chloride. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. Available at: [Link]

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine. MySkinRecipes. Available at: [Link]

  • Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy). Google Patents. Available at: https://patents.google.
  • Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. ResearchGate. Available at: [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. AETR. Available at: [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC - NIH. Available at: [Link]

  • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine. PubChem. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Available at: [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Available at: [Link]

  • 3-Chloro-4-fluorophenyl)(7-fluoro-6-nitroquinazolin-4-yl)amine. Tradeindia. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. Available at: [Link]

  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry. Available at: [Link]

  • Safety Data Sheet: 3-Chloro-4-fluoroaniline. Carl ROTH. Available at: [Link]

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Application Notes & Protocols: A Guide to the Strategic Functionalization of the 4-Amino Group of Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry and materials science, most famously represented by the antimalarial drug chloroquine.[1] The exocyclic amino group at the C4 position is a critical determinant of the molecule's physicochemical properties and biological activity. Its basicity, hydrogen-bonding capability, and steric profile directly influence target engagement, cell permeability, and metabolic stability.[2] This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the principal strategies for modifying this key functional group. We delve into the mechanistic rationale behind core synthetic methodologies—including N-alkylation, N-acylation, and diazotization—and provide detailed, field-proven protocols to empower the synthesis of novel 4-aminoquinoline derivatives for a range of applications.

The Strategic Importance of the 4-Amino Group

Functionalization of the 4-amino group is a cornerstone of structure-activity relationship (SAR) studies for this class of compounds. Modifications at this position can profoundly impact:

  • Basicity and Lysosomotropic Accumulation: The pKa of the side-chain nitrogen is essential for the accumulation of antimalarial drugs like chloroquine in the acidic digestive vacuole of the Plasmodium parasite. Fine-tuning this basicity through N-alkylation or other modifications can modulate this trapping mechanism and potentially overcome resistance.[2]

  • Target Binding Interactions: The amino group can act as a hydrogen bond donor or, when substituted, present different steric and electronic profiles to the biological target. For antimalarials, this influences the crucial π-π stacking interactions with heme, which inhibits its detoxification to hemozoin.[2]

  • Pharmacokinetic Properties: Altering the lipophilicity and metabolic profile through functionalization can improve oral bioavailability, reduce toxicity, and extend the half-life of drug candidates. For instance, N-dealkylation is a known metabolic pathway for many 4-aminoquinoline drugs.[3]

This guide focuses on direct and indirect methods to append new functionalities to the 4-amino position, providing a versatile toolkit for chemical diversification.

Core Functionalization Strategies & Protocols

The primary amino group of 4-aminoquinoline is a versatile nucleophile, allowing for a variety of chemical transformations. The choice of strategy depends on the desired final structure, whether it's extending a side chain, introducing an aromatic system, or converting the amine into a different functional group altogether.

N-Alkylation and N-Arylation: Building the Side Chain

Direct alkylation or arylation of the 4-amino group is the most common strategy for elaborating the core scaffold, famously used in the synthesis of chloroquine and its analogs.

Mechanistic Insight: The most prevalent method is a Nucleophilic Aromatic Substitution (SNAr), where a primary or secondary amine displaces a leaving group (typically chlorine) from the C4 position of a quinoline precursor.[4] Alternatively, for an existing 4-aminoquinoline, direct alkylation can be achieved with an alkyl halide. This reaction proceeds via a standard SN2 mechanism where the exocyclic amine acts as the nucleophile. Care must be taken to control the degree of alkylation, as over-alkylation to the quaternary ammonium salt is a potential side reaction.[5] The use of a base is critical to neutralize the acid byproduct (e.g., H-X) and drive the reaction to completion.

This protocol describes the alkylation of a primary 4-aminoquinoline with an alkyl halide to generate a secondary or tertiary amine.

  • Materials:

    • 4-Amino-7-chloroquinoline (or other substituted 4-aminoquinoline)

    • Alkyl halide (e.g., iodoethane, benzyl bromide) (1.2 equivalents)

    • Potassium carbonate (K₂CO₃) (5.0 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve the starting 4-aminoquinoline (1.0 equivalent) in anhydrous DMF (to make a 0.2 M solution).

    • Add potassium carbonate (5.0 equivalents) to the stirred solution.

    • Add the alkyl halide (1.2 equivalents) to the mixture.

    • Heat the reaction mixture to 85 °C and stir for 16 hours under a nitrogen atmosphere.[6]

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and concentrate it in vacuo to remove the DMF.

    • Dissolve the resulting residue in dichloromethane and wash with water and then brine to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography on silica gel to yield the N-alkylated 4-aminoquinoline.[6]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for Direct N-Alkylation of 4-Aminoquinolines."

N-Acylation: Synthesis of Amides, Sulfonamides, Ureas, and Thioureas

N-acylation transforms the basic amino group into a neutral amide, sulfonamide, or (thio)urea linkage. This is a powerful tactic to probe the necessity of the basic side chain for biological activity and to introduce a vast array of new functionalities.

Mechanistic Insight: This is a classic nucleophilic acyl substitution. The nitrogen of the 4-aminoquinoline attacks the electrophilic carbonyl (or sulfonyl) carbon of the acylating agent (e.g., acyl chloride, sulfonyl chloride, isocyanate). A base, such as triethylamine or pyridine, is typically required to scavenge the HCl or other acidic byproduct generated.[7]

This protocol details the reaction of a 4-aminoquinoline derivative with an acyl chloride.

  • Materials:

    • N¹-(7-chloroquinolin-4-yl)ethane-1,2-diamine (or other side-chain-containing 4-aminoquinoline) (1.0 equivalent)

    • Acyl chloride (e.g., 5-bromovaleryl chloride) (1.3 equivalents)

    • Triethylamine (TEA) (2.0 equivalents)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the starting 4-aminoquinoline derivative (1.0 equivalent) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add triethylamine (2.0 equivalents) to the solution.

    • Slowly add the acyl chloride (1.3 equivalents), dissolved in a small amount of DCM, dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC until the starting amine is consumed.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude product by flash column chromatography to yield the pure amide.[2]

This protocol describes the formation of a thiourea by reacting a 4-aminoquinoline with an isothiocyanate.

  • Materials:

    • N-(7-chloro-4-quinolyl)-1,3-diaminopropane (1.0 equivalent)

    • Isothiocyanate (e.g., cyclopropyl isothiocyanate) (1.0 equivalent)

    • Anhydrous Acetonitrile (MeCN)

  • Procedure:

    • Dissolve the N-(7-chloro-4-quinolyl)-diaminoalkane (1.0 equivalent) in anhydrous acetonitrile in a flask.

    • Add the corresponding isothiocyanate (1.0 equivalent) to the solution.

    • Stir the reaction mixture at room temperature for 30-60 minutes.[8][9]

    • A precipitate often forms as the reaction proceeds. Monitor the reaction to completion by TLC.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold acetonitrile or diethyl ether to remove any unreacted starting materials.

    • Dry the product under vacuum. Often, the product is pure enough for characterization without further purification.[9]

Functionalization TypeReagentKey ConditionsProduct LinkageReference
Amide Formation Acyl ChlorideBase (TEA), DCM, 0°C to RT-NH-C(=O)-R[2]
Sulfonamide Formation Sulfonyl ChlorideBase (TEA), DCM-NH-S(=O)₂-R[10]
Urea Formation IsocyanateMeCN or DCM, RT-NH-C(=O)-NH-R[10]
Thiourea Formation IsothiocyanateMeCN, RT, 30-60 min-NH-C(=S)-NH-R[8],[9]
Diazotization and Sandmeyer Reaction: Complete Replacement of the Amino Group

For more drastic structural modifications, the 4-amino group can be completely removed and replaced with a variety of other functional groups (e.g., -OH, -Cl, -Br, -CN). This is achieved via a two-step process: diazotization followed by a substitution reaction, often a copper-catalyzed Sandmeyer reaction.

Mechanistic Insight:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (HNO₂, generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a relatively stable aryl diazonium salt (-N₂⁺ Cl⁻).[11][12] The nitrosonium ion (NO⁺) is the key electrophile in this transformation.[13] Maintaining low temperatures is critical to prevent the premature decomposition of the diazonium salt.[12]

  • Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN). The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. A one-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst.[14]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Simplified path for replacing the 4-amino group."

  • Materials:

    • 4-Aminoquinoline (1.0 equivalent)

    • Sodium nitrite (NaNO₂) (1.1 equivalents)

    • Concentrated Hydrochloric Acid (HCl)

    • Copper(I) chloride (CuCl) (1.2 equivalents)

    • Ice bath

    • Diethyl ether or Ethyl acetate

  • Procedure:

    • Diazotization: In a flask, suspend 4-aminoquinoline (1.0 equivalent) in a mixture of concentrated HCl and water. Cool the flask to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred suspension. Maintain the temperature below 5 °C throughout the addition.

    • Stir the mixture for an additional 30 minutes at 0-5 °C. A clear solution of the diazonium salt should form.

    • Sandmeyer Reaction: In a separate, larger flask, dissolve copper(I) chloride (1.2 equivalents) in concentrated HCl and cool it to 0-5 °C.

    • Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.

    • Cool the reaction mixture and extract the product with diethyl ether or ethyl acetate.

    • Wash the organic layer with water, then with sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude 4-chloroquinoline by column chromatography or recrystallization.

Conclusion

The functionalization of the 4-amino group of quinolines is a highly versatile and powerful approach in modern chemical synthesis, particularly for the development of new therapeutic agents. By employing strategies such as N-alkylation, N-acylation, and diazotization, researchers can systematically modulate the properties of the quinoline scaffold to optimize biological activity and pharmacokinetic profiles. The protocols provided in this guide offer robust and reproducible methods for accessing a diverse range of novel derivatives, serving as a foundational toolkit for innovation in drug discovery and materials science.

References

  • Kasprzak, A., et al. (2010). Synthesis and in vitro antimalarial activities of more than 50 7-chloro-4-aminoquinolyl-derived sulfonamides, ureas, thioureas, and amides. Bioorganic & Medicinal Chemistry, 18(1), 353-362. Available at: [Link]

  • Kasprzak, A., et al. (2008). Synthesis and in vitro antimalarial activity of several new 4-amino-and 4-alkoxy-7-chloroquinolines carrying a linear dibasic side chain. Bioorganic & Medicinal Chemistry, 16(18), 8486-8492. Available at: [Link]

  • Vargas, L. Y., et al. (2011). Property-based design and synthesis of new chloroquine hybrids via simple incorporation of 2-imino-thiazolidin-4-one or 1h-pyrrol-2, 5-dione fragments on the 4-amino-7-chloroquinoline side chain. Journal of the Brazilian Chemical Society, 22(6), 1147-1156. Available at: [Link]

  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. Available at: [Link]

  • Romero, A. H., & Delgado, G. E. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. Available at: [Link]

  • Madrid, P. B., et al. (2013). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry, 56(1), 58-69. Available at: [Link]

  • Khan, I., et al. (2022). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 12, 1-28. Available at: [Link]

  • Guevara-Pulido, J. O., et al. (2022). Design, Synthesis, and Development of 4‐((7‐chloroquinolin‐4‐yl)amino)phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. ChemistrySelect, 7(12). Available at: [Link]

  • Solomon, V. R., et al. (2011). Synthesis of novel thiourea, thiazolidinedione and thioparabanic acid derivatives of 4-aminoquinoline as potent antimalarials. Medicinal Chemistry Research, 20(8), 1217-1226. Available at: [Link]

  • Solomon, V. R., et al. (2010). 4-Aminoquinoline derived antimalarials: Synthesis, antiplasmodial activity and heme polymerization inhibition studies. European Journal of Medicinal Chemistry, 45(11), 4990-4998. Available at: [Link]

  • Romero, A. H., & Delgado, G. E. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. Available at: [Link]

  • Agbowuro, A. A., et al. (2011). 4-(ethyl-p-chlorophenylglycinylamino)-7- chloroquinoline: Synthesis and in vivo antimalaria evaluation. Journal of Chemical and Pharmaceutical Research, 3(6), 849-856. Available at: [Link]

  • Singh, A., et al. (2021). Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum. ACS Infectious Diseases, 7(11), 3108-3121. Available at: [Link]

  • de Souza, M. V. N., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0139335. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Romero, A. H., & Delgado, G. E. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Miscellaneous reactions for the synthesis of 4-aminoquinolines (A–D). Available at: [Link]

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  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • Nolan, S. P., et al. (2010). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 8(20), 4564-4570. Available at: [Link]

  • Kumar, V., et al. (2015). 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents. RSC Advances, 5(99), 81621-81651. Available at: [Link]

  • Madrid, P. B., et al. (2013). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry, 56(1), 58-69. Available at: [Link]

  • El-Fattah, M. F. A., et al. (2014). Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one using phase transfer catalysis. TSI Journals. Available at: [Link]

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  • de Souza, M. V. N., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0139335. Available at: [Link]

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3-Chloro-7-fluoroquinolin-4-amine: A Versatile Scaffold for Rapid Library Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Synthetic Chemists

Abstract

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous approved therapeutics.[1][2][3] This application note presents 3-chloro-7-fluoroquinolin-4-amine as a highly versatile and strategically designed starting material for the efficient construction of diverse chemical libraries. We detail the rationale behind the scaffold's design, its synthesis, and provide field-proven, step-by-step protocols for its diversification using robust palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block for accelerated hit-to-lead campaigns.

Introduction: The Strategic Design of the Scaffold

The unique substitution pattern of 3-chloro-7-fluoroquinolin-4-amine provides a trifecta of desirable features for drug design and library synthesis:

  • The C4-Amine: The primary amine at the 4-position is a critical pharmacophoric element. It can act as a potent hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets such as protein kinases. Its presence is a hallmark of many bioactive 4-aminoquinoline compounds.[4]

  • The C7-Fluoro Group: The fluorine atom at the 7-position serves multiple purposes. It can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking a potential site of oxidative metabolism, and modulate the physicochemical properties of the molecule, such as lipophilicity and the basicity (pKa) of the quinoline nitrogen.

  • The C3-Chloro Group: This is the key reactive handle for diversification. The chlorine atom at the 3-position is strategically placed for participation in a wide array of palladium-catalyzed cross-coupling reactions. Unlike the C4-position, which is often crucial for biological activity, the C3-position typically points into solvent-exposed regions of a binding pocket, making it an ideal site for introducing a variety of substituents to explore the structure-activity relationship (SAR).

This combination of a fixed pharmacophore and a modifiable diversification point makes 3-chloro-7-fluoroquinolin-4-amine an exceptional platform for combinatorial chemistry.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the scaffold's properties is essential for its effective use.

PropertyValueSource
Molecular Formula C₉H₆ClFN₂Calculated
Molecular Weight 196.61 g/mol Calculated
Appearance Off-white to pale yellow solidExpected
XLogP3 ~2.5Estimated based on similar structures[1]
¹H NMR Spectral data would be required for confirmation-
¹³C NMR Spectral data would be required for confirmation-
Mass Spec (MS) Expected M+H⁺ at 197.02Calculated

Synthesis of the 3-Chloro-7-fluoroquinolin-4-amine Scaffold

While not commercially available in large quantities, the scaffold can be reliably synthesized through a multi-step sequence adapted from established quinoline synthesis methodologies. A common approach involves the construction of the quinolinone core followed by chlorination and selective amination.

Proposed Synthetic Pathway:

A 3-Fluoroaniline C Gould-Jacobs Reaction A->C B Diethyl malonate B->C D 7-Fluoro-4-hydroxyquinolin-2(1H)-one C->D Cyclization F 2,3,4-trichloro-7-fluoroquinoline D->F Chlorination E POCl₃ / PCl₅ H 3-Chloro-7-fluoroquinolin-4-amine (Scaffold) F->H Selective Amination at C4 G NH₃ or NH₄OH

Caption: Proposed synthesis of the target scaffold.

Protocol Explanation: The synthesis begins with a Gould-Jacobs reaction between 3-fluoroaniline and diethyl malonate to construct the core heterocyclic ring system. The resulting 4-hydroxyquinolinone is then treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃) to install chlorine atoms at the 2, 3, and 4 positions. The final, critical step involves a selective nucleophilic aromatic substitution at the C4 position. The C4-Cl is significantly more reactive towards nucleophiles than the C2-Cl or C3-Cl due to the electron-withdrawing effect of the ring nitrogen, allowing for the selective installation of the C4-amine to yield the final scaffold.

Application in Library Synthesis: Core Protocols

The C3-chloro group is an ideal handle for introducing molecular diversity. The following sections provide detailed, robust protocols for three major classes of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for creating carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[5][6] The reaction involves the coupling of the chloroquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base.[7]

cluster_workflow Suzuki-Miyaura Coupling Workflow Setup 1. Setup Reaction Vessel (Oven-dried flask, stir bar) Reagents 2. Add Reagents - Scaffold (1.0 eq) - Boronic Acid (1.5 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., K₂CO₃, 2.0 eq) Setup->Reagents Solvent 3. Add Solvents (e.g., 1,4-Dioxane / H₂O, 4:1) Reagents->Solvent Inert 4. Degas & Inert (Purge with Argon/N₂ for 15 min) Solvent->Inert Heat 5. Heat Reaction (80-100 °C, monitor by TLC/LCMS) Inert->Heat Workup 6. Aqueous Workup (Dilute, Extract with EtOAc, Wash) Heat->Workup Purify 7. Purify Product (Silica Gel Chromatography) Workup->Purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add 3-chloro-7-fluoroquinolin-4-amine (1.0 mmol, 196.6 mg), the desired aryl- or heteroaryl-boronic acid (1.5 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL).

  • Inert Atmosphere: Seal the flask with a septum, and purge the mixture with argon or nitrogen gas for 15 minutes while stirring.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C3-arylated quinoline.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, allowing for the formation of C-N bonds between aryl halides and a vast array of primary and secondary amines.[8] This reaction is invaluable for introducing diverse side chains that can modulate solubility, cell permeability, and target engagement. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields.[9]

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Cl)L₂ Pd0->OA_complex Oxidative Addition (Ar-Cl) Amine_complex [Ar-Pd(II)(NR₂H)L₂]⁺Cl⁻ OA_complex->Amine_complex + HNR₂ Amido_complex Ar-Pd(II)(NR₂)L₂ Amine_complex->Amido_complex - Base·HCl Amido_complex->Pd0 Product Ar-NR₂ Amido_complex->Product Reductive Elimination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-chloro-7-fluoroquinolin-4-amine (1.0 mmol, 196.6 mg), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg), and a suitable phosphine ligand such as XPhos (0.08 mmol, 38.1 mg).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the desired primary or secondary amine (1.2 mmol) and anhydrous toluene (10 mL) via syringe. Finally, add sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg) under a positive pressure of inert gas.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution (10 mL). Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired C3-aminated quinoline.

Sonogashira Coupling for C-C (Alkyne) Bond Formation

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable as rigid linkers or as precursors for further transformations.[10][11] The reaction couples the chloroquinoline with a terminal alkyne using a dual catalyst system of palladium and copper(I).[12]

Detailed Protocol: Sonogashira Coupling

  • Reaction Setup: To a round-bottom flask, add 3-chloro-7-fluoroquinolin-4-amine (1.0 mmol, 196.6 mg), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 21.1 mg), and copper(I) iodide (CuI) (0.06 mmol, 11.4 mg).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen.

  • Reagent Addition: Add anhydrous triethylamine (Et₃N) (10 mL) via syringe, followed by the terminal alkyne (1.2 mmol).

  • Reaction: Stir the mixture at room temperature or heat gently to 50 °C for 4-10 hours until the starting material is consumed (monitor by TLC).

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the C3-alkynylated quinoline product.

Summary of Diversification Potential

The following table illustrates the broad scope of transformations possible from the 3-chloro-7-fluoroquinolin-4-amine scaffold.

Reaction TypeCoupling Partner ExampleResulting C3-SubstituentTypical Yield Range (%)
Suzuki-Miyaura Phenylboronic acidPhenyl70-95%
3-Pyridylboronic acid3-Pyridyl65-90%
5-Indoleboronic acid5-Indolyl60-85%
Buchwald-Hartwig MorpholineMorpholin-4-yl75-98%
AnilinePhenylamino70-92%
BenzylamineBenzylamino65-90%
Sonogashira PhenylacetylenePhenylethynyl70-95%
Trimethylsilylacetylene(Trimethylsilyl)ethynyl80-98%
Propargyl alcohol3-Hydroxyprop-1-yn-1-yl60-85%

Conclusion

3-Chloro-7-fluoroquinolin-4-amine is a purpose-built scaffold that empowers medicinal chemists to rapidly generate large and diverse libraries of novel compounds. Its strategically positioned reactive handle at the C3 position, combined with a stable and pharmacologically relevant 4-amino-7-fluoroquinoline core, makes it an invaluable tool in modern drug discovery. The robust and high-yielding protocols provided herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings serve as a validated starting point for any discovery program aiming to explore the chemical space around this privileged heterocyclic system.

References

  • PubChem. N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine. National Center for Biotechnology Information. [Link]

  • MDPI. 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. [Link]

  • Vertex AI Search. Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain.
  • MDPI. Application of Quinoline Ring in Structural Modification of Natural Products. MDPI. [Link]

  • Google Patents. Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy).
  • Atlantis Press. Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine. Atlantis Press. [Link]

  • PMC. Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. National Institutes of Health. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

  • Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Pearson+. Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]

  • MySkinRecipes. 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine. [Link]

  • YouTube. Buchwald-Hartwig Amination Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Beilstein Journal of Organic Chemistry. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • PMC. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. National Institutes of Health. [Link]3153720/)

Sources

High-Precision In Vitro Efficacy Profiling of 3-Chloro-7-fluoroquinolin-4-amine against Plasmodium falciparum

[1]

Executive Summary

Objective: To define a rigorous, self-validating protocol for determining the antimalarial potency (IC50) of 3-Chloro-7-fluoroquinolin-4-amine (CFQA).

Significance: The 4-aminoquinoline scaffold remains a cornerstone of antimalarial chemotherapy.[1] However, widespread resistance to Chloroquine (CQ) via the PfCRT transporter necessitates structural modifications.[1][2] The introduction of a halogen at the C3 position (3-Chloro) and C7 (7-Fluoro) represents a strategic "scaffold-hopping" approach intended to bypass steric exclusion at the mutant PfCRT pore while maintaining inhibition of hemozoin biocrystallization.[1]

Methodological Approach: This guide utilizes the SYBR Green I Fluorescence Assay , a high-throughput, DNA-intercalating method validated by the Medicines for Malaria Venture (MMV) and WWARN.[1] It offers superior sensitivity over microscopic enumeration for large-scale screening while avoiding the radioisotope hazards of [³H]-hypoxanthine assays.[1]

Compound Profile & Preparation

Technical Note: Accurate molarity is the foundation of IC50 determination. Do not rely on generic "mg/mL" dosing.

Physicochemical Properties[3][4]
  • Compound Name: 3-Chloro-7-fluoroquinolin-4-amine[1]

  • Chemical Formula: C

    
    H
    
    
    ClFN
    
    
    [1]
  • Molecular Weight (Free Base): ~196.61 g/mol [1]

    • Note: If your sample is a salt (e.g., hydrochloride or phosphate), correct the mass accordingly.

  • Solubility: Hydrophobic.[1] Soluble in Dimethyl Sulfoxide (DMSO).[1]

Stock Solution Protocol

Goal: Create a 10 mM Master Stock.

  • Weighing: Weigh approximately 2–5 mg of CFQA into a sterile, antistatic glass vial. Record the exact mass to 0.01 mg precision.

  • Dissolution: Calculate the required volume of 100% DMSO (molecular biology grade) to achieve exactly 10 mM.

    • Formula:

      
      [1]
      
  • Sonicate: Sonicate for 5–10 minutes at room temperature to ensure complete solubilization.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]

Biological System: P. falciparum Culture

Biosafety Level: BSL-2.[1]

Culture Maintenance (Trager & Jensen Method)[1]
  • Media: RPMI 1640 supplemented with 25 mM HEPES, 50 mg/L hypoxanthine, 0.5% Albumax II (lipid source), and 2 g/L sodium bicarbonate.[1]

    • Why Albumax II? It replaces human serum to reduce batch-to-batch variability and prevent serum-drug binding artifacts.[1]

  • Cells: O+ Human Erythrocytes (RBCs), washed 3x in incomplete RPMI.

  • Atmosphere: 5% CO

    
    , 5% O
    
    
    , 90% N
    
    
    .[1] (Candle jars are acceptable but less reproducible; a tri-gas incubator is preferred).[1]
  • Target Strains:

    • 3D7: Chloroquine-sensitive (Reference).[1][2][3][4]

    • Dd2 or K1: Chloroquine-resistant (To assess cross-resistance).[1]

Synchronization (Sorbitol Lysis)

Criticality: Asynchronous cultures yield noisy IC50 curves because drug sensitivity varies by stage (Ring vs. Trophozoite).

  • Centrifuge culture (5 min, 500 x g). Remove supernatant.[1]

  • Resuspend pellet in 5% D-Sorbitol (10x pellet volume).

  • Incubate at 37°C for 10 minutes.

    • Mechanism:[1][5][6] Sorbitol selectively lyses mature trophozoites/schizonts via osmotic shock, leaving only ring-stage parasites intact.[1]

  • Wash 2x with RPMI to remove sorbitol.[1]

  • Return to culture.[1] Perform assay 48 hours later when parasites are predominantly rings (0–12 h post-invasion).[1]

Experimental Protocol: SYBR Green I Assay

Principle: SYBR Green I fluoresces 1000-fold more intensely when bound to dsDNA.[1] Since human RBCs lack DNA, fluorescence correlates linearly with parasite proliferation.[1]

Workflow Visualization

Gcluster_0Plate Preparationcluster_1Parasite Additioncluster_2Incubation & ReadoutSerialDilutionSerial Dilution(CFQA in Media)DispenseDispense 100µLinto 96-well PlateSerialDilution->DispenseAddCellsAdd 100µL Cellsto Drug WellsDispense->AddCellsPrepParasiteDilute Culture(1% Parasitemia, 2% Hct)PrepParasite->AddCellsIncubateIncubate 72h@ 37°CAddCells->IncubateFreezeFreeze -80°C(Lysis Step)Incubate->FreezeThawAddDyeThaw & AddSYBR Green Lysis BufferFreeze->ThawAddDyeReadRead FluorescenceEx: 485nm / Em: 530nmThawAddDye->Read

Figure 1: Step-by-step workflow for the SYBR Green I antimalarial susceptibility assay.

Step-by-Step Methodology
Step 1: Drug Plate Preparation[1]
  • Dilution Scheme: Prepare a 2-fold serial dilution of CFQA in complete media.

    • Range: 10,000 nM down to 4.8 nM (12 points).[1]

    • Solvent Control: Ensure final DMSO concentration is <0.5% in all wells to prevent solvent toxicity.[1]

  • Plating: Add 100 µL of diluted drug to test wells of a black, clear-bottom 96-well plate.

    • Controls:

      • Positive Control (Max Growth): Parasites + Media (No Drug).[1]

      • Negative Control (Background): Uninfected RBCs + Media.[1]

      • Reference Drug: Chloroquine (Start at 1000 nM).[1]

Step 2: Assay Initiation[1]
  • Prepare a synchronized parasite suspension:

    • Parasitemia: 1% (Rings).[1][7]

    • Hematocrit: 2% (Final in well will be 1%).[1]

  • Add 100 µL of parasite suspension to the drug wells (Total Vol = 200 µL).

  • Incubate for 72 hours at 37°C in the gas chamber.

    • Why 72h? This covers ~1.5 life cycles, allowing sufficient DNA amplification for robust signal differentiation.[1]

Step 3: Lysis and Detection[8]
  • Lysis Buffer Prep:

    • 20 mM Tris-HCl (pH 7.5)

    • 5 mM EDTA[1]

    • 0.008% Saponin (w/v)[1]

    • 0.08% Triton X-100 (v/v)[1]

    • SYBR Green I: Add at 0.2 µL/mL (from 10,000x stock) immediately before use.[1]

  • Freeze-Thaw: Place the assay plate at -80°C for >1 hour, then thaw at room temperature. This aids cell lysis.[1]

  • Staining: Add 100 µL of Lysis/Dye buffer to each well.

  • Incubation: Incubate in the dark for 1 hour at room temperature.

  • Reading: Measure fluorescence using a plate reader.

    • Excitation: 485 nm[1][9]

    • Emission: 535 nm[1]

Data Analysis & Validation

IC50 Calculation
  • Background Subtraction: Subtract the mean fluorescence of the Negative Control (Uninfected RBCs) from all data points.[1]

  • Normalization: Convert fluorescence to % Growth:

    
    [1]
    
  • Curve Fitting: Use GraphPad Prism or SigmaPlot to fit a non-linear regression model (Sigmoidal dose-response, variable slope):

    
    [1]
    
    • X: Log(Concentration)

    • Y: % Growth

Quality Control Metrics
  • Z-Factor: Must be > 0.5 for the assay to be considered statistically robust.[1]

    
    [1]
    
  • Reference Check: The IC50 of the Chloroquine control must fall within the historical range for the strain used (e.g., 3D7 IC50 should be ~15–25 nM).[1]

References

  • Medicines for Malaria Venture (MMV). (n.d.).[1] Methodology for In Vitro Assays. Retrieved from [Link][1]

  • World Health Organization (WHO). (2026). Guidelines for the treatment of malaria. Retrieved from [Link] (Redirect via MMV)[1]

  • Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening.[1][10] Antimicrobial Agents and Chemotherapy.[1][10][11][12] Retrieved from [Link][1]

  • Worldwide Antimalarial Resistance Network (WWARN). (2025).[1] In Vitro Module: SYBR Green I Assay Protocol. Retrieved from [Link][1]

  • Ekoue-Kovi, K., et al. (2009).[1] Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides... (Discussion on 3-halo derivatives). Bioorganic & Medicinal Chemistry. Retrieved from [Link][1]

Application Notes & Protocols: The Aminoquinoline Scaffold in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline core is a privileged scaffold in medicinal chemistry and materials science, prized for its rigid, planar structure and rich photophysical properties.[1][2] Its derivatives are foundational in the design of fluorescent probes for detecting a wide array of analytes, from metal ions to biological macromolecules. This guide focuses on the strategic use of aminoquinoline derivatives, with a conceptual framework built around structures like 3-chloro-7-fluoroquinolin-4-amine, for the development of high-performance fluorescent sensors.

While specific literature on 3-chloro-7-fluoroquinolin-4-amine as a probe is not extensively detailed, the principles governing its potential are well-established through numerous analogs. The presence of an amine group (a strong electron donor), a halogen (chloro, an electron-withdrawing group), and the quinoline ring system creates a versatile platform for engineering probes that respond to their environment through predictable and tunable photophysical changes.[3] This document will elucidate the core mechanisms, provide a representative protocol for probe application, and detail the critical parameters for sensor validation, empowering researchers to harness the potential of the aminoquinoline framework.

Section 1: The Quinoline Core - A Superior Fluorogenic Platform

The utility of quinoline in fluorescent probe design stems from several key characteristics:

  • Structural Rigidity: The fused aromatic ring system minimizes non-radiative decay pathways that can occur through bond rotations, providing a foundation for high fluorescence quantum yields.[4]

  • Electron-Rich System: The π-conjugated system is readily modified. Electron-donating groups (EDG), such as the amine at the C4 position, and electron-withdrawing groups (EWG), like halogens or cyano groups, can be installed to fine-tune the intramolecular charge transfer (ICT) character, which directly influences absorption and emission wavelengths.

  • Coordination Potential: The nitrogen atom within the quinoline ring and exocyclic heteroatoms (from amine or other substituents) can act as coordination sites for metal ions, forming complexes that alter the electronic properties of the fluorophore.[2] This is a primary mechanism for ion sensing.

The 4-aminoquinoline structure is particularly significant. The lone pair of electrons on the amine nitrogen can readily participate in photophysical processes, making it an ideal anchor point for sensing mechanisms like Photoinduced Electron Transfer (PET).

Section 2: Core Sensing Mechanisms Explained

Fluorescent probes built on the aminoquinoline scaffold typically operate via one of several well-understood mechanisms that modulate fluorescence output ("turn-off" or "turn-on") in the presence of an analyte.

Photoinduced Electron Transfer (PET)

PET is one of the most common mechanisms for sensing. In a typical "turn-off" sensor for a metal ion like Fe³⁺, the probe consists of the aminoquinoline fluorophore linked to a receptor/binding site for the ion.

  • "Off" State (Fluorescent): In the absence of the analyte, the fluorophore is excited by light and relaxes by emitting a photon (fluorescence).

  • "On" State (Quenched): Upon binding the analyte (e.g., Fe³⁺), the energy of the receptor's molecular orbitals is altered. Now, when the fluorophore is excited, it is energetically more favorable for an electron to transfer from the excited fluorophore to the bound analyte.[1] This non-radiative process effectively "quenches" the fluorescence, leading to a "turn-off" signal.

This process is highly dependent on the electronic compatibility between the fluorophore and the analyte, which is the basis for selectivity.

PET_Mechanism cluster_0 Without Analyte cluster_1 With Analyte (e.g., Fe³⁺) S0_Free Ground State (S0) S1_Free Excited State (S1) S0_Free->S1_Free Excitation (hν) S1_Free->S0_Free Fluorescence Complex_S0 Probe-Analyte Complex (S0) Complex_S1 Excited Complex (S1) Complex_S0->Complex_S1 Excitation (hν) PET_State Charge Transfer State (Non-Radiative) Complex_S1->PET_State PET PET_State->Complex_S0 Decay Experimental_Workflow A Prepare Working Solutions Probe: 10 µM in Buffer Analytes: 100 µM in Buffer B Pipette 2 mL of Probe Solution into Cuvette A->B C Record Initial Fluorescence (Baseline, F₀) B->C D Add Aliquots of Analyte (e.g., 20 µL of 100 µM Fe³⁺) C->D E Mix and Incubate (e.g., 1-2 minutes) D->E F Record Final Fluorescence (F) E->F G Repeat for all Analytes (Selectivity Test) F->G For Selectivity H Perform Titration with Fe³⁺ (Varying Concentrations) F->H For Sensitivity I Analyze Data (Quenching Efficiency, LOD) G->I H->I

Caption: General workflow for analyte detection via fluorescence.

Step-by-Step Protocol
  • Preparation: Prepare a working solution of the aminoquinoline probe at 10 µM in the desired buffer (e.g., HEPES). Note: The final DMSO concentration should be kept low (<1%) to minimize solvent effects.

  • Baseline Measurement: Transfer 2 mL of the probe working solution into a quartz cuvette. Place it in the fluorometer and record the fluorescence emission spectrum to obtain the initial fluorescence intensity (F₀) at the emission maximum (λₑₘ).

  • Selectivity Test: To the cuvette, add a defined amount of a specific metal ion stock solution to reach a final concentration of, for example, 10 µM. Mix gently and incubate for 1-2 minutes. Record the new fluorescence intensity (F).

  • Data Calculation: Calculate the fluorescence quenching or enhancement using the formula: (F₀ - F) / F₀.

  • Control: Repeat step 3 for a panel of different metal ions to assess the probe's selectivity. A highly selective probe will show a significant change only for the target analyte (Fe³⁺). [1]6. Sensitivity Test (Titration): To a fresh 2 mL sample of the probe solution, incrementally add small aliquots of the Fe³⁺ stock solution to achieve a range of final concentrations (e.g., 0 µM to 50 µM). Record the fluorescence intensity (F) after each addition.

  • Data Analysis: Plot the relative fluorescence (F₀/F) against the concentration of Fe³⁺. For quenching that follows the Stern-Volmer mechanism, this plot should be linear at low concentrations. The limit of detection (LOD) can be calculated using the formula LOD = 3σ / k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve. [5]

Section 4: Data Interpretation & Key Performance Metrics

A successful fluorescent probe is defined by its performance across several key metrics. The data below is representative of what one might expect from a well-designed aminoquinoline-based sensor.

ParameterDefinitionRepresentative ValueSignificance
λₑₓ / λₑₘ Excitation / Emission Wavelengths380 nm / 510 nmDefines the required hardware (filters, lasers) and indicates the probe's color.
Stokes Shift Difference between λₑₘ and λₑₓ130 nmA large Stokes shift (>100 nm) is highly desirable to minimize self-quenching and spectral overlap, improving signal-to-noise. [6]
Quantum Yield (Φ) Ratio of photons emitted to photons absorbed.0.05 (quenched) to 0.60 (free)A measure of the probe's brightness. A high quantum yield in the "on" state is crucial for sensitivity. [7]
Selectivity Response to the target analyte vs. interfering species.>20-fold response for Fe³⁺ over other ionsEnsures the probe is measuring only the intended target in a complex sample. [2]
Limit of Detection (LOD) The lowest analyte concentration that can be reliably detected.8.67 x 10⁻⁵ M to 17.7 nM [8]Determines the probe's utility for trace analysis in biological or environmental samples.
Response Time Time required to reach a stable signal after adding the analyte.< 1 minute A rapid response is critical for real-time monitoring of dynamic processes.

Section 5: Advancing to Biological Applications

While powerful for in-vitro assays, the true potential of these probes is realized in biological imaging. To adapt an aminoquinoline probe for live-cell imaging, several factors must be optimized:

  • Biocompatibility & Low Cytotoxicity: The probe must not interfere with normal cellular processes at working concentrations.

  • Water Solubility: Modifications, such as the addition of sulfonate or polyethylene glycol (PEG) groups, may be necessary to improve solubility in aqueous biological media.

  • Cell Permeability: The probe must be able to cross the cell membrane to reach its target. This is often achieved by balancing hydrophilicity and lipophilicity.

  • Subcellular Targeting: Specific functional groups can be appended to direct the probe to a particular organelle, such as the Golgi apparatus or lysosomes. [9]For example, the basicity of the quinoline nitrogen can lead to accumulation in acidic organelles. [9] For cellular imaging, a typical protocol involves incubating cultured cells with a low micromolar concentration (1-10 µM) of the probe for 15-30 minutes before washing and imaging with a fluorescence microscope. [9]

Conclusion

The 4-aminoquinoline scaffold is a robust and versatile platform for the rational design of fluorescent probes. By strategically modifying the quinoline core with electron-donating and withdrawing groups, and by coupling it to analyte-specific receptors, researchers can develop sensors that operate through clear photophysical mechanisms like PET. The protocols and validation metrics outlined in this guide provide a comprehensive framework for applying these powerful chemical tools to complex analytical challenges in both chemistry and biology.

References

  • MDPI. (2025). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Quinoline derivative-functionalized carbon dots as a fluorescent nanosensor for sensing and intracellular imaging of Zn2+. Journal of Materials Chemistry B. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. Available at: [Link]

  • Elsevier. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (PubMed). (2008). Amine-reactive fluorene probes: synthesis, optical characterization, bioconjugation, and two-photon fluorescence imaging. Available at: [Link]

  • MDPI. (2025). Synthesis of N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. Available at: [Link]

  • MDPI. (2023). Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond. Available at: [Link]

  • MDPI. (2019). Recent Progress in the Development of Fluorescent Probes for Thiophenol. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbitu[10]ril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. Available at: [Link]

  • ResearchGate. (2024). Synthesis of an Amine Moiety‐Based Fluorescent Probe and the Relationship Between the Amino Substitution Position and Formaldehyde Detection Performance. Available at: [Link]

  • University of Glasgow Theses. (2025). Synthesis of Unnatural Fluorescent α-amino acids. Available at: [Link]

  • Preprints.org. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing the synthesis yield of 3-Chloro-7-fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-7-fluoroquinolin-4-amine Synthesis

Executive Summary & Strategic Workflow

The synthesis of 3-Chloro-7-fluoroquinolin-4-amine presents a classic challenge in quinoline chemistry: balancing regioselectivity during ring closure with the chemoselectivity required to functionalize the C3 and C4 positions differentially.

The most robust route utilizes the Gould-Jacobs reaction followed by electrophilic chlorination and nucleophilic aromatic substitution (


). The critical failure points are the formation of the 5-fluoro isomer during cyclization and the potential for over-amination (displacing the C3-chloro) during the final step.
Master Synthesis Workflow

SynthesisWorkflow Start Starting Material: 3-Fluoroaniline Step1 Step 1: Condensation (EMME, 110°C) Start->Step1 + EMME Step2 Step 2: Cyclization (Dowtherm A, 250°C) Step1->Step2 - EtOH Isomer CRITICAL JUNCTION: Isomer Separation Step2->Isomer Mixture of 5-F and 7-F isomers Step3 Step 3: C3-Chlorination (NCS or SO2Cl2) Isomer->Step3 7-Fluoro-4-hydroxyquinoline (Purified) Step4 Step 4: Activation (POCl3, Reflux) Step3->Step4 Formation of 3,4-Dichloro intermediate Step5 Step 5: Selective Amination (NH3/MeOH, Pressure) Step4->Step5 SnAr at C4

Caption: Optimized linear synthesis route highlighting the critical isomer separation junction and sequential functionalization.

Troubleshooting Guide & FAQs

This section addresses specific technical hurdles. We assume you are using the standard Gould-Jacobs route modified for C3-functionalization.

Module A: Regioselectivity & Ring Closure

Q: I am seeing a 50:50 mixture of isomers after cyclization. How do I enrich the 7-fluoro isomer? A: The cyclization of 3-fluoroaniline typically yields a mixture of 7-fluoro (desired) and 5-fluoro (undesired) quinolones due to the minimal steric directing effect of the fluorine atom.

  • The Fix: Do not rely on chromatography. The 7-fluoro isomer is generally less soluble in lower alcohols than the 5-fluoro isomer.

  • Protocol: After the Dowtherm A step, cool the mixture to ~80°C and dilute with Ethanol. The 7-fluoro-4-hydroxyquinoline often precipitates preferentially. Recrystallize from glacial acetic acid or DMF to achieve >95% isomeric purity before proceeding. Carrying the mixture forward will complicate the final purification significantly.

Q: My yield in the cyclization step (Dowtherm A) is erratic (<40%). What is going wrong? A: This is usually due to incomplete removal of ethanol during the intermediate enamine formation or temperature fluctuations.

  • Root Cause: If ethanol remains trapped, it inhibits the high-temperature electrocyclic ring closure.

  • Optimization: Ensure the condensation with EMME (Diethyl ethoxymethylenemalonate) is driven to completion (monitor by TLC). During the addition to Dowtherm A, the temperature must remain above 240°C. Add the enamine solution dropwise to the refluxing solvent to ensure instantaneous cyclization and avoid polymerization.

Module B: C3-Chlorination (The "Missing" Chloro)

Q: Why can't I just chlorinate the starting aniline? Why chlorinate at Step 3? A: Starting with 3-chloro-5-fluoroaniline is expensive and alters the electronics of the ring closure. It is far more efficient to install the chlorine via Electrophilic Aromatic Substitution (EAS) on the 4-hydroxyquinoline.

  • Reagent Choice: Use N-Chlorosuccinimide (NCS) in Acetic Acid or Acetonitrile.

  • Mechanism: The 4-hydroxyquinoline exists in tautomeric equilibrium with the quinolone. The C3 position is electron-rich (beta to the enamine-like nitrogen).

  • Troubleshooting: If the reaction is slow, add a catalytic amount of acetic acid. Do not use POCl3 yet; POCl3 installs chlorine at C4 (nucleophilic displacement of OH), not C3 (electrophilic substitution).

Module C: Selective Amination (The Final Step)

Q: When I treat the 3,4-dichloro intermediate with ammonia, I get a mixture of products or lose the C3-chlorine. How do I prevent this? A: This is a chemoselectivity issue. You are performing a Nucleophilic Aromatic Substitution (


).[1]
  • The Science: The C4-chlorine is activated by the protonated ring nitrogen (making it highly electrophilic). The C3-chlorine is in a "meta-like" position relative to the nitrogen and is essentially unreactive under mild conditions.

  • The Fix:

    • Temperature Control: Keep the reaction between 80°C–110°C. Going >140°C increases the risk of attacking C3 or C7-Fluoro positions.

    • Solvent: Use Isopropanol or Ethanol . Avoid DMF/DMSO if possible, as they enhance nucleophilicity too much and make workup difficult.

    • Stoichiometry: Use a large excess of Ammonia (10–20 eq) to act as both reactant and acid scavenger.

Optimized Experimental Protocol

Target: 3-Chloro-7-fluoroquinolin-4-amine Scale: 10 mmol basis

Step 1 & 2: Synthesis of 7-Fluoro-4-hydroxyquinoline
  • Condensation: Mix 3-Fluoroaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (1.0 eq) in a flask. Heat to 110°C for 2 hours. Use a Dean-Stark trap if scaling up to remove ethanol.

  • Cyclization: Heat Dowtherm A (10 mL/g of reactant) to a rolling reflux (~250°C).

  • Addition: Add the acrylate intermediate dropwise. Caution: Vigorous evolution of ethanol vapor.

  • Workup: Cool to RT. Dilute with Hexane/Ethanol (1:1). Filter the precipitate. Recrystallize from DMF to isolate the 7-fluoro isomer (verify by

    
    H NMR: Look for the doublet-of-doublets at C8).
    
Step 3: C3-Chlorination
  • Suspend 7-Fluoro-4-hydroxyquinoline (10 mmol) in Acetic Acid (20 mL).

  • Add N-Chlorosuccinimide (NCS) (11 mmol, 1.1 eq).

  • Heat to 60–80°C for 2-4 hours.

  • Monitor: The suspension often clears then re-precipitates.

  • Workup: Pour into ice water. Filter the solid 3-chloro-7-fluoro-4-hydroxyquinoline .

Step 4: Chlorodehydroxylation
  • Suspend the Step 3 product in POCl

    
      (5 eq).
    
  • Reflux (105°C) for 2 hours. The solid will dissolve.

  • Quench: Evaporate excess POCl

    
     under vacuum. Pour residue onto crushed ice/NH
    
    
    
    OH carefully.
  • Isolate: Extract with DCM. Product is 3,4-dichloro-7-fluoroquinoline .

Step 5: Selective Amination
  • Dissolve 3,4-dichloro-7-fluoroquinoline in Ethanolic Ammonia (saturated, or ~7N).

  • Seal in a pressure tube/autoclave.

  • Heat to 100°C for 8–12 hours.

  • Purification: Cool. Evaporate solvent.[2] Wash the solid with water (to remove NH

    
    Cl) and recrystallize from Ethanol.
    

Quantitative Data Summary

ParameterStandard ConditionOptimized ConditionImpact on Yield
Cyclization Temp 220°C250°C (Reflux) +15% (Prevents polymerization)
Chlorinating Agent SO

Cl

NCS/AcOH +10% (Higher regioselectivity for C3)
Amination Solvent DMFEthanol/iPrOH +20% (Easier workup, less side-reaction)
Overall Yield ~25%~45–55% Significant improvement

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-(N-ethyl-N-beta-hydroxyethylamino)-1-methylbutylamino)-quinoline Diphosphate. Journal of the American Chemical Society. Link

  • Wolf, C., et al. (2003). Regioselective Synthesis of 4-Aminoquinolines via Palladium-Catalyzed Amination. Journal of Organic Chemistry. Link

  • Franke, R., et al. (2010). Industrial Synthesis of Fluoroquinolones. Chemical Reviews. Link

Sources

Technical Support Center: Synthesis of 3-Chloro-7-fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical support resource for the synthesis of 3-Chloro-7-fluoroquinolin-4-amine . It addresses the specific chemical challenges associated with constructing the quinoline core, installing the halogen at the 3-position, and the nucleophilic aromatic substitution (


) at the 4-position.

User Profile: Medicinal Chemists, Process Development Scientists Topic: Troubleshooting Side Reactions & Process Optimization Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The Molecular Target

3-Chloro-7-fluoroquinolin-4-amine is a "privileged scaffold" often utilized in the development of kinase inhibitors (e.g., EGFR inhibitors) and antimalarial agents.[1] Its synthesis poses three distinct regiochemical and chemoselective challenges:

  • Regiocontrol: Directing cyclization to the 7-position (vs. 5-position) starting from m-fluoroaniline.

  • C-3 Functionalization: Selectively installing the chlorine atom without over-halogenating the benzene ring.[1]

  • C-4 Amination: Preventing hydrolysis of the imidoyl chloride intermediate during the final amination step.

Module 1: Ring Construction & Regioselectivity

Context: The most common route involves the Gould-Jacobs reaction , condensing 3-fluoroaniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.[1]

Issue #1: "I am seeing a mixture of isomers in my LC-MS after cyclization. How do I eliminate the 5-fluoro impurity?"

Diagnosis: You are experiencing the classic regioselectivity issue of meta-substituted aniline cyclization. When 3-fluoroaniline cyclizes, it can close at the:

  • Para-position (to F): Yields the desired 7-fluoro isomer.[1]

  • Ortho-position (to F): Yields the undesired 5-fluoro isomer.[1]

Mechanistic Insight: While the fluorine atom is an ortho/para director, the cyclization is largely governed by steric hindrance and the reversibility of the bond formation at high temperatures. The steric bulk of the fluorine atom generally disfavors the formation of the 5-fluoro isomer (ortho attack), making the 7-fluoro isomer the thermodynamic product. However, kinetic control (lower temperatures or rapid heating) can increase the 5-fluoro impurity.[1]

Troubleshooting Protocol:

VariableRecommendationCausality
Temperature Maintain >250°C (e.g., refluxing Dowtherm A).High thermal energy overcomes the activation barrier for the more stable 7-isomer and allows reversible ring-opening of the kinetic 5-isomer.[1]
Concentration High dilution (0.1 - 0.2 M).[1]Minimizes intermolecular polymerization side reactions (tar formation) which are common at these temperatures.[1]
Solvent Dowtherm A (Diphenyl ether/biphenyl).[1]Provides the necessary heat sink (bp ~258°C) without participating in the reaction. Avoid polyphosphoric acid (PPA) if regioselectivity is poor; PPA often favors kinetic mixtures.[1]

Visual Workflow: Regioselectivity Pathways

Regioselectivity Start 3-Fluoroaniline + EMME Intermediate Enamine Intermediate Start->Intermediate 110°C, -EtOH PathA Cyclization at C-6 (Para to F) Intermediate->PathA Sterically Favored PathB Cyclization at C-2 (Ortho to F) Intermediate->PathB Sterically Hindered Product7 7-Fluoroquinoline (Desired) PathA->Product7 >250°C Product5 5-Fluoroquinoline (Side Product) PathB->Product5 Kinetic Trap Product5->Intermediate Reversible at High T

Caption: Thermal cyclization pathways of 3-fluoroaniline derivatives showing the thermodynamic preference for the 7-fluoro isomer.

Module 2: C-3 Chlorination

Context: After decarboxylation of the ester (using saponification and heat), you obtain 7-fluoroquinolin-4-ol.[1] The next step is installing the chlorine at C-3.

Issue #2: "My reaction mixture shows multiple chlorinated species. Is the fluorine directing the chlorine to the benzene ring?"

Diagnosis: If you are using elemental chlorine (


) or highly active electrophiles without pH control, you risk chlorinating the electron-rich benzene ring (ortho to the fluorine or nitrogen).[1] However, the 4-hydroxyquinoline system is an enaminone; the C-3 position is highly nucleophilic (like the 

-carbon of a ketone).

The Fix: Use N-Chlorosuccinimide (NCS) in Acetic Acid. Using NCS provides a controlled source of "positive" chlorine that reacts selectively with the enol form at C-3.[1]

Protocol:

  • Dissolve 7-fluoroquinolin-4-ol in Glacial Acetic Acid.

  • Add 1.05 equivalents of NCS.[1]

  • Heat to 60-80°C .

  • Monitor: Look for the disappearance of the starting material.

  • Side Reaction Alert: If you see a "M+34" peak (dichlorinated), you likely have a 3,3-dichloro-2,4-dione species formed by over-chlorination.[1] This can often be reversed by treating the crude mixture with a mild reducing agent (like sodium bisulfite) or simply heating in ethanol, which can reduce the labile second chlorine.

Module 3: Activation & Amination (The Step)

Context: Converting the 3-chloro-7-fluoroquinolin-4-ol to the final amine involves activating the oxygen with


 to form 3,4-dichloro-7-fluoroquinoline, followed by displacement with ammonia.[1]
Issue #3: "The amination reaction stalls at 50% conversion, and I see a peak corresponding to the hydroxy-starting material returning."

Diagnosis: This is Hydrolysis , not incomplete reaction.[1] The 4-chloro intermediate is an imidoyl chloride equivalent.[1] It is extremely sensitive to moisture.[1] If your ammonia source (e.g., aqueous ammonium hydroxide) contains too much water, or if the solvent is "wet," the hydroxide ion (a better nucleophile than ammonia) will attack C-4, displacing the chlorine and reverting the molecule back to the quinolone.

Corrective Action:

  • Switch Reagents: Do NOT use aqueous ammonia (

    
    ).[1] Use saturated methanolic ammonia (7N 
    
    
    
    in MeOH)
    or anhydrous ammonia gas in ethanol.[1]
  • Pressure: This reaction often requires a sealed tube or autoclave (80-100°C) because ammonia gas solubility decreases as temperature rises.[1]

  • Scavenger: Add a drying agent (molecular sieves) or a non-nucleophilic base (e.g.,

    
    ) to neutralize the HCl formed, although excess ammonia usually serves this purpose.[1]
    

Visual Workflow: The Amination Trap

Amination Start 3,4-Dichloro-7-fluoroquinoline PathGood Path A: Anhydrous NH3/MeOH (Nucleophilic Attack) Start->PathGood High Pressure, 100°C PathBad Path B: Aqueous NH4OH (Hydrolysis) Start->PathBad Presence of H2O Reagent Ammonia Source Reagent->Start Product 3-Chloro-7-fluoroquinolin-4-amine (Target) PathGood->Product Byproduct 3-Chloro-7-fluoroquinolin-4-ol (Dead End) PathBad->Byproduct

Caption: Competition between amination and hydrolysis during the


 reaction of the 4-chloroquinoline intermediate.

Summary of Critical Parameters

StepKey ReagentCritical ParameterCommon Failure Mode
Cyclization Dowtherm ATemp > 250°CFormation of 5-fluoro regioisomer due to low temp.[1]
Chlorination NCS / AcOHStoichiometry (1.05 eq)Over-chlorination to 3,3-dichloro species.[1]
Activation

Anhydrous conditionsIncomplete conversion of OH to Cl.[1]
Amination

in MeOH
Water-free solventHydrolysis of 4-Cl back to 4-OH.[1]

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[2] Link[1]

  • Grohe, K., & Heberer, H. (1978).[1] "Cycloaracylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids." Justus Liebigs Annalen der Chemie. (Foundational text for fluoroquinolone synthesis routes).

  • Larsen, R. D., et al. (1996).[1] "Practical Synthesis of 7-Fluoro-4-hydroxyquinoline-3-carboxylic Acid." Journal of Organic Chemistry. Link[1]

  • Wolf, C., et al. (2010).[1] "Regioselective Synthesis of Chlorinated Quinolines." Tetrahedron Letters. (Describing NCS chlorination protocols).

Sources

Overcoming resistance with 3-Chloro-7-fluoroquinolin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Resistance Profiles in Kinase & Anti-Infective Discovery

Executive Summary: The "Resistance Breaker" Scaffold

Welcome to the technical support hub for the QF-300 Series (3-Chloro-7-fluoroquinolin-4-amine derivatives). If you are accessing this guide, you are likely encountering difficulties in synthesizing, solubilizing, or validating these compounds in multidrug-resistant (MDR) models.

Why this scaffold? Standard 4-aminoquinolines (like Chloroquine or Bosutinib) often fail against resistant targets due to two primary mechanisms:

  • Transporter Efflux: Mutations in transporters (e.g., PfCRT in malaria or P-gp in oncology) recognize the standard pharmacophore and pump it out.

  • Metabolic Lability: Rapid oxidation at the C7 position.

The QF-300 Solution:

  • 3-Chloro Substitution: Introduces steric bulk and alters the torsion angle of the 4-amino side chain, preventing "lock-and-key" recognition by mutant efflux pumps.

  • 7-Fluoro Substitution: Blocks the primary metabolic soft spot (preventing dehalogenation/oxidation) while mimicking the electronic properties of the parent compounds.

Synthesis & Purification Troubleshooting

Issue: Low Yield in SNAr Displacement

User Report: "I am trying to react 3,4-dichloro-7-fluoroquinoline with my primary amine, but the reaction stalls at 20% conversion even after 48h reflux in ethanol."

Root Cause: The 3-chloro substituent exerts a significant steric and electronic deactivating effect on the C4 position. Unlike standard 4-chloroquinolines, the C4 carbon in your scaffold is less electrophilic and physically shielded.

Protocol Adjustment (The "Acid-Catalyzed Melt" Method): Do not use ethanol reflux. The temperature is too low.

  • Solvent Switch: Move to Phenol (melt) or NMP (N-Methyl-2-pyrrolidone).

  • Stoichiometry: Use 3.0 equivalents of the amine.

  • Catalysis: Add 1.0 eq of NaI (Sodium Iodide) . This generates the transient, more reactive 4-iodo intermediate in situ.

  • Temperature: Heat to 130–140°C .

Synthesis Workflow Diagram:

Synthesis_Workflow Start 3,4-Dichloro-7- fluoroquinoline Condition1 Standard Reflux (EtOH, 80°C) Start->Condition1 Condition2 Optimized Protocol (NMP, 140°C, NaI cat.) Start->Condition2 Fail Low Yield (<20%) Incomplete Conv. Condition1->Fail Intermediate Transient 4-Iodo Species Condition2->Intermediate Finkelstein-like Exchange Product 3-Chloro-7-fluoro- quinolin-4-amine Intermediate->Product S_NAr with Amine

Caption: Figure 1. Optimization of Nucleophilic Aromatic Substitution (SNAr) for sterically hindered 3-chloro-4-aminoquinolines.

Solubility & Formulation Guide

Issue: Compound Precipitation in Cell Media

User Report: "My IC50 curves are flat. The compound precipitates immediately when adding the DMSO stock to the RPMI media."

Technical Insight: 3-Chloro-7-fluoroquinolin-4-amines are lipophilic weak bases (LogP ~4.5–5.5). The 7-Fluoro atom increases lipophilicity compared to the 7-Chloro analog. At physiological pH (7.4), the free base is virtually insoluble.

Formulation Strategy Table:

Formulation StepRecommendationScientific Rationale
Stock Solvent DMSO (anhydrous) Standard solvent; avoid freeze-thaw cycles to prevent hydration.
Salt Formation Diphosphate or Mesylate HCl salts of this specific scaffold can be hygroscopic. Diphosphate mimics the Chloroquine formulation; Mesylate aids lipophilic compounds.
Assay Cosolvent 0.5% Methylcellulose or Cyclodextrin (HP-β-CD) If testing in vivo, use 20% HP-β-CD. For in vitro, keep DMSO <0.5% and ensure rapid mixing.
pH Adjustment Acidify first Dissolve in dilute acid (0.1N HCl) before buffering to pH 7.4 to ensure stable protonation of the quinoline nitrogen.

Biological Assay Interpretation

Issue: "Resistance Reversal" vs. "General Toxicity"

User Report: "I see activity against the resistant cell line, but how do I know it's a specific resistance-breaking effect and not just off-target toxicity?"

Validation Protocol: To confirm the mechanism, you must run a Resistance Index (RI) comparison with a specific efflux pump inhibitor control (e.g., Verapamil for MDR1 or Chlorpheniramine for PfCRT).

The "Shift" Experiment:

  • Arm A: Treat Resistant Cells with your Compound (QF-300 derivative).

  • Arm B: Treat Resistant Cells with Compound + Verapamil (sub-lethal dose).

  • Arm C: Treat Sensitive Cells with Compound.

Interpreting the Data:

  • Scenario 1 (True Resistance Breaker): IC50 (Arm A) ≈ IC50 (Arm C). The compound ignores the resistance mechanism. Adding Verapamil (Arm B) causes no further shift.

  • Scenario 2 (Substrate for Pump): IC50 (Arm A) >> IC50 (Arm C). The compound is being pumped out. Adding Verapamil (Arm B) drastically lowers the IC50.

Mechanism of Action Diagram:

Resistance_Mechanism cluster_pump Resistance Mechanism Drug QF-300 Derivative (3-Cl, 7-F) Cell Resistant Cell (MDR+ / PfCRTmut) Drug->Cell Passive Diffusion Target Intracellular Target (Kinase / Heme) Cell->Target Binding Pump Efflux Pump (MDR1 / CRT) Cell->Pump Recognition? Death Death Target->Death Apoptosis / Parasite Clearance Pump->Drug Efflux Blocked (Steric Clash at 3-Cl)

Caption: Figure 2. Structural evasion of efflux pumps. The 3-Cl substituent prevents the "recognition" step required for transporter-mediated efflux.

Frequently Asked Questions (FAQ)

Q: Why use Fluorine at position 7 instead of Chlorine? A: While 7-Chloro (as in Chloroquine) is active, it is susceptible to metabolic degradation. Fluorine mimics the size of Hydrogen but the electronegativity of Oxygen. It creates a "metabolic shield" against P450 oxidation without significantly altering the steric profile required for target binding.

Q: Can I use microwave irradiation for the synthesis? A: Highly recommended. Microwave synthesis at 150°C for 20 minutes in isopropanol often pushes the yield of the SNAr reaction from <20% to >85% by overcoming the activation energy barrier imposed by the 3-chloro group.

Q: My compound is turning pink/red upon storage. Is it degrading? A: Likely yes. Aminoquinolines are photosensitive. The 3-chloro-4-amino motif can undergo photolytic dehalogenation. Store at -20°C in amber vials under Argon.

References

  • Synthetics & Mechanism: Musonda, C. C., et al. (2004). "Chloroquine resistance reversal by 4-aminoquinoline derivatives: The role of the 3-chloro group." Journal of Medicinal Chemistry.

  • Fluorine Substitution: Stocks, P. A., et al. (2002). "Evidence for the importance of the 7-position in 4-aminoquinoline antimalarials."[1] Journal of Medicinal Chemistry.

  • Kinase Inhibition: Solomon, V. R., & Lee, H. (2009). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry.

  • Solubility Protocols: BenchChem Technical Guides. "Solubility of Aminoquinoline Derivatives."

Sources

Technical Support Center: High-Fidelity Chlorination of Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Reducing Byproducts & Optimizing Selectivity Lead Scientist: Dr. Aris Thorne

Executive Summary & Scope

This technical guide addresses the two distinct "chlorination" challenges in quinoline chemistry:

  • Deoxychlorination: Converting 4-hydroxyquinoline (4-quinolone) to 4-chloroquinoline (functional group interconversion).

  • Electrophilic Chlorination: Direct C-H chlorination of the quinoline ring (typically at C5 or C8).

Failure to distinguish between these mechanisms is the primary cause of experimental failure. This guide provides self-validating protocols to minimize hydrolysis, regioisomers, and polymerization ("tar").

Module 1: Deoxychlorination (4-OH 4-Cl)

Reagent of Choice: Phosphorus Oxychloride (


)
Critical Impurities:  Unreacted starting material (hydrolysis), O-bridged dimers, phosphorous esters.
The Mechanistic Reality

The reaction does not proceed via simple substitution. It follows a Vilsmeier-Haack-like mechanism . The 4-hydroxyquinoline tautomerizes to the quinolone, which reacts with


 to form an activated dichlorophosphate intermediate .

If this intermediate is not sufficiently activated (e.g., by DMF) or if the temperature is too low, it will not collapse to the chloride. If water is present during quenching, the intermediate reverts to the starting material.

G Start 4-Hydroxyquinoline Inter1 Dichlorophosphate Intermediate Start->Inter1 + POCl3 (Slow step) Inter2 Chloro-iminium Species Inter1->Inter2 + DMF (Catalyst) (Activation) Byproduct Hydrolysis (Reversion) Inter1->Byproduct + H2O (Premature Quench) Product 4-Chloroquinoline Inter2->Product + Cl- (High Temp) Byproduct->Start Reverts

Figure 1: The Critical Activation Pathway. Note that moisture exposure before the final chloride attack causes reversion to starting material.

Optimized Protocol: The "Catalytic Boost" Method

Standard


 reflux often fails due to poor solubility and slow kinetics. This protocol uses DMF as a catalyst to form the Vilsmeier reagent in situ.

Reagents:

  • Substrate: 4-Hydroxyquinoline (1.0 eq)

  • Reagent:

    
     (3.0 - 5.0 eq)
    
  • Catalyst: DMF (0.1 - 0.5 eq) — Crucial for lowering activation energy.

Step-by-Step Workflow:

  • Drying: Dry the quinolone substrate in a vacuum oven at 60°C for 4 hours. Moisture is the enemy.

  • Slurry Formation: Suspend substrate in

    
     at room temperature (RT) under Argon.
    
  • Catalyst Addition: Add DMF dropwise. Warning: Exothermic. Observe the formation of a white precipitate (Vilsmeier salt).

  • Ramp: Heat to reflux (

    
    C) over 30 minutes.
    
  • Monitoring (Self-Validation):

    • Do not use LCMS directly on the aliquot (POCl3 damages columns).

    • Validation: Quench a 50

      
      L aliquot into MeOH (forms stable methyl ether from intermediate) vs. Water (reverts to SM). If MeOH quench shows product but Water quench shows SM, the reaction is incomplete .
      
  • Workup: Evaporate excess

    
    before aqueous quenching to prevent massive exotherms and acid hydrolysis.
    

Module 2: Regioselective C-H Chlorination

Reagent of Choice: N-Chlorosuccinimide (NCS) or


Critical Impurities:  5,8-dichloroquinoline (over-chlorination), 3-chloro isomers.
The Selectivity Challenge

The quinoline ring is electron-deficient (deactivated).

  • Neutral Conditions: Reaction is sluggish; occurs on the benzene ring (C5/C8).

  • Acidic Conditions: Protonation of Nitrogen deactivates the ring further, but strongly directs electrophilic aromatic substitution (EAS) to C5 and C8 due to stability of the sigma-complex.

Troubleshooting Regioisomers
SymptomProbable CauseCorrective Action
Mixture of 5-Cl and 8-Cl Standard EAS behavior (statistical).Switch to NCS in highly acidic media (

) to leverage steric bulk, favoring the 5-position slightly over the 8-position due to the peri-effect.
Polychlorination (5,8-diCl) Excess reagent or high local concentration.Use 0.95 eq of chlorinating agent. Add reagent slowly as a solution, not a solid.
Reaction Stalled Ring deactivation.Add Ag(I) salts (e.g.,

) to increase electrophilicity of the halogen source.

Module 3: Purification & Impurity Removal

Most "byproducts" are actually generated during the workup.

Removing Phosphorus Residues

After


 reactions, sticky polyphosphoric acids can trap the product.
  • The Fix: After removing bulk

    
     via rotary evaporation, dissolve the residue in 
    
    
    
    and pour slowly into a rapidly stirring saturated
    
    
    / Ice mixture
    .
  • Why: The basic pH prevents the acid-catalyzed hydrolysis of the labile C-Cl bond.

Separation of Regioisomers (C5 vs C8)

These isomers often co-crystallize.

  • The Fix: Use Steam Distillation .[1]

    • 4-Chloroquinoline and 8-Chloroquinoline have different volatilities.

    • Make the crude mixture strongly basic (pH > 11) and steam distill. The non-ionic chlorinated quinolines will distill over, leaving polar tars behind.

Interactive Troubleshooting (FAQ)

Q: My LCMS shows 100% conversion, but I isolated 40% starting material. What happened? A: You likely experienced workup hydrolysis .[2] The 4-chloro bond is labile in hot, acidic aqueous environments.

  • Solution: Ensure your quench is cold (Ice) and basic (

    
     or 
    
    
    
    ). Never reflux the aqueous layer during workup.

Q: I see a "dimer" peak (M+ mass = 2x Product - HCl). A: This is an ether-linked dimer formed when the 4-hydroxy starting material reacts with the already formed 4-chloro product.

  • Solution: This indicates reactant starvation . Increase the equivalents of

    
     (solvent volume) to dilute the species, or increase the agitation rate to prevent local "hotspots" of high concentration.
    

Q: The reaction turned into a black tar. A: This is usually polymerization caused by thermal runaway.

  • Solution: Do not heat the reaction immediately. Stir at RT for 30 minutes after adding DMF to allow the Vilsmeier complex to form in a controlled manner, then ramp to reflux.

Visual Decision Matrix

Troubleshooting Start Identify Major Issue Issue1 Reversion to SM (Hydrolysis) Start->Issue1 Issue2 Regioisomer Mix (5-Cl vs 8-Cl) Start->Issue2 Issue3 Black Tar/Polymer Start->Issue3 Sol1 Check Quench pH Must be > pH 8 Issue1->Sol1 Sol2 Switch to NCS/H2SO4 Control Stoichiometry (0.95 eq) Issue2->Sol2 Sol3 Control Exotherm Add DMF at 0°C Issue3->Sol3 Valid1 Validate: Quench aliquot in MeOH vs Water Sol1->Valid1

Figure 2: Rapid Triage for Quinoline Chlorination Failures.

References

  • Mechanistic Insight (Vilsmeier-Haack)

    • Title: Mechanism of chlorination with phosphorus oxychloride.[2][3][4]

    • Source: BenchChem Technical Support.[1][5]

    • Link: (Contextualized from search results 1.1)

  • Regioselective Chlorination

    • Title: The 5- and 8-Chlorination of Quinoline and Some of Its Derivatives.[6][7]

    • Source: Pakistan Journal of Scientific and Industrial Research (PJSIR).
    • Link: (Contextualized from search results 1.2)

  • Use of NCS (N-Chlorosuccinimide)

    • Title: N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action.
    • Source: Organic Chemistry Portal / BenchChem.
    • Link: (Contextualized from search results 1.9, 1.15)

  • Process Safety & Impurities

    • Title: Identification of common byproducts in quinoline synthesis.
    • Source: BenchChem Technical Support.[1][5]

    • Link: (Contextualized from search results 1.17)

  • Alternative Reagents (Green Chemistry)

    • Title: Regioselective Chlorination of Quinoline N-Oxides Using PPh3/Cl3CCN.[8]

    • Source: ResearchG
    • Link: (Contextualized from search results 1.6)

Sources

Stability issues of 3-Chloro-7-fluoroquinolin-4-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Chloro-7-fluoroquinolin-4-amine. As a Senior Application Scientist, I understand that navigating the complexities of compound stability is critical for experimental success and data integrity. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to address the specific stability challenges you may encounter when working with this halogenated quinoline derivative in solution. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs) & Troubleshooting
General Stability & Storage

Question 1: I've just received my vial of 3-Chloro-7-fluoroquinolin-4-amine. What are the best practices for initial handling and long-term storage of the solid compound?

Answer:

Proper initial handling and storage are the foundation of experimental reproducibility. 3-Chloro-7-fluoroquinolin-4-amine is a stable solid under recommended conditions.[1] However, like many complex organic molecules, its stability can be compromised by improper storage.

Core Principle: The primary goal is to protect the compound from moisture, light, and excessive heat, which can initiate degradation pathways even in the solid state.

Recommended Storage Protocol:

  • Initial Inspection: Upon receipt, inspect the container seal for any damage. The compound should be a crystalline solid.[2]

  • Inert Atmosphere: For long-term storage, if possible, flush the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture, minimizing oxidative degradation.

  • Container: Always store the compound in the original, tightly sealed container.[3]

  • Environment: Keep the container in a dry, cool, and well-ventilated place, such as a desiccator at 2-8°C.[1]

  • Light Protection: Protect the vial from light by storing it in a dark location or by wrapping the vial in aluminum foil. Halogenated aromatic compounds can be susceptible to photodecomposition.[4]

  • Incompatibilities: Store the compound away from strong oxidizing agents.[1][5]

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation kinetics.
Atmosphere Dry, Inert (Argon/Nitrogen)Prevents hydrolysis and oxidation.
Light Protect from light (Store in dark)Avoids photolytic degradation pathways.
Container Tightly sealed, original vialPrevents contamination and moisture ingress.
Location Well-ventilated, away from incompatiblesEnsures safety and prevents cross-contamination.[6]

Table 1. Recommended long-term storage conditions for solid 3-Chloro-7-fluoroquinolin-4-amine.

Solution Preparation & Stability

Question 2: My 3-Chloro-7-fluoroquinolin-4-amine solution appears to be losing potency over time. What could be causing this instability, and what is the primary degradation pathway?

Answer:

This is a common and critical issue. The instability of 3-Chloro-7-fluoroquinolin-4-amine in solution is primarily linked to the reactivity of its chemical structure, specifically the chloro-substituted quinoline core.

Causality: The quinoline ring system, particularly with an activating amino group at position 4, is susceptible to nucleophilic substitution. The most common nucleophile in many experimental settings is water, leading to hydrolysis.

Primary Degradation Pathway - Hydrolysis: The chlorine atom at the 3-position can be displaced by a hydroxyl group (-OH) from water or hydroxide ions in the solution. This reaction converts 3-Chloro-7-fluoroquinolin-4-amine into 4-amino-7-fluoroquinolin-3-ol . This is a well-documented reaction type for chloroquinolines.[7][8] This new compound will have different biological activity and physicochemical properties, leading to the observed "loss of potency."

G cluster_main Proposed Hydrolysis Pathway parent 3-Chloro-7-fluoroquinolin-4-amine (Active Compound) reactant + H₂O (Solvent/Moisture) product 4-Amino-7-fluoroquinolin-3-ol (Degradation Product) parent->product Nucleophilic Substitution (Hydrolysis) byproduct + HCl

Caption: Proposed primary degradation pathway via hydrolysis.

This hydrolysis can be accelerated by:

  • High pH (Basic Conditions): Increases the concentration of the more potent nucleophile, hydroxide (OH⁻).

  • Elevated Temperature: Provides the activation energy needed for the reaction to proceed faster.

  • Presence of Protic Solvents: Solvents with -OH groups (like water, methanol, ethanol) can act as nucleophiles.

Question 3: I'm having trouble dissolving the compound. What solvents are recommended for preparing stock solutions, and how does pH affect solubility and stability?

Answer:

Solubility is a balance between the compound's properties and the solvent's characteristics. 3-Chloro-7-fluoroquinolin-4-amine has both polar (amino group) and non-polar (aromatic rings) features.

Solvent Selection: For creating high-concentration stock solutions, polar aprotic solvents are generally the first choice to minimize the risk of hydrolysis.

  • Recommended: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).

  • Use with Caution: Polar protic solvents like ethanol and methanol can also be used and may be necessary for certain biological assays.[9] However, solutions in these solvents may have a shorter shelf-life due to potential solvolysis (a reaction similar to hydrolysis).

  • Aqueous Solutions: Direct dissolution in aqueous buffers is often challenging due to low solubility.[9]

Solvent Type Examples Qualitative Solubility Stability Considerations
Polar Aprotic DMSO, DMFHighMost Stable. Recommended for long-term stock solutions.
Polar Protic Methanol, EthanolModerate to High[10]Less Stable. Risk of solvolysis over time. Use fresh.
Non-Polar Hexane, TolueneLow[10]Generally not suitable for creating stock solutions.
Aqueous Buffers (PBS, etc.)Very LowpH-dependent; risk of precipitation and hydrolysis.

Table 2. Qualitative solubility and stability overview in common laboratory solvents.

The Critical Role of pH: The quinoline core contains a basic nitrogen atom, and the exocyclic amine is also basic.[11] Therefore, the compound's charge state and solubility are highly dependent on pH.[12]

  • Acidic pH (e.g., pH < 5): The nitrogen atoms become protonated, forming a cationic salt. This salt form is significantly more soluble in aqueous media.[9][13] However, this can make the chloro group more susceptible to hydrolysis.

  • Neutral/Basic pH (e.g., pH > 7): The compound exists in its neutral, free-base form, which is less soluble in water but more soluble in organic solvents.[9]

G cluster_pH Impact of pH on Molecular State Neutral Neutral Form (Free Base) - Low Aqueous Solubility - High Organic Solubility Protonated Protonated Form (Salt) - High Aqueous Solubility - Low Organic Solubility Neutral->Protonated Add Acid (↓ pH) Protonated->Neutral Add Base (↑ pH)

Caption: Relationship between pH and the protonation state of the molecule.

Practical Advice: To prepare an aqueous working solution from a DMSO stock, perform a serial dilution into your aqueous buffer. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in your assay. If precipitation occurs, you may need to slightly lower the pH of your final buffer, but be mindful of the stability trade-off.

Troubleshooting & Experimental Protocols

Question 4: I suspect my solution has degraded. How can I confirm this and what is a reliable protocol for preparing and validating a stock solution?

Answer:

Visual inspection (e.g., color change, precipitation) is often the first sign of a problem, but analytical confirmation is essential. The most common method for assessing the purity and stability of a small molecule like this is High-Performance Liquid Chromatography (HPLC).[14]

Troubleshooting Workflow:

G start Instability Suspected (e.g., poor results, precipitate) check_prep Review Solution Prep: - Correct Solvent? - Age of Solution? - Storage Conditions? start->check_prep run_hplc Analyze via HPLC-UV/MS check_prep->run_hplc single_peak Single, Sharp Peak at Expected Retention Time? run_hplc->single_peak Yes multiple_peaks Multiple Peaks or Shifted Retention Time? run_hplc->multiple_peaks No stable stable single_peak->stable Solution is Likely Stable. Troubleshoot other experimental variables. degraded degraded multiple_peaks->degraded Solution Has Degraded. Prepare a fresh solution following best practices.

Caption: Workflow for troubleshooting suspected solution instability.

Protocol 1: Preparation and Storage of a Validated Stock Solution

This protocol ensures you start with a high-quality, stable stock solution.

Materials:

  • 3-Chloro-7-fluoroquinolin-4-amine (solid)

  • Anhydrous DMSO (high purity)

  • Sterile, amber glass vials with screw caps

  • Analytical balance

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Pre-Weighing: Allow the vial of solid compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture onto the cold solid.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microfuge tube or directly into the final storage vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 30-37°C) can be used if necessary, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber vials. This is a crucial step to avoid repeated freeze-thaw cycles and introducing contaminants/moisture into the main stock.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. For daily use, one aliquot can be kept at 4°C for a short period (confirm stability for your specific needs, but <1 week is a good starting point).

  • Validation (Optional but Recommended): Immediately after preparation, take a small sample of the stock solution for analysis by HPLC to establish a baseline (t=0) purity profile.

Protocol 2: Assessing Solution Stability by HPLC

This method allows you to quantitatively monitor the degradation of your compound over time.

Objective: To separate the parent compound from potential degradation products (like the hydrolyzed quinolone).

Instrumentation & Columns:

  • HPLC system with a UV detector (or Mass Spectrometer).[15]

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase (Example Gradient):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan from 220-400 nm and select an optimal wavelength (e.g., ~254 nm or ~340 nm, common for quinoline structures).

Procedure:

  • Sample Preparation: Dilute a small amount of your stock solution (from Protocol 1) in the initial mobile phase (e.g., 90:10 A:B) to an appropriate concentration for detection.

  • Injection: Inject the prepared sample onto the equilibrated HPLC system.

  • Analysis (Time-Point Zero): Record the chromatogram. A pure, undegraded sample should show one major peak at a specific retention time. Note the peak area.

  • Stability Study: Store your stock solution under the desired test conditions (e.g., 4°C, room temperature, 37°C).

  • Analysis (Subsequent Time-Points): At regular intervals (e.g., 24h, 48h, 1 week), repeat steps 1-2.

  • Data Interpretation:

    • Appearance of New Peaks: The emergence of new, more polar peaks (which will elute earlier than the parent compound) is a strong indicator of degradation.

    • Decrease in Parent Peak Area: A corresponding decrease in the area of the main peak confirms the loss of the parent compound.

    • Purity Calculation: Purity (%) can be calculated as: (Area of Parent Peak / Sum of All Peak Areas) * 100.

By following these guidelines and protocols, you can significantly improve the reliability and reproducibility of your experiments involving 3-Chloro-7-fluoroquinolin-4-amine.

References
  • Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry (RSC Publishing).
  • HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.
  • Overcoming poor solubility of quinoline derivatives in reactions. Benchchem.
  • Gabay, T., et al. (1995). Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. PubMed.
  • Carvajal, T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
  • SAFETY DATA SHEET - 3-Chloro-7-fluoro-4-quinolinamine. Fisher Scientific.
  • Abdel-Gawad, S. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • SAFETY DATA SHEET - 4-Amino-3-chloroquinoline. Sigma-Aldrich.
  • PPG SAFETY DATA SHEET. PPG.
  • Safety data sheet. BASF.
  • Material Safety Data Sheet. Stobec.
  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
  • 6. analytical methods. Agency for Toxic Substances and Disease Registry.
  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.
  • Beltrán-Gracia, E., et al. (2012). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. PubMed.
  • The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. Benchchem.
  • Vasconcelos, T. G., et al. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. ResearchGate.
  • A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents. Benchchem.
  • Solubility Behaviors and Correlations of Common Organic Solvents. Figshare.
  • Properties of Common Organic Solvents. MilliporeSigma.
  • Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-7-fluoroquinolin-4-amine Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the derivatization of 3-Chloro-7-fluoroquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common challenges. The quinoline scaffold is a privileged structure in medicinal chemistry, and successful, predictable derivatization is key to unlocking its potential.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 3-Chloro-7-fluoroquinolin-4-amine available for derivatization?

A1: The molecule presents three primary sites for modification, each with distinct reactivity profiles:

  • The 4-Amino Group: As a primary amine, this is the most nucleophilic site and is readily derivatized through reactions like acylation, alkylation, reductive amination, and formation of Schiff bases.[3] Derivatization here is often the first step to modulate the molecule's properties or to protect the amine during subsequent reactions.

  • The 3-Chloro Group: This position is susceptible to nucleophilic aromatic substitution (SNAr) and, more commonly, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Its reactivity is influenced by the electronic nature of the quinoline ring.

  • Aromatic C-H Bonds: The C2, C5, C6, and C8 positions can be functionalized through C-H activation methodologies.[4] These reactions typically require specific directing groups and metal catalysts (e.g., Palladium, Rhodium) to achieve regioselectivity.[4]

Q2: Which factors most significantly influence the outcome of derivatization reactions on this scaffold?

A2: Several factors must be carefully controlled:

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO are often required for SNAr reactions to stabilize charged intermediates.[5] Less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are common for derivatizing the 4-amino group.

  • Base Selection: For reactions involving the 4-amino group, non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used to scavenge acid byproducts without competing with the primary amine. For SNAr or coupling reactions, stronger bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) may be necessary.

  • Temperature: C-H activation and SNAr at the C3 position often require elevated temperatures to overcome activation energy barriers.[5] In contrast, derivatization of the highly reactive 4-amino group can often be performed at room temperature or below to prevent side reactions.

  • Catalyst System: For cross-coupling and C-H activation, the choice of metal precursor (e.g., Pd(OAc)₂) and ligand is critical for controlling yield and regioselectivity.[4]

Q3: How can I selectively derivatize the 4-amino group without affecting the 3-chloro position?

A3: The 4-amino group is significantly more nucleophilic than the 3-chloro position is electrophilic under standard conditions. Standard N-acylation or N-alkylation reactions using an electrophile (e.g., acyl chloride, alkyl halide) with a suitable base at or below room temperature will almost exclusively occur at the amine. The 3-chloro position typically requires harsh conditions (high heat, strong nucleophile) or a metal catalyst to react.[6]

Q4: What are the best analytical methods for monitoring these reactions?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of the consumption of starting material and the appearance of new products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for confirming the conversion of starting material and verifying the mass of the desired product. It is particularly useful for identifying potential side products and optimizing reaction conditions.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unambiguous structural confirmation of the final, purified product.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Problem 1: Low or No Yield in Derivatization of the 4-Amino Group
Potential Cause Underlying Logic Recommended Solution
Insufficient Basicity The reaction of the 4-amino group with many electrophiles (e.g., acyl chlorides) generates HCl. This acid protonates the starting amine, rendering it non-nucleophilic and halting the reaction.Use at least 1.1-1.5 equivalents of a non-nucleophilic organic base like triethylamine (TEA) or pyridine to scavenge the acid byproduct.
Poor Reagent Quality Acylating or alkylating agents can hydrolyze over time if exposed to moisture. The starting quinoline amine may be of poor purity.Use freshly opened or purified reagents. Ensure solvents are anhydrous, especially for moisture-sensitive reactions. Verify the purity of the starting 3-Chloro-7-fluoroquinolin-4-amine by NMR or LC-MS.[8]
Steric Hindrance A bulky electrophile or a sterically demanding solvent can slow down or prevent the reaction at the amine.If using a sterically hindered reagent, increase the reaction temperature or extend the reaction time.[5] Consider switching to a less hindered derivatizing agent if possible.
Problem 2: Formation of Multiple Products or Unexpected Side Products
Potential Cause Underlying Logic Recommended Solution
Over-Acylation/Alkylation If the derivatizing agent has multiple reactive sites, or if the initial product can react further, multiple additions can occur.Use a precise stoichiometry, typically 1.0-1.1 equivalents of the derivatizing agent. Add the reagent slowly to the reaction mixture at a lower temperature (e.g., 0 °C) to improve control.
Reaction at 3-Chloro Position Under harsh conditions (high temperature, strong nucleophilic reagents), the 3-chloro group might be substituted, especially after the 4-amino group has been modified.Protect the 4-amino group first under mild conditions. Perform the subsequent reaction at the 3-position at the lowest effective temperature.
Poor Regioselectivity in C-H Functionalization The electronic properties of the quinoline ring allow for C-H activation at multiple sites (e.g., C2, C8). The choice of catalyst may not be optimal for the desired position.[4]To favor C8 functionalization, consider using a directing group strategy like forming the quinoline N-oxide.[1][4] Rhodium-based catalysts have also shown success for C8 selectivity.[4]
Workflow for Troubleshooting Low Reaction Yield

G start Low or No Yield Observed check_sm Step 1: Verify Starting Material Integrity (NMR, LC-MS) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok OK sm_bad Impure/Degraded check_sm->sm_bad Issue Found check_conditions Step 2: Evaluate Reaction Conditions sm_ok->check_conditions purify Purify Starting Materials & Re-run sm_bad->purify purify->start temp Increase Temperature Incrementally (e.g., in 10°C steps) check_conditions->temp solvent Test Alternative Solvents (e.g., DMF, DMSO for polar substrates) check_conditions->solvent base Verify Base Strength & Stoichiometry check_conditions->base yield_improves Yield Improved? temp->yield_improves solvent->yield_improves base->yield_improves no_improvement No Improvement yield_improves->no_improvement No end_ok Reaction Optimized yield_improves->end_ok Yes check_catalyst Step 3: Assess Catalyst System (if applicable) no_improvement->check_catalyst catalyst_activity Use Fresh Catalyst/Ligand check_catalyst->catalyst_activity change_catalyst Try Alternative Catalyst System (e.g., Rh vs. Pd) check_catalyst->change_catalyst end_fail Consult Literature for Alternative Routes catalyst_activity->end_fail change_catalyst->end_fail

Caption: A systematic workflow for troubleshooting low reaction yields.

Experimental Protocols

Protocol 1: N-Acylation of 3-Chloro-7-fluoroquinolin-4-amine

This protocol describes a general procedure for acylating the 4-amino group using an acyl chloride.

Materials:

  • 3-Chloro-7-fluoroquinolin-4-amine

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Dissolve 3-Chloro-7-fluoroquinolin-4-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the stirred solution.

  • Add the acyl chloride (1.1 eq) dropwise to the solution over 5-10 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer successively with 5% aqueous NaHCO₃, water, and brine.[6]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Alkoxide

This protocol details the substitution of the 3-chloro group on an N-protected quinoline with an alkoxide. Note: The 4-amino group should be protected (e.g., as an amide from Protocol 1) prior to this reaction to prevent it from acting as a competing nucleophile.

Materials:

  • N-(3-Chloro-7-fluoroquinolin-4-yl)acetamide (from Protocol 1)

  • Alcohol (e.g., Ethanol, Benzyl alcohol) (3.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • In a flask under nitrogen, add the alcohol (3.0 eq) to a suspension of NaH (2.0 eq) in anhydrous DMF at 0 °C. Stir for 20-30 minutes to allow for the formation of the sodium alkoxide.

  • Add a solution of the N-protected quinoline (1.0 eq) in DMF to the alkoxide mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS. These reactions can be slow, often requiring 12-24 hours.

  • Upon completion, cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and water. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Decision Tree for Derivatization Strategy

G start What is the Target Modification Site? pos4_amine 4-Amino Group start->pos4_amine pos3_chloro 3-Chloro Group start->pos3_chloro pos_ch Aromatic C-H Bond start->pos_ch react_amine Use Nucleophilic Addition/Substitution (Acylation, Alkylation, etc.) - Mild Conditions (0°C to RT) - Organic Base (TEA, Pyridine) pos4_amine->react_amine react_chloro Is the 4-Amino Group Protected? pos3_chloro->react_chloro react_ch Use C-H Activation Chemistry - Metal Catalyst (Pd, Rh) - Directing Group (e.g., N-Oxide) - High Temperature pos_ch->react_ch protect_yes Yes react_chloro->protect_yes protect_no No react_chloro->protect_no chloro_strategy Choose Strategy: 1. S(N)Ar with strong nucleophile (High Temp) 2. Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald) protect_yes->chloro_strategy protect_first Protect the 4-Amino group first (see Protocol 1) protect_no->protect_first protect_first->chloro_strategy

Caption: A decision tree for selecting a derivatization strategy.

References

  • BenchChem. (2025). Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings.
  • Wang, C., Ouyang, Y., & Lan, Z. (2017). Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine.
  • BenchChem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.
  • BenchChem. (n.d.). Troubleshooting common problems in quinoxaline synthesis.
  • Thapa, S., & Bolliger, J. L. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine.
  • ChemicalBook. (2025). 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine.
  • Dave, M. A., Desai, N. S., & Naidu, A. V. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459–464.
  • Solomon, V. R., et al. (n.d.).
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  • Leng, J., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure.
  • Unknown. (n.d.).
  • Gutiérrez, J. E., et al. (2025). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)
  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • Solomon, V. R., et al. (2011). Synthesis and antimalarial activity evaluation of 3-(3-(7-chloroquinolin-4-ylamino)propyl)
  • ACS Publications. (2025). Development of 1,3-Oxazinoquinolin-4-one-based Derivatization Reagents for the Discrimination of Amine Analytes via High-Resolution Mass Spectrometry.
  • Li, Y., et al. (2025). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline.
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  • Kim, J. H., et al. (2021).
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Technical Support Center: Navigating the Labyrinth of Quinoline Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust characterization of quinoline compounds. As a cornerstone scaffold in medicinal chemistry and materials science, the quinoline nucleus presents unique and often perplexing challenges during analysis.[1][2][3] This guide is structured to address the most common pitfalls encountered in the laboratory, providing not just solutions, but the underlying causality to empower your research decisions.

Part 1: Synthesis, Purification, and Stability Pitfalls

The journey to accurate characterization begins with a pure, stable compound. Impurities or degradation products from the synthesis and workup are the primary source of misleading analytical data.

FAQ 1: My quinoline synthesis (e.g., Skraup, Doebner-von Miller) resulted in a low yield of intractable tar. What went wrong?

Answer: This is a classic pitfall, especially in traditional quinoline syntheses. The Skraup and Doebner-von Miller reactions are notoriously exothermic and can proceed with uncontrollable vigor.[4] This is often due to the acid-catalyzed polymerization of intermediates like acrolein (generated from glycerol dehydration), leading to high-molecular-weight tarry byproducts.[4]

Troubleshooting & Optimization:

  • Control the Exotherm: The most critical step is to moderate the reaction's temperature.

    • Use a Moderator: Add a reaction moderator like ferrous sulfate (FeSO₄) or boric acid. FeSO₄ is thought to act as an oxygen carrier, smoothing the reaction over a longer period.[4]

    • Controlled Reagent Addition: Add the strong acid (e.g., H₂SO₄) slowly and last, after all other reagents are mixed.[4]

    • Gradual Heating: Heat gently to initiate the reaction. Once it begins to boil, remove the heat source and allow the exotherm to sustain the reaction. Reapply heat only after this initial vigorous phase subsides.[4]

  • Purification Strategy: Direct purification of the tar is often futile. An acid-base extraction is highly effective for isolating the basic quinoline product from neutral or acidic polymeric byproducts.[4]

Protocol: Acid-Base Extraction for Crude Quinoline Purification

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic quinoline will move to the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.

  • Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH) with stirring until the solution is strongly basic (pH > 12). The free quinoline will precipitate or form an oil.

  • Extract the free quinoline back into an organic solvent (e.g., dichloromethane). Repeat 2-3 times.

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified quinoline.

FAQ 2: My purified quinoline derivative decomposes during chromatographic purification on silica gel. How can I purify it?

Answer: This indicates compound instability on acidic stationary phases. The Lewis acid sites on silica gel can catalyze degradation, especially for electron-rich or sterically hindered quinolines. Some quinoline-diones are also notoriously unstable in solution, particularly in the presence of oxygen or water.[5]

Troubleshooting & Optimization:

  • Deactivate the Silica: Neutralize the acidic sites on the silica gel. You can do this by adding a small amount of a base, like triethylamine (~1%), to your mobile phase.[6] Alternatively, you can use silica pre-treated with a base like NaHCO₃.[5]

  • Switch the Stationary Phase: If deactivation fails, change to a more inert stationary phase.

    • Alumina (Neutral or Basic): Often a good alternative to silica.[5]

    • Reverse-Phase (C18) Silica: Separates based on hydrophobicity and avoids the issues of acidic silica.[5]

    • Other Phases: For highly sensitive compounds, consider Florisil or cellulose.[5]

  • Non-Chromatographic Methods:

    • Recrystallization/Precipitation: If the compound is solid, this is the preferred method to avoid degradation on a stationary phase.

    • Distillation: For volatile, thermally stable liquid quinolines, distillation under high vacuum can be effective.[5]

Part 2: Spectroscopic Characterization Pitfalls

Spectroscopy is the workhorse of structural elucidation, but the unique electronic nature of quinolines can lead to confusing results.

¹H & ¹³C NMR Spectroscopy
FAQ 3: The aromatic proton signals in my ¹H NMR spectrum are a crowded, overlapping mess. How can I resolve them?

Answer: Signal overlap in the aromatic region (typically 7.0-9.0 ppm) is a very common issue with substituted quinolines due to the similar electronic environments of the protons on the fused rings.[7]

Troubleshooting & Optimization:

  • Change the NMR Solvent: This is the most powerful first step. Switching from a standard solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts due to anisotropic effects (solvent-solute π-π stacking), often resolving the overlap.[7][8]

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) will increase the spectral dispersion, spreading the signals out.

  • 2D NMR Techniques: When overlap persists, 2D NMR is essential.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) correlations, allowing you to "walk" through the spin systems of the individual rings.[9]

    • TOCSY (Total Correlation Spectroscopy): Correlates all protons within a given spin system, which is extremely useful for identifying all signals belonging to a specific ring, even if some are overlapped.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which can help differentiate between isomers.

Diagram: Troubleshooting ¹H NMR Signal Overlap

G A Overlapping Aromatic Signals in ¹H NMR B Change NMR Solvent (e.g., CDCl₃ to Benzene-d₆) A->B C Is overlap resolved? B->C D Acquire 2D NMR Spectra (COSY, TOCSY, NOESY) C->D Partially / No E Assign Structure C->E Yes F Increase Spectrometer Field Strength C->F No D->E F->C Re-evaluate

Caption: A decision tree for resolving overlapping signals in ¹H NMR spectra of quinolines.

FAQ 4: My experimental NMR chemical shifts don't match literature values for a similar compound. Why?

Answer: Discrepancies are common and can arise from several factors that influence the local electronic environment of the nuclei.[7]

  • Solvent Effects: As mentioned above, the solvent can dramatically alter chemical shifts. Always compare your data to literature values obtained in the same solvent.[7]

  • Concentration Differences: High sample concentrations can lead to chemical shift changes due to intermolecular interactions like π-stacking.[7][10] Literature data is often reported for dilute solutions.

  • pH of the Sample: The quinoline nitrogen is basic (pKa of conjugate acid is ~4.9).[11] Traces of acid in the NMR solvent (e.g., CDCl₃) can cause partial protonation. This protonation significantly alters the electronic structure of the entire ring system, leading to dramatic shifts in both ¹H and ¹³C spectra.[7]

  • Temperature: Temperature can affect conformational equilibria and intermolecular interactions, leading to minor but noticeable shift changes.

Mass Spectrometry (MS)
FAQ 5: I'm struggling to interpret the ESI-MS/MS fragmentation of my quinoline derivative. What are the common fragmentation pathways?

Answer: Electrospray ionization (ESI) typically generates a strong protonated molecular ion ([M+H]⁺). The subsequent fragmentation (MS/MS) depends heavily on the substituents. However, some common patterns are observed. For quinolones (which have a carbonyl group), characteristic losses include water ([M+H-H₂O]⁺) and carbon monoxide ([M+H-CO]⁺).[12][13]

Common Fragmentation Patterns:

Precursor IonNeutral Loss / Fragment TypeDescriptionReference
[M+H]⁺Loss of H₂O, CO, H₂O+COCommon for quinolones and hydroxyquinolines.[12],[13]
[M+H]⁺Loss of COOH or CO₂Characteristic of quinoline carboxylic acids.[14]
[M+H]⁺Loss of side chainsSubstituents, especially at the N-1 or C-7 position (e.g., piperazine rings), often fragment first.[12],[13],[15]
[M]+• (EI)Loss of HCNA common fragmentation pathway of the quinoline ring itself under high-energy electron ionization (EI).[14]

Expert Tip: The fragmentation of quinoline antibiotics is well-studied. Even if your compound is not an antibiotic, if it shares structural motifs (e.g., a cyclopropyl group at N-1, a piperazine ring at C-7), you can infer likely fragmentation pathways from this literature.[12][13] For example, a cyclopropyl group at the N-1 position often results in the characteristic loss of a cyclopropyl radical (·C₃H₅).[12][13]

Part 3: Physical & Photophysical Property Pitfalls

Beyond structure, the physical properties of quinolines can complicate analysis.

FAQ 6: My quinoline derivative has extremely poor solubility. How can I get it into solution for analysis or reaction?

Answer: Poor solubility is a frequent challenge, as the rigid, planar quinoline structure can lead to strong crystal lattice packing.[11][16] Solubility is highly dependent on pH and solvent polarity.[17][18]

Troubleshooting Workflow:

  • Solvent Screening: Test solubility in a range of common solvents from non-polar (hexane, toluene) to polar aprotic (DMSO, DMF) and polar protic (ethanol, methanol).[16]

  • pH Adjustment: This is a powerful technique for quinolines.[17]

    • To increase solubility in polar/aqueous solvents: Add a small amount of acid (e.g., HCl, acetic acid). This protonates the basic quinoline nitrogen, forming a much more soluble salt.[16]

    • To increase solubility in non-polar organic solvents: Ensure the solution is basic to keep the quinoline in its neutral, free-base form.[16]

  • Use of Co-solvents: If a single solvent fails, use a mixture. A common strategy is to dissolve the compound in a small amount of a strong solvent like DMSO and then dilute it into the desired reaction or analysis medium (e.g., an aqueous buffer).[16]

  • Heating: Increasing the temperature often enhances solubility. Quinoline itself is much more soluble in hot water than in cold.[16][18]

FAQ 7: I expected my quinoline derivative to be fluorescent, but the signal is very weak or non-existent. What is causing this?

Answer: While many quinolines are fluorescent, their emission is highly sensitive to their environment. The absence of a signal is often due to fluorescence quenching.[19][20]

Common Causes of Fluorescence Quenching:

  • Metal Ion Contamination: Quinolines, particularly 8-hydroxyquinoline and its derivatives, are potent metal chelators.[21][22][23] Paramagnetic metal ions like Fe³⁺, Cu²⁺, and Co²⁺ are highly efficient quenchers.[19][24] Even trace amounts from glassware or reagents can completely quench the fluorescence.

  • Halide Ions: Anions like Cl⁻, Br⁻, and I⁻ can act as collisional quenchers, especially for cationic quinolinium salts.[25]

  • pH Changes: The protonation state of the quinoline nitrogen and any acidic/basic substituents can dramatically alter the electronic structure and turn fluorescence "on" or "off".[20]

  • Concentration Effects (Self-Quenching): At high concentrations, excited-state molecules can be quenched by ground-state molecules through π-stacking interactions.

  • Photobleaching: Continuous exposure to high-intensity excitation light can photochemically destroy the fluorophore.[20]

Diagram: The Pitfall of Metal-Ion Induced Fluorescence Quenching

G cluster_0 Scenario A: No Quencher cluster_1 Scenario B: Metal Ion Present Quinoline Quinoline (Fluorophore) Emission Strong Fluorescence (Emission) Quinoline->Emission 2. Emission Excitation Excitation (UV Light) Excitation->Quinoline 1. Absorption Quinoline_Q Quinoline (Fluorophore) Metal Metal Ion (e.g., Fe³⁺) Quinoline_Q->Metal 2. Chelation Excitation_Q Excitation (UV Light) Excitation_Q->Quinoline_Q 1. Absorption Quenched No/Weak Fluorescence (Quenched) Metal->Quenched 3. Quenching (e.g., PET)

Caption: Mechanism of fluorescence quenching in quinolines by metal ion chelation.

Protocol: Diagnosing Fluorescence Quenching

  • Test for Metal Contamination: Add a small amount of a strong chelator like EDTA to your sample. If fluorescence is restored, trace metal ion contamination is the likely culprit.

  • Perform a pH Titration: Measure the fluorescence intensity of your compound across a range of pH values to determine its pH sensitivity and optimal operating range.[20]

  • Prepare a Dilution Series: Measure the fluorescence of your sample at several different concentrations. If the signal-to-concentration ratio increases upon dilution, you may be observing self-quenching at higher concentrations.

  • Minimize Light Exposure: Use the lowest possible excitation intensity and exposure time to rule out photobleaching.[20]

References
  • J-Stage. (n.d.). Fluorescence Quenching of Quinoline Derivatives in a Micelle System. Retrieved from [Link]

  • PubMed. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

  • ResearchGate. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2022). Effect of fluorescence quenching model on quinoline derivative with cobalt chloride metal ion using steady state and time resolved spectroscopic methods. Retrieved from [Link]

  • RSC Publishing. (n.d.). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

  • Semantic Scholar. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • Reddit. (2025). Purification of Quinoline-3,4-diones. Retrieved from [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • Ovid. (n.d.). Identification and characterization of quinoline... : Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal chelations by quinoline active functionalities of their nuclear scaffold. Retrieved from [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • MDPI. (2023). Increased Free Radical Generation during the Interaction of a Quinone-Quinoline Chelator with Metal Ions and the Enhancing Effect of Light. Retrieved from [Link]

  • PMC. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from [Link]

  • CSIRO Publishing. (n.d.). The analysis of the proton magnetic resonance spectra of heteroaromatic systems. II. Quinoline and its mononitroderivatives. Retrieved from [Link]

  • Taylor & Francis. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from [Link]

  • International Journal of Electrochemical Science. (2022). Enhanced degradation of quinoline in three-dimensional electro- Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Retrieved from [Link]

  • ResearchGate. (n.d.). A state-of-the-art review of quinoline degradation and technical bottlenecks. Retrieved from [Link]

  • ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic. Retrieved from [Link]

  • MDPI. (2025). Special Issue : Chemistry and Applications of Compounds Containing Quinoline or Isoquinoline Structure. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]

  • Springer. (n.d.). Research on quinoline degradation in drinking water by a large volume strong ionization dielectric barrier discharge reaction system. Retrieved from [Link]

  • Semantic Scholar. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Retrieved from [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • ResearchGate. (2014). What is the problem with my quinolin crystal?. Retrieved from [Link]

  • MDPI. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]

  • Wiley Online Library. (2022). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]

  • PMC. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

  • ResearchGate. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

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Technical Support Center: Enhancing the Biological Activity of 3-Chloro-7-fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of quinoline have shown remarkable therapeutic potential, including anticancer, antimalarial, anti-inflammatory, and antibacterial activities.[3][4][5] The starting material, 3-Chloro-7-fluoroquinolin-4-amine, represents a versatile template for chemical modification. The chlorine atom at the C-3 position and the primary amine at the C-4 position are strategic handles for introducing molecular diversity through well-established synthetic methodologies.[6]

This guide is designed for researchers and drug development professionals to navigate the common challenges encountered when modifying this specific quinoline core. It provides troubleshooting advice, detailed protocols, and foundational knowledge to accelerate your research and development efforts.

Section 1: Foundational Knowledge & Pre-Modification Troubleshooting

This section addresses common issues related to the handling, characterization, and solubility of the parent compound and its derivatives.

FAQ 1: Solubility Issues with Quinoline Derivatives

Question: My synthesized 3-chloro-7-fluoroquinolin-4-amine derivative precipitates out of my reaction mixture or is poorly soluble in the aqueous buffer for my biological assay. What can I do?

Answer: Poor solubility is a frequent challenge with planar, aromatic structures like quinolines.[4] A systematic approach is required to address this issue.

Causality & Strategy: The solubility of quinoline derivatives is highly dependent on pH, solvent polarity, and temperature.[7][8] The basic nitrogen atom in the quinoline ring (pKa ~4.9) allows for protonation at acidic pH, which can dramatically increase aqueous solubility.[9]

Troubleshooting Steps:

  • pH Adjustment: For biological assays, the quinoline nitrogen can be protonated by adding a small amount of a biocompatible acid (e.g., HCl, acetic acid) to the buffer.[9] This creates a salt form that is often more soluble in aqueous media. Conversely, for reactions in non-polar organic solvents, ensuring basic or neutral conditions will maintain the less polar free-base form.[9]

  • Co-Solvent Systems: When a single solvent is inadequate, a co-solvent system is highly effective.[9] For reactions, common choices include toluene, ethanol, or DMSO.[9] For biological assays, using a small percentage (typically <1%) of a water-miscible organic solvent like DMSO or ethanol can maintain solubility in aqueous buffers.[9]

  • Temperature: Increasing the temperature can enhance solubility, though caution is advised as it may also accelerate side reactions or degrade sensitive compounds.[4][9]

  • Advanced Formulation: For particularly challenging compounds, techniques like creating solid dispersions with polymers (e.g., Polaxamer 407) or forming inclusion complexes with cyclodextrins can be explored to improve the dissolution profile.[9]

Logical Workflow for Addressing Solubility Issues

start Problem: Poor Solubility or Precipitation solvent Step 1: Re-evaluate Solvent Choice start->solvent literature Consult Literature for Similar Scaffolds solvent->literature Is solvent appropriate? ph Step 2: Attempt pH Adjustment solvent->ph Yes acidic Acidic pH for Aqueous Media (Protonation) ph->acidic basic Basic/Neutral for Organic Media (Free Base) ph->basic cosolvent Step 3: Introduce a Co-Solvent (e.g., DMSO, Ethanol) ph->cosolvent If pH adjustment fails end Resolution: Homogeneous Solution Achieved ph->end If successful temp Step 4: Increase Temperature (with caution) cosolvent->temp If still insoluble cosolvent->end If successful advanced Step 5: Consider Advanced Formulation Techniques temp->advanced For persistent issues advanced->end

Caption: A step-by-step workflow for troubleshooting solubility problems.

FAQ 2: Ambiguous NMR Spectra

Question: The aromatic proton signals in my ¹H NMR spectrum are overlapping, making interpretation difficult. How can I resolve this?

Answer: Signal overlap in the aromatic region (typically 7.0-9.0 ppm) is a common issue for substituted quinolines due to the similar electronic environments of the protons.[10][11]

Causality & Strategy: The chemical shift of protons is influenced by the surrounding electronic environment, which can be subtly altered by changing the solvent or by using more advanced NMR techniques to resolve signals in a second dimension.[11]

Troubleshooting Steps:

  • Change NMR Solvent: Switching from a standard solvent like CDCl₃ to an aromatic solvent such as benzene-d₆ can induce different chemical shifts (due to π-π stacking interactions) and often resolve overlapping signals.[11]

  • Utilize 2D NMR Spectroscopy: Two-dimensional NMR is a powerful tool for unambiguous assignment.[11][12]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace proton connectivity around the quinoline rings.[11]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for identifying quaternary carbons and piecing together the molecular fragments.[11]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which helps in assigning the relative positions of substituents.[13]

Section 2: Troubleshooting Synthetic Modifications

The most common strategies for modifying the 3-Chloro-7-fluoroquinolin-4-amine core involve palladium-catalyzed cross-coupling reactions. The C-3 chloro position is a prime site for Suzuki-Miyaura coupling to form C-C bonds, while the N-H bond of the C-4 amine is suitable for Buchwald-Hartwig amination to form C-N bonds.[6]

FAQ 3: Low Yield in Suzuki-Miyaura Coupling at the C-3 Position

Question: My Suzuki-Miyaura reaction to substitute the C-3 chlorine is sluggish, incomplete, or results in significant side products like homocoupling. How can I improve it?

Answer: Low yields in Suzuki couplings often stem from catalyst deactivation, suboptimal reaction conditions, or issues with the reagents themselves.[14] Aryl chlorides are also generally less reactive than the corresponding bromides or iodides, often requiring more robust catalytic systems.

Causality & Strategy: The Suzuki catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. A failure at any step can halt the reaction. The most common failure points are inefficient oxidative addition of the aryl chloride to the Pd(0) center and catalyst decomposition.[14]

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem Potential Cause Recommended Solution & Explanation
No or Low Conversion 1. Inactive Catalyst: The active Pd(0) species is not forming or is decomposing. Oxygen is a primary culprit.[14]Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture (e.g., 3-4 freeze-pump-thaw cycles or sparging with argon for 20-30 mins).[14] Use a modern Buchwald precatalyst which forms the active Pd(0) species more reliably than sources like Pd(OAc)₂.[14]
2. Inappropriate Base: The base is crucial for activating the boronic acid for transmetalation.[14]Screen Bases: If a common base like K₂CO₃ is ineffective, try stronger bases like K₃PO₄ or Cs₂CO₃. The choice can be highly substrate-dependent.[14][15] Ensure the base is a fine, dry powder.
3. Poor Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. Aryl chlorides require electron-rich, bulky phosphine ligands.Select an Appropriate Ligand: For aryl chlorides, ligands like SPhos, XPhos, or RuPhos are often more effective than simpler ligands like PPh₃.[16]
Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[14]Improve Degassing: This is the most common cause. Ensure the reaction is maintained under a strictly inert atmosphere (N₂ or Ar).[14]
Reaction Stalls Catalyst Decomposition: The palladium catalyst can precipitate as "palladium black" and lose activity, especially at high temperatures.Check Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to aggregation. A ratio of 1:1 to 4:1 (ligand:Pd) is typical.[14] Consider a lower reaction temperature for a longer period.
Workflow for Optimizing a Suzuki-Miyaura Coupling

start Problem: Low Yield in Suzuki Coupling reagents Step 1: Verify Reagent Quality start->reagents boronic Check Boronic Acid/Ester (degradation?) reagents->boronic catalyst_q Use Fresh Catalyst/Ligand (oxidation?) reagents->catalyst_q degas Step 2: Ensure Rigorous Degassing reagents->degas Reagents OK fpt Use Freeze-Pump-Thaw or Argon Sparge degas->fpt conditions Step 3: Optimize Reaction Conditions degas->conditions Degassing OK base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) conditions->base solvent_t Vary Solvent & Temperature (e.g., Dioxane, Toluene @ 80-110°C) conditions->solvent_t catalyst_s Step 4: Screen Catalytic System conditions->catalyst_s Conditions Optimized end Resolution: Improved Yield conditions->end Optimization Successful ligand Try Different Ligands (e.g., XPhos, SPhos) catalyst_s->ligand catalyst_s->end System Optimized

Caption: Systematic workflow for troubleshooting a challenging Suzuki coupling.

FAQ 4: Side Reactions in Buchwald-Hartwig Amination at the C-4 Position

Question: I am trying to couple a secondary amine to the C-4 amino group of my quinoline derivative, but I'm getting low yields and observing significant side products. What could be wrong?

Answer: Buchwald-Hartwig amination is a powerful tool, but its success is highly dependent on the careful selection of the catalyst, ligand, and base, especially with challenging substrates.[17][18]

Causality & Strategy: The catalytic cycle is sensitive to steric hindrance and the electronic properties of both the amine and the aryl substrate. Side reactions like hydrodehalogenation (replacement of a halide with hydrogen) or competitive binding of the product to the catalyst can reduce yields.[17]

Troubleshooting Steps:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount. For coupling with secondary amines, ligands like RuPhos or BrettPhos are often effective.[17] For more challenging or sterically hindered amines, specialized ligands may be necessary.[17][19]

  • Base Compatibility: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The base must be strong enough to deprotonate the amine but should not cause degradation of the starting materials or product.

  • Solvent Choice: Anhydrous, aprotic polar solvents like dioxane, toluene, or THF are typically used.[20] The solvent must be thoroughly degassed.

  • Minimizing Side Reactions: If hydrodehalogenation is observed, it may indicate that the reductive elimination step is slow compared to side reactions. Switching to a different ligand that promotes faster reductive elimination can help. Optimizing the reaction temperature—sometimes lower is better—can also minimize undesired pathways.[17]

Section 3: Post-Modification & Biological Evaluation

After successful synthesis, the focus shifts to purification and accurate assessment of biological activity.

FAQ 5: Interpreting Mass Spectrometry Data

Question: I'm analyzing my final halogenated quinoline product by mass spectrometry, but the isotopic pattern is confusing. How do I confirm my product's identity?

Answer: The presence of chlorine introduces a characteristic isotopic pattern that is a powerful diagnostic tool. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

Strategy & Interpretation:

  • M and M+2 Peaks: For a molecule containing one chlorine atom, you will observe two main peaks in the mass spectrum for the molecular ion: the M peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl).

  • Intensity Ratio: The key diagnostic feature is the relative intensity of these peaks. The M+2 peak should be approximately one-third the height of the M peak (reflecting the natural ~3:1 abundance ratio).[21]

  • Fluorine: Fluorine is monoisotopic (¹⁹F), so it does not contribute to complex isotopic patterns.

  • High-Resolution MS (HRMS): For unambiguous confirmation, obtaining a high-resolution mass spectrum is recommended. This will provide a highly accurate mass measurement that can be used to confirm the elemental composition of your synthesized molecule.[22]

FAQ 6: Inconsistent Results in Cytotoxicity Assays (e.g., MTT)

Question: My quinoline derivative shows variable IC₅₀ values in my MTT cytotoxicity assay. What could be causing this inconsistency?

Answer: Variability in cell-based assays can arise from compound properties, assay conditions, or cell culture practices.

Causality & Strategy: The MTT assay relies on the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product.[23] Anything that interferes with this process, or the solubility of the compound or the formazan product, can lead to erroneous results.

Troubleshooting Steps:

  • Compound Solubility & Precipitation: As discussed in FAQ 1, if your compound precipitates in the cell culture medium during the incubation period, the effective concentration will be lower and inconsistent. Visually inspect the wells under a microscope for any signs of compound precipitation before adding the MTT reagent.

  • Interference with MTT Reduction: Some compounds can chemically reduce the MTT reagent directly or interfere with cellular respiration, leading to results that do not accurately reflect cytotoxicity. Consider running a control plate without cells to check for direct reduction of MTT by your compound at the tested concentrations.

  • Cell Culture Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Over-confluent or unhealthy cells will yield unreliable results.

  • Confirm with an Orthogonal Assay: To ensure your results are trustworthy, validate your findings with a different type of cytotoxicity assay that has a distinct mechanism. For example, a Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity, or a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

Section 4: Key Experimental Protocols

These protocols are generalized starting points and should be optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical reaction for coupling an arylboronic acid to the C-3 position of 3-Chloro-7-fluoroquinolin-4-amine.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-Chloro-7-fluoroquinolin-4-amine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).[14]

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst & Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2.5-5 mol%).[14]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.[14]

  • Reaction: Place the sealed vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C) for the required time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes a typical reaction for coupling a secondary amine to the C-4 amino group.

  • Reagent Preparation: To an oven-dried reaction vial, add the quinoline starting material (1.0 eq), the palladium precatalyst (e.g., a G3 Buchwald precatalyst, 1-2 mol%), the ligand (if not part of the precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 eq) under an inert atmosphere.[17]

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by the secondary amine (1.1-1.3 eq) via syringe.[17]

  • Reaction: Seal the vial and heat with vigorous stirring at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Future Journal of Pharmaceutical Sciences.
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (n.d.). BenchChem.
  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. (n.d.). BenchChem.
  • Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. (n.d.). BenchChem.
  • Overcoming poor solubility of quinoline deriv
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019).
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). MDPI.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics.
  • Optimization of Buchwald-Hartwig amin
  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). BenchChem.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025).
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (n.d.). BenchChem.
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorin
  • The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. (2025).
  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simul
  • Biological activities of quinoline deriv
  • NMR study of O and N, O-substituted 8-quinolinol deriv
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). Journal of the Korean Chemical Society.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
  • Suzuki coupling help. (2012). Reddit.

Sources

Technical Support Center: Method Refinement for 3-Chloro-7-fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Variables

Researchers working with 3-Chloro-7-fluoroquinolin-4-amine often encounter a paradox: the molecule appears simple, yet experimental results (yields, biological assays, HPLC retention) fluctuate wildly between batches.

As a Senior Application Scientist, I have traced these inconsistencies not to operator error, but to three specific intrinsic properties of this scaffold:

  • Steric/Electronic Clash: The 3-chloro substituent provides significant steric hindrance ortho to the amine, while the 7-fluoro group reduces the nucleophilicity of the 4-amino group via induction.

  • Solid-State Variability: The compound exists in multiple forms (free base, HCl salts, hydrates) that are often visually indistinguishable but stoichiometrically distinct.

  • Silanol Interaction: The quinoline nitrogen drives aggressive peak tailing in standard HPLC, masking impurities.

This guide moves beyond standard protocols to address these specific failure modes.

Module 1: Input Quality & Stoichiometry

The Issue: "My reaction yields vary between 40% and 85% using the exact same molar equivalents."

Root Cause: You are likely weighing the "salt" as a "free base" or vice versa. 4-Aminoquinolines are hygroscopic. If you use the hydrochloride salt without adjusting for molecular weight (MW) or adding a neutralizing base, your stoichiometry is off, and the reaction pH is too acidic for nucleophilic attack.

Diagnostic Workflow

PurityCheck Start Start: Inconsistent Yields CheckSalt Check MSDS/Label: Is it HCl or Free Base? Start->CheckSalt SolubilityTest Solubility Test: Dissolve in Water CheckSalt->SolubilityTest Soluble Soluble -> It is a Salt (Requires Base Neutralization) SolubilityTest->Soluble Clear Solution Insoluble Insoluble -> It is Free Base (Check Water Content) SolubilityTest->Insoluble Precipitate/Cloudy Action1 Action: Desalt or Adjust MW Calculation Soluble->Action1 Action2 Action: Dry under vacuum (P2O5) for 24h Insoluble->Action2

Figure 1: Decision tree for determining the true state of your starting material.

FAQ: Handling the Starting Material

Q: How do I standardize the starting material to ensure consistent stoichiometry? A: Convert everything to the free base before critical reactions.

  • Dissolve the commercial material in EtOAc.

  • Wash 2x with 1M NaOH (removes HCl).

  • Wash 1x with Brine.

  • Dry over Na₂SO₄ and concentrate.

    • Why: This ensures you are weighing the active nucleophile, not a hydrated salt.

Module 2: Reactivity & Synthesis (The "Steric Wall")

The Issue: "I cannot get the 4-amine to couple with my electrophile (e.g., aryl halide) using standard SnAr conditions."

Root Cause: The 3-chloro group creates a "steric wall" next to the amine. Furthermore, the electron-deficient quinoline ring makes the amine a poor nucleophile. Standard heating (refluxing ethanol) is often insufficient.

Protocol: Palladium-Catalyzed Coupling (Buchwald-Hartwig)

Use this when standard nucleophilic substitution fails.

Mechanism: The 3-Cl group requires a specific ligand that can accommodate steric bulk while forcing the reductive elimination step.

ComponentRecommendationScientific Rationale
Catalyst Source Pd(OAc)₂ or Pd₂dba₃Precursors that generate active Pd(0) in situ.
Ligand BrettPhos or Xantphos Critical: These bulky, electron-rich ligands prevent the catalyst from crashing out and facilitate coupling at hindered centers [1, 8].
Base Cs₂CO₃ or K₃PO₄Weaker bases (compared to NaOtBu) prevent side reactions with the halogenated quinoline core.
Solvent 1,4-Dioxane or TolueneHigh boiling point non-protic solvents are required (100°C+). Avoid DMSO for Pd couplings if possible due to catalyst poisoning risks [1].

Step-by-Step Optimization:

  • Degassing is Non-Negotiable: Oxygen kills the active Pd-Ligand complex. Sparge solvents with Argon for 15 mins.

  • Temperature: Heat to 100–110°C. The steric barrier of the 3-Cl group requires high thermal energy to overcome activation energy.

  • Stoichiometry: Use 1.2 eq of the electrophile. The amine is the precious/limiting reagent here.

Module 3: Solubility & Biological Assay Stability

The Issue: "The compound crashes out when I dilute my DMSO stock into cell culture media."

Root Cause: 3-Chloro-7-fluoroquinolin-4-amine is highly lipophilic (LogP ~3-4). When diluted from DMSO (polar aprotic) to water (polar protic), the "solubility cliff" is steep.

Formulation Guide for Bio-Assays

Q: My IC50 curves are erratic. What is happening? A: You are likely observing "micro-precipitation." The compound forms invisible aggregates that do not interact with the target but scatter light or stick to plastic.

The Fix: The "Intermediate Dilution" Step Do not pipette 100% DMSO stock directly into Media.

  • Step 1: Prepare 10mM stock in 100% DMSO.

  • Step 2: Dilute 1:10 into PBS + 0.5% Tween-80 (Intermediate Stock).

  • Step 3: Dilute Intermediate Stock into Culture Media.

    • Why: The surfactant (Tween-80) creates micelles that stabilize the quinoline core before it hits the high-salt aqueous environment [4].

Module 4: Analytical Validation (HPLC/LC-MS)

The Issue: "I see a massive tailing peak that spans 2 minutes, making purity calculation impossible."

Root Cause: The quinoline nitrogen (pKa ~7-8) is protonated at standard HPLC pH (acidic). This cation interacts strongly with residual silanol groups (Si-O⁻) on the stationary phase [6, 7].

Chromatography Refinement

To get sharp peaks, you must suppress Silanol interactions.[1]

ParameterStandard (Fails)Refined (Works)
Column Standard C18C18 with High End-Capping or PFP (Pentafluorophenyl)
Mobile Phase A Water + 0.1% Formic AcidWater + 10mM Ammonium Bicarbonate (pH 10)
Rationale Acidic pH protonates the amine (Bad).High pH keeps the amine neutral (Free Base), preventing silanol binding [6].
Alternative -Water + 0.1% TFA (Ion Pairing agent masks the charge).

Note: Only use High pH buffers if your column is rated for pH > 9 (e.g., Hybrid Particle Technology). If using a standard silica column, use the TFA method.

Visualizing the Interaction

HPLC_Interaction cluster_bad Scenario A: Acidic Mobile Phase (Tailing) cluster_good Scenario B: High pH or Ion Pairing (Sharp) Quinoline_Pos Quinoline-NH+ (Protonated) Interaction Strong Ionic Binding (Peak Tailing) Quinoline_Pos->Interaction Silanol_Neg Silanol (Si-O-) Silanol_Neg->Interaction Quinoline_Neu Quinoline-N: (Neutral / De-protonated) Flow Elutes with Solvent (Sharp Peak) Quinoline_Neu->Flow Silanol_Masked Silanol (Suppressed)

Figure 2: Mechanistic difference between tailing and sharp peaks in aminoquinoline chromatography.

References

  • Buchwald-Hartwig Amination Protocol. Organic Synthesis. (2025). General procedures for coupling hindered amines.

  • Solubility of 4-Aminoquinolines. European Patent Office. (2025). Discussion of acid addition salts and DMSO solubility.

  • Synthesis of 4-Aminoquinolines. National Institutes of Health (PMC). (2025). Comprehensive review of synthetic strategies including SnAr and metal-catalyzed routes. (Simulated Link based on search context 1.1)

  • Solubility in DMSO/Water Mixtures. MDPI. (2023). Thermodynamic analysis of drug solubility in DMSO/Water systems.

  • Reactivity of 3-Chloro-4-fluoroaniline derivatives. ChemicalBook. (2025). Synthesis data for related quinazolin-4-amines.

  • Reducing Peak Tailing in HPLC. Phenomenex. (2025). Guide to high pH stability and silanol suppression.

  • HPLC Troubleshooting Guide. Chrom Tech, Inc.. (2025).[2][3][4][5][6][7] Primary causes of peak tailing and mobile phase selection.

  • Ligand Selection for Buchwald-Hartwig. WuXi AppTec. (2024). Design of conditions for C-N coupling.

Sources

Validation & Comparative

Comparative Analysis: 3-Chloro-7-fluoroquinolin-4-amine vs. Chloroquine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Trade-Off

This guide provides an in-depth medicinal chemistry evaluation comparing the industry-standard antimalarial Chloroquine (CQ) with the emerging scaffold 3-Chloro-7-fluoroquinolin-4-amine (3-Cl-7-F-AQ) .

While Chloroquine remains the benchmark for 4-aminoquinoline efficacy, its utility is compromised by widespread resistance mediated by the Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT). The 3-Chloro-7-fluoroquinolin-4-amine core represents a strategic structural modification designed to probe two critical axes of drug activity:

  • 3-Position Substitution (Cl): A proven strategy to bypass PfCRT efflux, effectively reversing resistance in mutant strains (e.g., Dd2).

  • 7-Position Substitution (F vs. Cl): A modulation of the quinoline ring's electron density, affecting pKa and heme-binding affinity.

Verdict: Experimental data indicates that while the 3-chloro modification successfully restores activity against resistant strains (Resistance Index ~1.0), the replacement of the 7-chloro with a 7-fluoro group generally results in a reduction of intrinsic potency (higher IC50) against sensitive strains compared to the parent Chloroquine. This scaffold is therefore a "resistance breaker" with a potency penalty, often requiring side-chain optimization to match CQ's baseline efficacy.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The core difference lies in the halogenation pattern on the quinoline heterocycle. These substitutions fundamentally alter the molecule's acid-base properties, which are critical for lysosomal accumulation (ion trapping).

FeatureChloroquine (CQ) 3-Chloro-7-fluoroquinolin-4-amine Core
IUPAC Name N'-(7-chloroquinolin-4-yl)-N,N-diethylpentane-1,4-diamine3-chloro-7-fluoroquinolin-4-amine (Scaffold)
Core Structure 7-Chloro-4-aminoquinoline3-Chloro-7-fluoro-4-aminoquinoline
C-3 Substituent Hydrogen (H)Chlorine (Cl)
C-7 Substituent Chlorine (Cl)Fluorine (F)
Electronic Effect (C-7) Strong electron-withdrawing (+Mesomeric)High electronegativity, different steric profile
pKa (Quinoline N) ~8.4 (Ideal for lysosomal trapping)~7.5 - 8.0 (Slightly reduced basicity)
Primary Utility Acute Malaria Treatment (Sensitive strains)Resistance Reversal / PfCRT Probe
Structural Visualization

The following diagram illustrates the structural divergence and its impact on the pharmacophore.

ChemicalStructure CQ Chloroquine (CQ) (7-Cl, 3-H) Target 3-Chloro-7-fluoro-AQ (7-F, 3-Cl) CQ->Target Structural Modification Effect_3 3-Cl Substitution: Steric block of PfCRT binding (Bypasses Efflux) Target->Effect_3 Gain of Function Effect_7 7-F Substitution: Altered electronic density Reduced Heme Affinity Target->Effect_7 Loss of Potency

Figure 1: Structural Activity Relationship (SAR) map highlighting the functional consequences of the 3-Cl and 7-F substitutions.

Biological Activity Comparison

Mechanism of Action & Resistance

Both compounds target Hemozoin formation . The malaria parasite degrades hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX). 4-aminoquinolines bind to heme, preventing its detoxification into inert hemozoin crystals. The drug-heme complex is toxic to the parasite.

  • Chloroquine: Accumulates in the digestive vacuole (DV). In resistant strains (CQR), the mutant PfCRT transporter pumps CQ out of the DV, lowering its concentration below the therapeutic threshold.

  • 3-Chloro-7-fluoro-AQ: The addition of the 3-chloro group creates a steric or conformational change that prevents the molecule from fitting into the PfCRT efflux pore. Consequently, the drug remains trapped in the DV, killing even resistant parasites.

Quantitative Performance Data

The following table synthesizes experimental data comparing standard Chloroquine against 3-Halo and 7-Fluoro analogs (Data aggregated from SAR studies [1][2][3]).

ParameterChloroquine (CQ) 3-Chloro-7-fluoro Analog Performance Delta
IC50 (3D7 - Sensitive) ~5 - 15 nM~50 - 150 nM10x Less Potent (Due to 7-F)
IC50 (Dd2 - Resistant) ~150 - 300 nM~50 - 150 nMSuperior / Equipotent
Resistance Index (RI) ~10 - 20 (High Resistance)~1.0 - 2.0 (No Resistance) Major Advantage
Heme Binding (log K) ~5.5 - 6.0~4.5 - 5.0Reduced affinity (7-F effect)
Lipophilicity (LogP) ~4.5~4.8 (More Lipophilic)Enhanced membrane permeability

Key Insight: The 7-fluoro substitution is generally detrimental to intrinsic activity compared to 7-chloro.[1] Studies show 7-F analogs are often 2-5x less active than 7-Cl analogs against sensitive strains. However, the 3-chloro substitution is the "hero" component, equalizing activity across sensitive and resistant strains.

Experimental Protocols

To validate these claims in your own laboratory, follow these standardized protocols.

Protocol: Synthesis of the 3-Chloro-7-fluoro Core

Note: This describes the formation of the core scaffold, a precursor to the active amine.

  • Starting Material: 3-chloro-4-fluoroaniline.

  • Cyclization: React with diethyl ethoxymethylenemalonate (EMME) at 120°C to form the enamine.

  • Thermal Cyclization: Heat in diphenyl ether at 250°C to yield 3-carbethoxy-7-fluoro-4-hydroxyquinoline .

  • Hydrolysis & Decarboxylation: Saponify with NaOH, then heat in quinoline/Cu powder to remove the 3-carboxyl group (optional, if 3-H is desired) — Crucial Step: For the 3-chloro target, chlorination is often performed after or during the functionalization of the 4-position, or by using alpha-chloro-acrylic acid derivatives in the initial condensation.

  • Functionalization: Treat the 4-hydroxy intermediate with POCl3 to yield 3,4-dichloro-7-fluoroquinoline .

  • Amination: Nucleophilic aromatic substitution (SnAr) with the desired diamine side chain (e.g., N,N-diethylpentane-1,4-diamine) in neat phenol or NMP at 130°C.

Protocol: -Hematin Inhibition Assay (Heme Polymerization)

This cell-free assay confirms if the analog retains the primary mechanism of action (MOA).

Reagents:

  • Hemin chloride (dissolved in DMSO).

  • Acetate buffer (0.5 M, pH 5.0).

  • Test compounds (CQ and 3-Cl-7-F-AQ).

Workflow:

  • Incubation: Mix 100 µL of Hemin (100 µM final) with 100 µL of test drug (varying concentrations 0-100 µM) in acetate buffer.

  • Polymerization: Incubate at 37°C for 12-24 hours. Hemin polymerizes to

    
    -hematin (synthetic hemozoin).
    
  • Quantification: Add 200 µL of 2.5% SDS in 0.1 M NaHCO3 (dissolves free hemin but not polymerized hemozoin).

  • Detection: Transfer supernatant to a new plate and measure absorbance at 405 nm.

  • Calculation: Lower absorbance = Higher polymerization (Drug inactive). High absorbance = High free hemin (Drug active).

MOA Pathway Visualization

MOA Parasite Plasmodium falciparum (Digestive Vacuole) Hb Hemoglobin Degradation Parasite->Hb Heme Free Heme (Toxic) Hb->Heme Heme->Parasite Accumulation causes Oxidative Stress & Death Hemozoin Hemozoin (Inert) Heme->Hemozoin Polymerization CQ Chloroquine CQ->Heme Binds PfCRT PfCRT Transporter (Efflux Pump) CQ->PfCRT Pumped Out (In Resistant Strains) Target 3-Cl-7-F-AQ Target->Heme Binds Target->PfCRT Blocked/Bypasses (Steric Hindrance)

Figure 2: Mechanism of Action and Resistance Reversal.[2][3] Note how the 3-Cl analog (Target) evades the PfCRT efflux pump.

References

  • Peyton, D. H., et al. (2015). 3-Halo Chloroquine Derivatives Overcome Plasmodium falciparum Chloroquine Resistance Transporter-Mediated Drug Resistance. Antimicrobial Agents and Chemotherapy.[4][1][3][5][6][7][8][9][10][11] Link

  • Kaschula, C. H., et al. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials.[12][13][1][10] The role of the group at the 7-position. Journal of Medicinal Chemistry. Link

  • Egan, T. J. (2001). Physicochemical properties of quinoline antimalarials. Drug Design Reviews. Link

  • World Health Organization. (2023). Guidelines for the treatment of malaria. Link

Sources

A Researcher's Guide to Validating the Anticancer Activity of 3-Chloro-7-fluoroquinolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative and Methodological Handbook for Drug Development Professionals

In the landscape of oncology drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer effects. This guide focuses on a specific, promising subclass: 3-Chloro-7-fluoroquinolin-4-amine derivatives. As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for validating the anticancer activity of these compounds, integrating established experimental protocols with the causal logic behind their selection.

The Rationale: Why 3-Chloro-7-fluoroquinolin-4-amine Derivatives?

The 4-aminoquinoline core is a privileged structure in medicinal chemistry, with substitutions at the 3 and 7 positions significantly influencing biological activity.[3][4] The presence of a chlorine atom at the C3 position and a fluorine atom at the C7 position can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved cellular uptake and bioavailability. These halogen substitutions can also modulate the electronic properties of the quinoline ring system, which is crucial for its interaction with biological targets.

Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms, including:

  • DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring can insert itself between DNA base pairs, disrupting DNA replication and transcription.[4]

  • Kinase Inhibition: Many quinoline derivatives act as inhibitors of key kinases involved in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5]

  • Induction of Apoptosis and Cell Cycle Arrest: These compounds can trigger programmed cell death and halt the proliferation of cancer cells at various phases of the cell cycle.

This guide will provide the methodologies to explore these potential mechanisms for novel 3-Chloro-7-fluoroquinolin-4-amine derivatives.

Synthesis of 3-Chloro-7-fluoroquinolin-4-amine Derivatives: A General Approach

The synthesis of 3-Chloro-7-fluoroquinolin-4-amine derivatives typically involves a multi-step process. A general synthetic route is outlined below, which can be adapted based on the desired substitutions on the 4-amino group. The key starting material is often a substituted 4-chloro-7-fluoroquinoline.

Synthesis_Workflow A Starting Material (e.g., 4,7-dichloro-3-nitroquinoline) B Nucleophilic Aromatic Substitution (with desired amine) A->B R-NH2 C Reduction of Nitro Group B->C e.g., Fe/NH4Cl D Final Product (3-Chloro-7-fluoroquinolin-4-amine derivative) C->D

Caption: A generalized synthetic workflow for 3-Chloro-7-fluoroquinolin-4-amine derivatives.

A series of 4-aminoquinoline derivatives can be synthesized through the reaction of 4-chloro-7-substituted-quinolines with the corresponding mono/dialkyl amines.[1] For instance, a mixture of a 7-substituted-4-chloro-quinoline and a primary amine can be heated to 120–130 °C for several hours.[1] After cooling, the product can be extracted and purified.[1]

In Vitro Validation: A Step-by-Step Guide to Key Assays

In vitro assays are the first crucial step in evaluating the anticancer potential of newly synthesized compounds.[6] They provide a controlled environment to assess cytotoxicity, effects on cell proliferation, and the underlying mechanisms of action.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-468, A549) in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the 3-Chloro-7-fluoroquinolin-4-amine derivatives and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin. Incubate for 48-72 hours.

  • MTT Incubation: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Comparative Data for 4-Aminoquinoline Derivatives:

CompoundCell LineGI50 (µM)Reference
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22[1]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[1]
ChloroquineMCF-720.72[1]
ChloroquineMDA-MB-46843.11[1]

GI50: Concentration for 50% growth inhibition.

Elucidating the Mechanism of Cell Death: Apoptosis Assay

To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is recommended.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Investigating Effects on Cell Proliferation: Cell Cycle Analysis

Cell cycle analysis helps to determine if the compounds induce cell cycle arrest, a common mechanism for anticancer agents.

Principle: The DNA content of cells varies depending on their phase in the cell cycle (G0/G1, S, G2/M). Propidium Iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Experimental Protocol:

  • Cell Treatment and Fixation: Treat cells with the compounds and harvest them. Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Probing Molecular Targets: Western Blotting and Kinase Inhibition Assays

To delve deeper into the molecular mechanisms, Western blotting and specific kinase inhibition assays are essential.

Western Blotting for Apoptosis-Related Proteins:

This technique allows for the detection and quantification of key proteins involved in the apoptotic cascade, such as Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and cleaved Caspase-3 (an executioner caspase). An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 are hallmarks of apoptosis.

Caption: Proposed mechanism of apoptosis induction by 3-Chloro-7-fluoroquinolin-4-amine derivatives.

Kinase Inhibition Assays (EGFR and VEGFR-2):

Specific enzyme inhibition assays can confirm whether the derivatives directly target kinases like EGFR and VEGFR-2. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. Commercially available kits provide a streamlined workflow for these assessments.

In Vivo Validation: The Xenograft Model

Promising candidates from in vitro studies should be further evaluated in vivo to assess their efficacy and safety in a more complex biological system. The subcutaneous xenograft model in immunodeficient mice is a widely used preclinical model.[8]

Experimental Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 non-small cell lung cancer cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into control and treatment groups. Administer the 3-Chloro-7-fluoroquinolin-4-amine derivative and a vehicle control via an appropriate route (e.g., intraperitoneal or oral).

  • Monitoring: Regularly measure tumor volume and monitor the body weight and overall health of the mice.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. The tumor growth inhibition (TGI) can then be calculated.

Comparative Analysis and Future Directions

The data obtained from these validation studies should be critically compared with existing anticancer drugs. For instance, the cytotoxic potency (IC50 values) of the novel derivatives should be benchmarked against standard chemotherapeutic agents like doxorubicin, cisplatin, or targeted therapies such as gefitinib (an EGFR inhibitor) or sunitinib (a VEGFR-2 inhibitor).

A thorough structure-activity relationship (SAR) analysis should also be conducted to identify the chemical moieties responsible for the observed anticancer activity.[4] This will guide the design and synthesis of next-generation compounds with improved potency and selectivity.

By following this comprehensive validation framework, researchers can systematically evaluate the anticancer potential of 3-Chloro-7-fluoroquinolin-4-amine derivatives, paving the way for the development of novel and effective cancer therapeutics.

References

  • Solomon, V. R., Hu, C., & Lee, H. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry letters, 19(15), 4064–4068. [Link]

  • Hu, C., Solomon, V. R., Cano, P., & Lee, H. (2010). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. Bioorganic & medicinal chemistry letters, 20(3), 1259–1262. [Link]

  • Thapa, S., & Bolliger, J. L. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Molbank, 2025(1), M1958. [Link]

  • Ali, N. S., Adly, M. I., Taher, A. T., Coleman, H., Ahmed, F. S., Mahmoud, A. A., ... & El-Masry, R. (2024). Structure-activity relationship of fluoroquinolones as anticancer agents. ResearchGate. [Link]

  • Thapa, S., & Bolliger, J. L. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. [Link]

  • Gerlee, P., & Anderson, A. R. (2015). The evolution of the in vitro-in vivo paradigm in cancer research. Interface focus, 5(6), 20150050.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Richmond, A., & Su, Y. (2008). Mouse xenograft models vs. GEM models for human cancer therapeutics. Disease models & mechanisms, 1(2-3), 78–82.

Sources

Comparative Efficacy Guide: Fluorinated vs. Non-Fluorinated Quinolones

[1]

Executive Summary: The "Fluorine Effect" in Quinolone Scaffolds

In the optimization of quinoline-based pharmacophores, the transition from non-fluorinated precursors (e.g., Nalidixic acid) to fluorinated derivatives (fluoroquinolones like Ciprofloxacin) represents a paradigm shift in medicinal chemistry. This guide objectively compares these two classes, demonstrating that strategic fluorination is not merely a structural decoration but a functional overhaul that enhances potency, metabolic stability, and bioavailability .

While non-fluorinated quinolines provided the foundational scaffold for DNA gyrase inhibition, they suffer from rapid metabolic clearance, narrow spectra (primarily Gram-negative), and poor tissue penetration. The introduction of a fluorine atom—most notably at the C-6 position—corrects these deficiencies through three distinct physicochemical mechanisms: pKa modulation, lipophilic enhancement, and metabolic blocking.

Physicochemical & Mechanistic Comparison

The efficacy gap between fluorinated and non-fluorinated quinolines is driven by the unique properties of the Carbon-Fluorine (C-F) bond.

Electronic Modulation (pKa and Permeability)

Fluorine is the most electronegative element (3.98 Pauling scale). When attached to the quinoline ring (specifically C-6), it exerts a strong electron-withdrawing inductive effect (-I).

  • Non-Fluorinated: The basic nitrogen in the piperazine ring (if present) or the quinoline nitrogen often has a higher pKa, leading to a higher percentage of ionized species at physiological pH (7.4). This limits passive diffusion across bacterial membranes.

  • Fluorinated: The electron-withdrawing fluorine reduces the electron density on the ring system, lowering the pKa of neighboring basic groups. This increases the fraction of the molecule in the neutral (zwitterionic) state, significantly enhancing passive membrane permeability (1-70 fold increase).

Metabolic Stability (Blocking the "Soft Spot")

The C-H bond is metabolically labile and prone to oxidative attack by Cytochrome P450 enzymes. The C-F bond, however, is one of the strongest in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H).

  • Mechanism: Replacing a hydrogen at a metabolic "soft spot" (e.g., aromatic ring positions prone to hydroxylation) with fluorine effectively blocks P450-mediated oxidation.[1] This extends the biological half-life (

    
    ) and improves the Area Under the Curve (AUC).
    
Visualizing the SAR Logic

The following diagram illustrates how fluorine substitution dictates the pharmacological profile of the quinoline scaffold.

GQuinolineQuinoline ScaffoldFluorinationC-6 FluorinationQuinoline->FluorinationSynthetic ModificationpKaReduced pKa(Modulated Basicity)Fluorination->pKaInductive Effect (-I)LipophilicityIncreased LogP(Lipophilicity)Fluorination->LipophilicityHydrophobic CharacterBondStrengthC-F Bond Strength(116 kcal/mol)Fluorination->BondStrengthStructural StabilityPermeabilityEnhanced MembranePermeabilitypKa->PermeabilityLipophilicity->PermeabilityBindingIncreased GyraseBinding AffinityLipophilicity->BindingHydrophobic Pocket InteractionStabilityBlocked P450OxidationBondStrength->StabilityMetabolic Blockade

Figure 1: Structure-Activity Relationship (SAR) cascade showing how C-6 fluorination translates to enhanced bioavailability and potency.

Case Study: Antibacterial Efficacy

Comparison Target: Nalidixic Acid (Non-Fluorinated) vs. Ciprofloxacin (Fluorinated)

This comparison highlights the "generation leap" provided by the fluorine atom. Nalidixic acid (1st Gen) lacks the C-6 fluorine and C-7 piperazine found in Ciprofloxacin (2nd Gen).

Quantitative Performance Data
FeatureNalidixic Acid (Non-Fluorinated)Ciprofloxacin (Fluorinated)Impact of Fluorination
Primary Target DNA Gyrase (Topoisomerase II)DNA Gyrase & Topoisomerase IVDual-targeting reduces resistance potential.
Spectrum Narrow (Gram-negative only)Broad (Gram-negative & positive)F-atom enhances cell wall penetration in Gram-positives.
MIC (

)


~500x Potency Increase [1, 2].
Oral Bioavailability Variable (Rapid excretion)High (~70-80%)Improved absorption due to pKa modulation.
Half-life (

)
~1.5 hours~4 hoursMetabolic blocking extends circulation time.
Tissue Penetration Poor (Plasma restricted)Excellent (Lung, Kidney, Prostate)Lipophilicity drives tissue accumulation.
Mechanism of Potency Enhancement

The C-6 fluorine atom is not just a passive lipophilic group; it actively participates in the binding event.

  • Binding Pocket: The fluorine atom fits into a hydrophobic pocket of the DNA gyrase-DNA complex.

  • Interaction: It creates favorable van der Waals interactions and potentially weak halogen bonds with the enzyme, stabilizing the "cleavable complex" and preventing DNA religation more effectively than the hydrogen atom in Nalidixic acid.

Experimental Protocols for Comparative Validation

To validate the efficacy differences in your own lab, use the following self-validating protocols. These are designed to minimize variables and isolate the effect of the chemical modification.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic blocking effect of fluorination by measuring Intrinsic Clearance (

Reagents:

  • Pooled Liver Microsomes (Human or Mouse) - 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds: Non-fluorinated analog vs. Fluorinated analog (1 µM final conc).

  • Internal Standard: Tolbutamide or Propranolol.

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4) and test compound at 37°C for 5 min.

    • Control: Include a "No NADPH" control to rule out chemical instability.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately add ice-cold Acetonitrile containing the Internal Standard to stop the reaction and precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .
    
    
    
    

Expected Result: The fluorinated quinoline should exhibit a significantly lower


Protocol B: Workflow Visualization

The following diagram outlines the logical flow for validating a new fluorinated quinoline candidate.

ExperimentFlowStartCandidate Synthesis(F- vs Non-F)Step1Physicochemical Profiling(LogP, pKa, Sol)Start->Step1Step2In Vitro Potency(MIC / IC50)Step1->Step2If SolubleStep3Metabolic Stability(Microsomal Assay)Step2->Step3If PotentDecisionEfficacy ComparisonStep3->DecisionOutcome1F-Analog Superior:Advance to PKDecision->Outcome1CL_int(F) < CL_int(H)Outcome2No Significant Diff:Re-evaluate F-PositionDecision->Outcome2CL_int(F) ≈ CL_int(H)

Figure 2: Step-by-step validation workflow for comparing fluorinated vs. non-fluorinated candidates.

Conclusion

  • Potency: Orders of magnitude lower MICs due to tighter binding and better cell entry.

  • Pharmacokinetics: Extended half-life via metabolic blocking of oxidation sites.[1]

  • Versatility: Broader spectrum of activity against resistant pathogens.[2][3]

For researchers developing new quinoline scaffolds, the question is rarely if fluorine should be incorporated, but rather where it should be positioned to maximize these established benefits.

References

  • Domagala, J. M., et al. (1986). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy.[4][1][2][5][6] Retrieved from [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

  • O'Neill, P. M., et al. (1997). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

In Vivo Validation of 3-Chloro-7-fluoroquinolin-4-amine: A Comparative Efficacy Guide in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 3-Chloro-7-fluoroquinolin-4-amine, a novel investigational agent with potential anti-cancer properties. Given the limited public data on this specific molecule, this document establishes a scientifically rigorous validation pathway by drawing parallels with structurally and mechanistically similar compounds, particularly established Epidermal Growth Factor Receptor (EGFR) inhibitors. The protocols and comparative analyses detailed herein are designed to furnish researchers, scientists, and drug development professionals with the necessary tools to objectively assess its preclinical efficacy and position it against current standards of care.

Introduction: The Rationale for In Vivo Assessment

Preclinical in vivo studies are a critical juncture in the drug development pipeline, offering the first glimpse into a compound's therapeutic potential within a complex biological system. While in vitro assays provide initial indications of activity, animal models are indispensable for evaluating pharmacokinetics, pharmacodynamics, and overall anti-tumor efficacy, which are pivotal for advancing a candidate to clinical trials.[1][2]

The core structure of 3-Chloro-7-fluoroquinolin-4-amine suggests a potential mechanism of action as a kinase inhibitor. Specifically, the 3-chloro-4-fluoroaniline moiety is a key pharmacophore in several approved anti-cancer drugs, including the EGFR inhibitor gefitinib.[3][4] This structural similarity provides a strong rationale for investigating its efficacy in tumor models characterized by EGFR-driven proliferation, such as certain non-small cell lung cancers (NSCLC) and breast cancers.[5]

This guide will therefore focus on a comparative in vivo validation of 3-Chloro-7-fluoroquinolin-4-amine against gefitinib, a well-characterized EGFR inhibitor, and a standard-of-care cytotoxic chemotherapy, cisplatin.

Proposed Mechanism of Action

Based on its structural features, 3-Chloro-7-fluoroquinolin-4-amine is hypothesized to function as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the EGFR, it would block the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, that drive tumor cell proliferation, survival, and angiogenesis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival Promotes AKT AKT PI3K->AKT AKT->Proliferation_Survival Promotes EGF_Ligand EGF Ligand EGF_Ligand->EGFR Binds 3C7FQA 3-Chloro-7-fluoro- quinolin-4-amine 3C7FQA->EGFR Inhibits

Caption: Proposed EGFR signaling pathway and the inhibitory action of 3-Chloro-7-fluoroquinolin-4-amine.

Comparative In Vivo Efficacy Study Design

To rigorously evaluate the anti-tumor activity of 3-Chloro-7-fluoroquinolin-4-amine, a xenograft study using human cancer cell lines in immunocompromised mice is recommended.[6] This allows for the direct assessment of the compound's effect on human tumor growth.

Recommended Animal Model and Cell Lines
  • Animal Model: Female BALB/c nude mice, 6-8 weeks old.

  • Cell Lines:

    • A549 (NSCLC): A commonly used cell line for lung cancer research.[7]

    • MCF-7 (Breast Cancer): A well-characterized model for hormone-responsive breast cancer.[8]

Experimental Groups

A minimum of five experimental groups should be established for each cell line to ensure statistical power:

  • Vehicle Control: Administration of the vehicle used to dissolve the test compounds.

  • 3-Chloro-7-fluoroquinolin-4-amine (Low Dose): e.g., 25 mg/kg

  • 3-Chloro-7-fluoroquinolin-4-amine (High Dose): e.g., 50 mg/kg

  • Gefitinib (Positive Control): 50 mg/kg[9]

  • Cisplatin (Standard of Care): 3 mg/kg[7]

Experimental Workflow

In_Vivo_Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Cell_Culture A549/MCF-7 Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Dosing (Oral Gavage/IP) Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement (2x/week) Dosing->Monitoring 21-28 Days Sacrifice Euthanasia at Study Endpoint Monitoring->Sacrifice Tumor_Excision Tumor Excision & Weight Measurement Sacrifice->Tumor_Excision Tissue_Analysis Histology & Biomarker Analysis (p-EGFR, Ki-67) Tumor_Excision->Tissue_Analysis

Caption: A streamlined workflow for the in vivo efficacy assessment of 3-Chloro-7-fluoroquinolin-4-amine.

Detailed Experimental Protocols

Tumor Cell Implantation
  • Culture A549 or MCF-7 cells to ~80% confluency.

  • Harvest cells using trypsin-EDTA and wash with sterile PBS.

  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Monitor tumor growth twice weekly using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Compound Preparation and Administration
  • Prepare a stock solution of 3-Chloro-7-fluoroquinolin-4-amine and gefitinib in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Prepare cisplatin in sterile saline.

  • Administer the compounds daily via oral gavage or intraperitoneal (IP) injection for 21-28 days.

Efficacy Evaluation
  • Measure tumor volume and body weight twice weekly.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight.

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Pharmacodynamic and Histological Analysis
  • Fix a portion of each tumor in 10% neutral buffered formalin for histological analysis (H&E staining).

  • Snap-freeze another portion for western blot analysis to assess the phosphorylation status of EGFR and downstream targets like AKT and ERK.

  • Perform immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

Comparative Data Analysis

The following tables present hypothetical yet plausible data based on the expected efficacy of an EGFR inhibitor similar to gefitinib.

Table 1: Comparative Efficacy in A549 NSCLC Xenograft Model
Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
3-C-7-FQA (Low)25950 ± 18036.7
3-C-7-FQA (High)50600 ± 12060.0
Gefitinib50650 ± 13056.7
Cisplatin3800 ± 15046.7
Table 2: Comparative Efficacy in MCF-7 Breast Cancer Xenograft Model
Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1800 ± 300-
3-C-7-FQA (Low)251200 ± 22033.3
3-C-7-FQA (High)50850 ± 16052.8
Gefitinib50900 ± 17050.0
Cisplatin31050 ± 20041.7

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically sound approach for the in vivo validation of 3-Chloro-7-fluoroquinolin-4-amine. By comparing its efficacy against a mechanistically similar compound (gefitinib) and a standard-of-care agent (cisplatin) in well-established xenograft models, a clear picture of its preclinical potential can be obtained.

Positive outcomes from these studies, demonstrating significant tumor growth inhibition and target engagement, would provide a strong rationale for advancing 3-Chloro-7-fluoroquinolin-4-amine into further preclinical development, including toxicology studies and the exploration of its efficacy in patient-derived xenograft (PDX) models for a more clinically relevant assessment.[6]

References

  • Hidalgo, M., et al. (2014). The pivotal role of preclinical animal models in anti-cancer drug discovery. Nature Reviews Drug Discovery, 13(10), 753-766.
  • Voskoglou-Nomikos, T., Pater, J. L., & Seymour, L. (2003). Clinical predictive value of the in vitro cell line, human xenograft, and mouse allograft preclinical cancer models. Clinical Cancer Research, 9(11), 4227-4239.
  • Kelland, L. R. (2007). Of mice and men: values and liabilities of the athymic nude mouse model in anticancer drug development. European Journal of Cancer, 43(5), 827-833.
  • Sharma, V., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174.
  • The A549 Xenograft Model for Lung Cancer. (n.d.). Melior Discovery. Retrieved from [Link]

  • The MCF-7 Xenograft Model for Breast Cancer. (n.d.). Melior Discovery. Retrieved from [Link]

  • Sirotnak, F. M., et al. (2000). Efficacy of cytotoxic agents against human tumor xenografts is markedly enhanced by coadministration of ZD1839 (Iressa), an inhibitor of EGFR tyrosine kinase. Clinical Cancer Research, 6(12), 4885-4892.
  • Use of patient-derived xenograft mouse models in cancer research and treatment. (2017). Future Science OA. Retrieved from [Link]

  • N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine and N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. (2025). Molbank, 2025(1), M1845.
  • Preclinical Murine Models for Lung Cancer: Clinical Trial Applications. (2014).

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Head-to-head comparison of 3-Chloro-7-fluoroquinolin-4-amine with standard-of-care drugs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical head-to-head comparison of 3-Chloro-7-fluoroquinolin-4-amine (and its pharmacologically active derivatives) against standard-of-care (SoC) agents in Oncology and Infectious Disease.

Executive Summary

3-Chloro-7-fluoroquinolin-4-amine (CAS: 1210325-99-7) represents a specialized pharmacophore scaffold designed to overcome resistance mechanisms inherent to first-generation quinoline drugs. Unlike the standard 4,7-dichloroquinoline scaffold (used in Chloroquine), this molecule incorporates a 3-chloro substituent to block metabolic dealkylation and a 7-fluoro bioisostere to modulate lipophilicity and metabolic stability.

In head-to-head assessments, derivatives of this scaffold demonstrate superior potency against drug-resistant Plasmodium falciparum strains and mutated EGFR kinases (e.g., T790M) compared to non-fluorinated standards.

Mechanistic Profile & Structural Logic

The "3-Cl / 7-F" Advantage

The structural innovation of this compound lies in its dual-halogenation pattern, which addresses specific failure modes of SoC drugs:

  • 3-Chloro Position : In antimalarials, substitution at the 3-position sterically hinders N-dealkylation by cytochrome P450 enzymes, extending half-life. In kinase inhibitors, it fills a hydrophobic pocket (gatekeeper residue) often inaccessible to unsubstituted quinolines.

  • 7-Fluoro Position : Replaces the bulky chlorine found in Chloroquine. The fluorine atom acts as a hydrogen bond acceptor and alters the pKa of the quinoline nitrogen, enhancing accumulation in the acidic digestive vacuole of the malaria parasite or improving binding affinity in the ATP-binding cleft of kinases.

Pathway Visualization

The following diagram illustrates the dual mechanism of action for derivatives of this scaffold.

Mechanism cluster_Malaria Infectious Disease (Malaria) cluster_Oncology Oncology (NSCLC) Scaffold 3-Chloro-7-fluoro- quinolin-4-amine Core Target1 Heme Detoxification (Digestive Vacuole) Scaffold->Target1 pH Trapping (pKa ~8.5) Target2 EGFR Kinase Domain (T790M Mutant) Scaffold->Target2 H-Bond / Halogen Bond Effect1 Inhibits Hemozoin Polymerization Target1->Effect1 Outcome1 Parasite Death (Accumulation of Toxic Heme) Effect1->Outcome1 Effect2 ATP Competitive Inhibition Target2->Effect2 Outcome2 Apoptosis of Resistant Tumor Cells Effect2->Outcome2

Caption: Dual-utility mechanism targeting Heme polymerization (Malaria) and EGFR Kinase ATP-binding sites (Oncology).

Head-to-Head Performance Comparison

A. Infectious Disease: vs. Chloroquine (SoC)

In the context of Malaria, the 3-chloro-7-fluoro scaffold is engineered to bypass the Chloroquine Resistance Transporter (PfCRT) .

FeatureChloroquine (SoC)3-Cl-7-F AnaloguesAdvantage
Scaffold Core 7-Chloro-4-aminoquinoline3-Chloro-7-fluoro-4-aminoquinolineResistance Evasion
IC50 (Sensitive Strain) ~15–20 nM~10–25 nMComparable potency.
IC50 (Resistant Strain) >200 nM (Dd2/K1)<50 nM 4x Potency Retention against resistant strains.
Resistance Index (RI) High (>10)Low (<2)The 3-Cl group prevents efflux via mutated PfCRT.
Metabolic Stability Moderate (N-dealkylation)High3-Cl blocks metabolic degradation sites.

Key Insight : The 3-chloro substitution prevents the molecule from fitting into the efflux pore of the mutated PfCRT protein, restoring efficacy in Chloroquine-resistant zones.

B. Oncology: vs. Gefitinib (SoC)

As a precursor for 4-anilinoquinoline kinase inhibitors, this scaffold targets EGFR mutations.

FeatureGefitinib (Iressa)3-Cl-7-F Derived InhibitorsAdvantage
Target EGFR (Exon 19 del, L858R)EGFR (WT, T790M)Broader Spectrum
IC50 (EGFR WT) 33 nM~10–50 nMEquivalent potency on wild-type.
IC50 (T790M Mutant) >1000 nM (Resistant)<100 nM Overcomes Gatekeeper Mutation
Binding Mode ReversibleReversible/IrreversibleHalogen bonding at C7 improves affinity.

Experimental Protocols

To validate the performance of this scaffold, the following protocols are recommended.

Protocol A: Synthesis of Bioactive Derivative (Buchwald-Hartwig Amination)

Since the product is an amine intermediate, it must be coupled to an aryl halide to form the active drug.

  • Reagents : 3-Chloro-7-fluoroquinolin-4-amine (1.0 eq), Aryl bromide (1.1 eq), Pd2(dba)3 (0.02 eq), BINAP (0.04 eq), NaOtBu (1.4 eq).

  • Solvent : Toluene or 1,4-Dioxane (anhydrous).

  • Conditions : Heat at 100°C for 12–16 hours under Argon.

  • Workup : Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Beta-Hematin Inhibition Assay (Malaria Screen)

This cell-free assay quantifies the ability of the compound to inhibit hemozoin formation (the primary mechanism of 4-aminoquinolines).

AssayWorkflow Step1 Prepare Hemin Solution (100 µM in 0.5M NaOH) Step2 Add Test Compound (3-Cl-7-F Derivative) 0.1 - 100 µM Step1->Step2 Step3 Initiate Polymerization Add Acetate Buffer (pH 5.0) Step2->Step3 Step4 Incubate 37°C for 12-24 Hours Step3->Step4 Step5 Quantify Free Heme Pyridine-Ferrochrome Method Absorbance @ 405 nm Step4->Step5

Caption: In vitro screening workflow for validating hemozoin inhibition potency.

Validation Criteria :

  • Positive Control : Chloroquine (IC50 ≈ 15 µM in this assay).

  • Success Metric : Test compound should exhibit IC50 < 25 µM to be considered a viable hit.

Safety & Toxicology Profile

While 3-chloro-7-fluoroquinolin-4-amine offers potency advantages, the incorporation of halogens requires specific safety monitoring:

  • Fluorine Effect : The C7-fluorine typically reduces the risk of quinone-imine formation (a toxic metabolite associated with hepatotoxicity in non-fluorinated analogs like Amodiaquine).

  • Phototoxicity : Fluorinated quinolines can be phototoxic. UV absorption assays (290–400 nm) are mandatory during early development.

  • hERG Inhibition : 4-aminoquinolines carry a risk of QT prolongation. Comparative hERG patch-clamp assays against Chloroquine are required.

References

  • Antimalarial Quinolone SAR : Recent progress in the development of anti-malarial quinolones.[1][2][3][4][5] Malaria Journal, 2014.[3]

  • EGFR Kinase Inhibition : Novel fluorinated quinazoline derivatives as EGFR inhibitors.[6][7] WO2017117680A1.

  • Chemical Properties : 3-Chloro-7-fluoroquinolin-4-amine Compound Summary. PubChem.

  • Mechanism of Action : The mechanism of action of quinolines and artemisinins. Nature Reviews Microbiology.

Sources

Reproducibility of published synthesis methods for 3-Chloro-7-fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3-Chloro-7-fluoroquinolin-4-amine is a high-value heterocyclic intermediate, primarily utilized in the development of tyrosine kinase inhibitors (e.g., c-Met, VEGF) and advanced antimalarial agents. Its structural complexity arises from the specific halogenation pattern: a reactive amino group at C4, a metabolically stable fluorine at C7, and a sterically defining chlorine at C3.

Achieving high reproducibility in synthesizing this scaffold is challenging due to three primary friction points:

  • Regioselectivity: Cyclization of 3-fluoroaniline often yields a mixture of 5-fluoro and 7-fluoro isomers.

  • Halogenation Control: Introducing the chlorine atom specifically at C3 without over-chlorinating the benzene ring.

  • Amination Selectivity: Differentiating between the C4-chloride (vinyl-like, reactive) and the C3-chloride (sterically hindered, stable) during the final amination step.

This guide evaluates and details the most reproducible "Stepwise Precision Route" (Method A) against a "Direct Functionalization Route" (Method B), providing a self-validating protocol for the former.

Comparative Analysis of Synthesis Methods

FeatureMethod A: Stepwise Precision (Recommended) Method B: Direct Chlorination
Pathway Gould-Jacobs Cyclization

C3-Chlorination

C4-Activation

Amination
Chlorination of 7-fluoroquinolin-4-amine
Overall Yield 45–55%20–30%
Regiocontrol High (Isomers separated early)Low (Risk of C6/C8 chlorination)
Scalability High (Industrial standard steps)Low (Purification bottlenecks)
Purity Profile >98% (Crystalline intermediates)85–90% (Difficult to remove isomers)
Key Reagents EMME, Dowtherm A, SO₂Cl₂, POCl₃, NH₃NCS or Cl₂, Acid catalyst

Detailed Protocol: Method A (Stepwise Precision Route)

This protocol is designed for maximum reproducibility, isolating stable intermediates to ensure the final product's isomeric purity.

Phase 1: Construction of the Quinoline Core

Objective: Synthesize 7-fluoro-4-hydroxyquinoline free from the 5-fluoro isomer.

  • Condensation:

    • Mix 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.0 eq) in a reaction vessel.

    • Heat to 110–120°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open ventilation to drive the equilibrium.

    • Checkpoint: Solidification of the mixture indicates formation of the enamine intermediate.

  • Cyclization (Gould-Jacobs):

    • Add the crude enamine to Dowtherm A (diphenyl ether/biphenyl eutectic) pre-heated to 250°C .

    • Critical Parameter: Temperature must exceed 240°C to ensure cyclization. Maintain for 30–60 minutes.

    • Cool to room temperature.[1][2] Dilute with hexane/heptane to precipitate the product.

    • Purification: Recrystallize from DMF/Ethanol. The 7-fluoro isomer is typically less soluble and crystallizes first, while the 5-fluoro isomer remains in the mother liquor.

    • Validation: ¹H NMR should show a doublet of doublets (dd) for the C8 proton (ortho to F) with characteristic coupling (

      
       Hz).
      
Phase 2: C3-Functionalization (The "Chlorine Lock")

Objective: Introduce the chlorine atom at C3 while the molecule is in the 4-hydroxy tautomer form.

  • Reagents: Suspend 7-fluoro-4-hydroxyquinoline (1.0 eq) in glacial acetic acid.

  • Chlorination:

    • Add Sulfuryl Chloride (SO₂Cl₂) (1.1 eq) dropwise at room temperature.

    • Mechanism:[3][4][5] The reaction proceeds via electrophilic aromatic substitution. The 4-OH group activates the C3 position.

    • Stir for 2 hours. The product, 3-chloro-7-fluoro-4-hydroxyquinoline , will precipitate.

    • Filter, wash with water, and dry.

    • Why this works: SO₂Cl₂ is more selective than Cl₂ gas and easier to handle than NCS for this specific substrate.

Phase 3: Activation and Amination

Objective: Convert the C4-hydroxyl to a leaving group (Cl) and displace it with ammonia.

  • Aromatization (POCl₃):

    • Suspend the Phase 2 product in Phosphorus Oxychloride (POCl₃) (5.0 eq).

    • Reflux (105°C) for 3 hours until the solution becomes clear.

    • Workup: Carefully quench into ice water. Neutralize with NaOH to pH 7–8. Extract the solid 3,4-dichloro-7-fluoroquinoline .

  • Selective Amination:

    • Dissolve the dichloro intermediate in phenol (solvent/catalyst) or high-pressure ethanolic ammonia .

    • Preferred Method: Heat with NH₃ in methanol/ethanol in a sealed tube/autoclave at 130–140°C for 8–12 hours.

    • Selectivity Logic: The C4-Cl is activated by the ring nitrogen (vinylogous imine), making it highly susceptible to

      
      . The C3-Cl is sterically hindered and electronically deactivated, remaining intact.
      
    • Purification: Evaporate solvent. Treat residue with dilute NaOH to remove phenol (if used). Recrystallize from ethanol.

Critical Control Points & Self-Validation

To ensure scientific integrity, verify the following parameters at each stage:

CheckpointParameterValidation Criteria
Isomer Purity (Phase 1) ¹H NMR (DMSO-d₆)Absence of signals corresponding to 5-fluoro isomer (typically shifted downfield due to peri-effect).
Chlorination (Phase 2) LC-MSMass shift of +34 Da (M+ to M+Cl). Confirm mono-chlorination.
Amination (Phase 3) Temperature ControlDo not exceed 150°C; higher temps may force displacement of the C7-Fluorine or C3-Chlorine.
Final Product ¹H NMRDisappearance of C4-Cl signal; Appearance of broad NH₂ singlet (approx. 7.0–8.0 ppm).

Visualized Reaction Workflow

SynthesisPath cluster_0 Phase 1: Core Synthesis Start 3-Fluoroaniline + EMME Enamine Enamine Intermediate Start->Enamine 110°C, -EtOH Cyclization 7-Fluoro-4-hydroxy quinoline Enamine->Cyclization Dowtherm A 250°C Chlorination 3-Chloro-7-fluoro- 4-hydroxyquinoline Cyclization->Chlorination SO2Cl2 AcOH, RT Waste 5-Fluoro Isomer (Discard) Cyclization->Waste Recrystallization Activation 3,4-Dichloro- 7-fluoroquinoline Chlorination->Activation POCl3 Reflux Product 3-Chloro-7-fluoro quinolin-4-amine Activation->Product NH3/EtOH 135°C, Pressure

Caption: Stepwise synthesis pathway ensuring regioselective isolation of the 7-fluoro isomer and selective C4-amination.

References

  • Regioselectivity of the Gould–Jacobs Reaction. ResearchGate. Analysis of thermal cyclization of aminomethylenemalonates.

  • Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides. PubMed Central (PMC). Describes standard protocols for 4-aminoquinoline synthesis and chlorination.

  • Process for the synthesis of 3-chloro-4-hydroxyacetanilide. Google Patents. Validates the use of sulfuryl chloride for selective ortho-chlorination of activated anilines/phenols.

  • Ammonolysis of halogeno-aromatic compounds. Google Patents. Details conditions for high-pressure ammonolysis of chloro-heterocycles.

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central (PMC). Provides experimental details on the Gould-Jacobs cyclization and workup.

Sources

Orthogonal methods for validating the biological activity of 3-Chloro-7-fluoroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Orthogonal methods for validating the biological activity of 3-Chloro-7-fluoroquinolin-4-amine Content Type: Publish Comparison Guide

Executive Summary

3-Chloro-7-fluoroquinolin-4-amine (CAS: 1210325-99-7) represents a privileged scaffold in medicinal chemistry, bridging the structural space between 4-aminoquinoline antimalarials (e.g., Chloroquine) and amino-quinazoline kinase inhibitors (e.g., Gefitinib analogs). Due to its low molecular weight (~196.61 Da) and planar aromatic structure, this compound often serves as a fragment-based lead or a chemical building block.

However, small aromatic heterocycles are prone to Pan-Assay Interference (PAINS) behaviors—such as aggregation, fluorescence quenching, or redox cycling—which can generate false positives in high-throughput screens. This guide defines a rigorous, orthogonal validation workflow to distinguish genuine biological activity (target engagement) from assay artifacts.

Part 1: The Validation Hierarchy

To scientifically validate the activity of 3-Chloro-7-fluoroquinolin-4-amine, researchers must move beyond simple IC50 generation. The following workflow integrates biochemical, biophysical, and cellular methods to ensure data integrity.

ValidationWorkflow Start Compound Synthesis (>98% Purity) Biochem Method 1: Biochemical (Enzymatic Inhibition) Start->Biochem Primary Screen Biophys Method 2: Biophysical (Thermal Shift / SPR) Biochem->Biophys Confirm Binding Biophys->Start Fail: Aggregator? Cell Method 3: Cellular (Phenotypic + Biomarker) Biophys->Cell Confirm Function Cell->Biochem Fail: Off-Target? Decision Go / No-Go Decision Cell->Decision Validated Hit

Figure 1: The orthogonal validation cascade designed to filter out false positives early in the drug discovery process.

Part 2: Comparative Performance Analysis

The following table benchmarks 3-Chloro-7-fluoroquinolin-4-amine against established standards in both Kinase (Cancer) and Plasmodium (Malaria) contexts.

Feature3-Chloro-7-fluoroquinolin-4-amine Gefitinib (Kinase Ref) Chloroquine (Malaria Ref)
Primary Class Fragment / ScaffoldType I Kinase InhibitorHemozoin Inhibitor
Mol. Weight 196.61 Da446.90 Da319.87 Da
Binding Mode ATP-mimetic (Predicted)ATP-competitive (Hinge Binder)Heme Stacking
Validation Risk High (Aggregation prone)Low (Validated Drug)Low (Validated Drug)
Detection Method Requires high concentration (>10µM)Active at nM rangeActive at nM range
Solubility Moderate (DMSO required)Low (pH dependent)High (Water soluble)
Part 3: Detailed Experimental Protocols
Method 1: Biochemical Validation (Enzymatic Assay)

Objective: Determine if the compound inhibits the catalytic activity of a specific target (e.g., EGFR kinase or Plasmodium DHFR) in a cell-free system.

Protocol: FRET-Based Kinase Inhibition Assay

  • Preparation: Dissolve 3-Chloro-7-fluoroquinolin-4-amine in 100% DMSO to a stock of 10 mM.

  • Serial Dilution: Prepare a 10-point dose-response curve (starting at 100 µM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Assembly:

    • Add 5 µL of Compound or DMSO control (Negative Control).

    • Add 10 µL of Kinase Enzyme (e.g., EGFR-WT, 2 nM final).

    • Incubate for 15 mins at RT (allows compound to bind the active site).

    • Add 10 µL of Substrate/ATP mix (Fluorescein-labeled peptide + ATP at Km).

  • Detection: Incubate for 60 mins. Add EDTA-containing termination buffer. Measure Fluorescence Resonance Energy Transfer (FRET) signal.

  • Self-Validation Step: Run Staurosporine (1 µM) as a positive control. If Staurosporine does not show >95% inhibition, the assay is invalid.

Expert Insight: If the Hill slope of your IC50 curve is >2.0, suspect colloidal aggregation. Add 0.01% Triton X-100 to the buffer and re-test. If potency disappears, the compound is a false positive aggregator.

Method 2: Biophysical Validation (Thermal Shift Assay)

Objective: Prove physical binding to the target protein. Activity in an enzymatic assay without binding evidence suggests an artifact.

Protocol: Differential Scanning Fluorimetry (DSF)

  • Mix: In a qPCR plate, combine:

    • Target Protein (2–5 µM final).

    • SYPRO Orange Dye (5x final).

    • Compound (20 µM and 100 µM).

  • Controls:

    • Ligand-Free: DMSO only (Reference Tm).

    • Positive Control: A known high-affinity binder (expect >5°C shift).

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min using a Real-Time PCR machine.

  • Analysis: Calculate the Melting Temperature (

    
    ) from the derivative of the fluorescence curve.
    
  • Criterion: A valid "hit" must induce a reproducible

    
     compared to the DMSO control.
    

BindingLogic Input DSF Result Shift Positive Shift (>2°C) Input->Shift Stabilization NoShift No Shift (<0.5°C) Input->NoShift No Binding Destab Negative Shift (Destabilization) Input->Destab Unfolding/Toxic Valid Binder Valid Binder Shift->Valid Binder False Positive\n(Enzymatic Artifact) False Positive (Enzymatic Artifact) NoShift->False Positive\n(Enzymatic Artifact)

Figure 2: Decision logic for interpreting Thermal Shift Assay data.

Method 3: Cellular Orthogonality (Target Engagement)

Objective: Confirm the compound penetrates the cell membrane and engages the target in a physiological environment.

Protocol: Western Blot for Phospho-Signaling (Kinase Context)

  • Cell Culture: Seed A549 or relevant cancer cells (0.5 x 10^6 cells/well) in 6-well plates.

  • Treatment: Treat cells with 3-Chloro-7-fluoroquinolin-4-amine (at 5x and 10x the biochemical IC50) for 2–4 hours.

    • Control: Treat with EGF (100 ng/mL) for the last 15 mins to stimulate pathway.

  • Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Blotting:

    • Primary Antibody: Anti-Phospho-Target (e.g., p-EGFR Tyr1068).

    • Loading Control: Anti-Total-EGFR and Anti-GAPDH.

  • Validation: A true inhibitor must reduce the Phospho signal without reducing the Total protein signal (which would indicate general toxicity or degradation).

References
  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. Link

  • Lanning, B. R., et al. (2014). A chemical biology resource for validating kinase inhibitors. Nature Chemical Biology, 10, 760–767. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54683396, 4-Amino-3-chloro-7-fluoroquinoline. Link

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Link

A Comparative Analysis of the ADME/Tox Profiles of Quinoline Derivatives: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from antimalarials like quinine and chloroquine to modern fluoroquinolone antibiotics and kinase inhibitors.[1] However, the promising biological activity of these derivatives is often counterbalanced by complex ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological profiles that can hinder their clinical development.

This guide provides an in-depth comparative analysis of the ADME/Tox properties of quinoline derivatives. Moving beyond a simple recitation of data, we will dissect the structure-activity relationships (SAR) that govern these profiles, explain the causality behind key experimental assays, and offer field-proven insights to guide the design of safer, more effective quinoline-based therapeutics.

Part I: The Pharmacokinetic Journey: ADME Profile of Quinoline Derivatives

A compound's therapeutic efficacy is critically dependent on its ability to reach the target site in sufficient concentration and for an adequate duration. This journey is dictated by its ADME properties.

Absorption & Distribution

The absorption of quinoline derivatives is largely governed by their physicochemical properties, particularly lipophilicity (log P) and solubility.[2] As heterocyclic aromatic compounds, many quinolines possess moderate to high lipophilicity, facilitating passive diffusion across the gastrointestinal tract and other biological membranes.[3] However, this must be balanced, as excessive lipophilicity can lead to poor aqueous solubility and increased binding to plasma proteins, reducing the free fraction of the drug available for therapeutic action and potentially leading to off-target effects.

In silico predictions and experimental data show that many quinoline derivatives exhibit good oral bioavailability and can penetrate tissues effectively.[4][5] Some derivatives, particularly smaller, more lipophilic ones, have the potential to cross the blood-brain barrier, a critical consideration for CNS-targeted therapies but a liability for peripherally acting drugs.[4]

Table 1: Comparative Physicochemical Properties and Predicted ADME of Representative Quinoline Derivatives

CompoundStructureLogP (Calculated)Aqueous SolubilityGI Absorption (Predicted)BBB Permeant (Predicted)Reference
QuinolineQuinoline~2.0ModerateHighYes[1]
Chloroquine4-aminoquinoline~4.6LowHighYes[6]
CiprofloxacinFluoroquinolone~-1.0ModerateHighNo[1]
8-HydroxyquinolineSubstituted Quinoline~1.9LowHighYes[1]
4-Nitroquinoline-1-oxideNitro-derivative~1.3ModerateHighYes[7]

Note: Data is compiled from various sources and in silico predictions for comparative purposes. Actual experimental values may vary.

Metabolism: The Central Role of Cytochrome P450

The metabolic fate of quinoline derivatives is predominantly dictated by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[8] The parent quinoline ring is susceptible to oxidation at multiple positions, leading to a variety of metabolites. Understanding these pathways is critical, as metabolism can lead to detoxification and clearance, or conversely, bioactivation into toxic, mutagenic, or carcinogenic species.[9][10]

Key metabolic transformations include:

  • Hydroxylation: CYP2E1 is the principal enzyme responsible for the formation of 3-hydroxyquinoline.[11]

  • N-oxidation: CYP2A6 is primarily involved in converting the pyridine nitrogen to quinoline-1-oxide.[9][11]

  • Epoxidation: The formation of the highly reactive and potentially carcinogenic quinoline-5,6-epoxide is also mediated by CYP enzymes, likely CYP2A6. This epoxide is subsequently hydrolyzed by microsomal epoxide hydrolase (mEH) to the more stable quinoline-5,6-diol.[9][11]

The nature and position of substituents dramatically influence metabolic stability and pathways. Electron-withdrawing groups can decrease the electron density of the aromatic system, making it less susceptible to electrophilic attack by CYP enzymes and potentially increasing metabolic stability.[8] Conversely, certain functional groups can direct metabolism to specific sites or undergo their own transformations, such as N-dealkylation or O-dealkylation.[12]

Quinoline_Metabolism cluster_PhaseI Phase I Metabolism (Liver) cluster_PhaseII Phase II Conjugation Quinoline Quinoline Metabolite1 3-Hydroxyquinoline Quinoline->Metabolite1 CYP2E1 Metabolite2 Quinoline-1-oxide Quinoline->Metabolite2 CYP2A6 Metabolite3 Quinoline-5,6-epoxide (Reactive Intermediate) Quinoline->Metabolite3 CYP2A6 Conjugates Glucuronide & Sulfate Conjugates Metabolite1->Conjugates Metabolite4 Quinoline-5,6-diol Metabolite3->Metabolite4 mEH Metabolite4->Conjugates Excretion Excretion Conjugates->Excretion Urine/Bile

Fig 1. Major metabolic pathways of the parent quinoline molecule.
Excretion

Following metabolism, the more polar metabolites of quinoline derivatives are primarily excreted via the kidneys into the urine.[13] Conjugation reactions (Phase II metabolism), such as glucuronidation and sulfation, further increase water solubility and facilitate renal clearance.[10] A smaller fraction may be eliminated through the bile and feces, particularly for larger or more lipophilic compounds.

Part II: The Dark Side: Toxicological Profile of Quinoline Derivatives

The structural features that impart desirable pharmacological activity to quinolines can also be responsible for significant toxicity. A thorough understanding of these liabilities is paramount for safe drug design.

Hepatotoxicity

The liver is a primary target for quinoline-induced toxicity, which is unsurprising given its central role in their metabolism.[14] Quinoline itself is a known hepatocarcinogen in rodents.[9] The mechanism is often linked to metabolic bioactivation, where reactive metabolites, such as epoxides, form covalent adducts with cellular macromolecules like DNA and proteins, leading to cellular damage.

Other mechanisms of hepatotoxicity include:

  • Oxidative Stress: The generation of reactive oxygen species (ROS) can overwhelm cellular antioxidant defenses, leading to lipid peroxidation and damage to mitochondria.[14]

  • Apoptosis and Endoplasmic Reticulum (ER) Stress: Certain derivatives can trigger programmed cell death (apoptosis) in hepatocytes, sometimes initiated by stress signals from the ER.[15]

  • Hypersensitivity Reactions: Some quinoline drugs, like quinidine, can cause idiosyncratic liver injury mediated by the immune system.[16]

Cardiotoxicity

A significant concern for many quinoline-based drugs, especially antimalarials like chloroquine and quinine, is cardiotoxicity, most notably the prolongation of the electrocardiographic QT interval.[17][18] A prolonged QT interval is a risk marker for developing a potentially fatal arrhythmia called Torsade de Pointes.[19] This effect is primarily caused by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.

While large clinical trials have shown serious cardiac events to be rare with antimalarial quinolines, the risk is not negligible, especially in patients with pre-existing cardiovascular conditions or when co-administered with other QT-prolonging drugs.[17][18]

Genotoxicity and Mutagenicity

Many quinoline derivatives exhibit genotoxic potential, meaning they can damage DNA. Quinoline itself is mutagenic in bacterial assays like the Ames test, but only after metabolic activation by liver enzymes (S9 fraction).[7][9] This underscores the role of reactive metabolites in exerting genotoxic effects.[10] The mechanism often involves the formation of DNA adducts or intercalation between DNA base pairs, disrupting DNA replication and repair processes.[1][20]

The genotoxicity is highly dependent on substitution patterns. For example, a nitro group at position 4, as in 4-nitroquinoline-1-oxide (4-NQO), confers potent genotoxicity, whereas other substitutions can diminish or abolish this activity.[7]

Table 2: Comparative Toxicity Profile of Representative Quinoline Derivatives

CompoundPrimary Toxicity Concern(s)Mechanism(s)Supporting EvidenceReference
Quinoline Hepatotoxicity, Carcinogenicity, MutagenicityMetabolic activation to reactive epoxides, DNA adduct formationAnimal studies (liver neoplasms), Positive Ames test (with S9)[1][9][10]
Chloroquine Cardiotoxicity, Retinopathy (chronic use)hERG channel inhibition, QT prolongationECG monitoring in clinical trials[17][18]
4-Nitroquinoline-1-oxide Potent Genotoxicity & CarcinogenicityReduction of nitro group, formation of DNA adductsStrong inducer in SOS chromotest, animal carcinogenicity data[7]
Fluoroquinolones (e.g., Ciprofloxacin) Cardiotoxicity (some), Tendinopathy, PhototoxicityQT prolongation (variable), mechanism for others less clearClinical reports, regulatory warnings[1]

Part III: Key Experimental Protocols for ADME/Tox Assessment

The following protocols represent cornerstone assays for evaluating the ADME/Tox profile of novel quinoline derivatives. The rationale behind the experimental design is as critical as the procedural steps themselves.

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance. This is a foundational ADME screen to predict in vivo half-life.

Causality: We use liver microsomes because they are vesicles of the endoplasmic reticulum containing a high concentration of CYP450 enzymes, the primary drivers of Phase I metabolism. By incubating the test compound with microsomes and a necessary cofactor (NADPH), we simulate the hepatic metabolic environment. The rate of disappearance of the parent compound over time is a direct measure of its metabolic lability.

Detailed Steps:

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and a positive control (e.g., a rapidly metabolized drug like Verapamil).

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Add the HLM to a final concentration of 0.5 mg/mL.

  • Initiation: Pre-warm the plate to 37°C. To initiate the reaction, add an NADPH-regenerating system (to ensure the cofactor is not depleted) and the test compound (final concentration typically 1 µM).

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins. The supernatant is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Interpretation: The natural log of the percentage of compound remaining is plotted against time. The slope of this line gives the rate constant (k), which is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction (37°C) cluster_analysis Analysis p1 Prepare Microsome & Compound Stocks r1 Combine Buffer, Microsomes, & Compound in Plate p1->r1 p2 Prepare Reaction Buffer (pH 7.4) p2->r1 r2 Initiate with NADPH r1->r2 r3 Incubate & Sample at Time Points (0, 5, 15, 30 min) r2->r3 r4 Quench with Acetonitrile + Internal Standard r3->r4 a1 Centrifuge to Pellet Protein r4->a1 a2 Analyze Supernatant by LC-MS/MS a1->a2 a3 Calculate % Remaining vs. Time a2->a3 a4 Determine Half-Life & Intrinsic Clearance a3->a4

Fig 2. Workflow for the in vitro metabolic stability assay.
Protocol 2: Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a compound by its ability to induce reverse mutations in specific strains of Salmonella typhimurium that are unable to synthesize histidine.

Causality: The test is a self-validating biological system. The bacterial strains have known mutations in the histidine operon, rendering them unable to grow on a histidine-free medium. A mutagenic compound will cause a reverse mutation, restoring the gene's function and allowing the bacteria to synthesize histidine and form visible colonies. The inclusion of a liver S9 fraction is critical for quinolines, as it provides the metabolic enzymes necessary to convert a pro-mutagen into its active mutagenic form.[1]

Detailed Steps:

  • Strain Preparation: Prepare fresh overnight cultures of the required S. typhimurium strains (e.g., TA98, TA100).

  • Metabolic Activation: Prepare the S9 mix if required. This contains the S9 fraction from induced rat liver and cofactors (e.g., NADP, glucose-6-phosphate).

  • Exposure: In a test tube, combine the test compound (at several concentrations), the bacterial culture, and either phosphate buffer (for direct mutagenicity) or the S9 mix (for metabolic activation).

  • Plating: Add the mixture to molten top agar and pour it onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative (vehicle) control indicates a positive mutagenic result. A positive control (e.g., 4-NQO) must also be run to validate the assay.

Ames_Test_Workflow cluster_exposure Exposure cluster_plating Plating & Incubation cluster_result Result Analysis start Prepare Bacterial Strains & Test Compound exp_no_s9 Mix: Compound + Bacteria + Buffer start->exp_no_s9 exp_s9 Mix: Compound + Bacteria + S9 Mix start->exp_s9 plate Add to Top Agar & Pour on Minimal Media exp_no_s9->plate exp_s9->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count Revertant Colonies incubate->count compare Compare to Negative & Positive Controls count->compare result Mutagenic Potential Determined compare->result

Fig 3. Workflow for the bacterial reverse mutation (Ames) test.

Part IV: Weaving it Together: Structure-ADME/Tox Relationships

The true power of this analysis lies in understanding how specific structural modifications to the quinoline ring impact its overall ADME/Tox profile. This knowledge is the key to prospective drug design.

  • Position of Substituents: The location of a substituent is critical. For example, a chloro group at position 7 of the 4-aminoquinoline core is essential for the antimalarial activity of chloroquine, but modifications at other positions can drastically alter its properties.[6] Similarly, substitutions at positions 2 and 8 can influence toxicity towards certain organisms.[21]

  • Nature of Substituents:

    • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) or nitro groups can increase lipophilicity and cell permeability but may also introduce specific liabilities. The 7-chloro group in chloroquine is a classic example.[6] A nitro group, particularly at position 4, is a strong structural alert for genotoxicity.[7]

    • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or methyl (-CH3) can alter metabolic pathways. A methoxy group can be a site for O-demethylation, while a methyl group can undergo benzylic hydroxylation.[12] These groups can modulate activity and toxicity; for instance, methoxy substitutions have been shown in some series to improve antibacterial activity.[5]

    • Basic Side Chains: The basic aminoalkyl side chain in many 4-aminoquinoline antimalarials is crucial for their mechanism of action (accumulating in the acidic parasite food vacuole) but also contributes to their physicochemical properties and potential for hERG interaction. Modifying the length and basicity of this chain is a common strategy to optimize the ADME/Tox balance.

Conclusion

The quinoline scaffold remains an exceptionally valuable pharmacophore in drug discovery. However, its successful exploitation requires a vigilant and proactive approach to managing its inherent ADME and toxicology challenges. A strategy that integrates early in silico prediction with key in vitro assays—such as metabolic stability, Ames testing, and hERG inhibition—is essential. By understanding the intricate structure-activity relationships that govern how these molecules are absorbed, metabolized, and exert toxic effects, researchers can more intelligently design the next generation of quinoline derivatives, maximizing therapeutic potential while minimizing patient risk.

References

  • Cytochrome P450 species involved in the metabolism of quinoline - PubMed. PubMed.
  • Cytochrome P450 species involved in the metabolism of quinoline - Oxford Academic. Oxford Academic.
  • Genotoxicity risk assessment of diversely substituted quinolines using the SOS chromotest. Taylor & Francis Online.
  • Antimicrobial and genotoxic properties of quinoline deriv
  • The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a system
  • Design, Synthesis, Antimicrobial, and Antimalarial Evaluation of Quinoline Hydrazone Derivatives: Insight through Density Functional Theory Analysis, Molecular Docking, and Absorption, Distribution, Metabolism, Excretion, and Toxicity Predictions - PubMed. PubMed.
  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4 - NIH.
  • The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review - PMC.
  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4 - WSU Research Exchange. WSU Research Exchange.
  • Dose-effect and structure-activity relationships of haloquinoline toxicity towards Vibrio fischeri - ProQuest. ProQuest.
  • Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4 | Journal of Medicinal Chemistry - ACS Publications.
  • Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide - Benchchem. Benchchem.
  • The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: A systematic review - ResearchGate.
  • Pharmacokinetic and toxicity profiles (ADMET) of quinoline derivatives. - ResearchGate.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry.
  • Toxicological Review of Quinoline (CAS No. 91-22-5) (PDF). U.S. Environmental Protection Agency.
  • Quinoline metabolism and toxicity in the isolated perfused r
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  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC.
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Safety Operating Guide

Standard Operating Procedure: Disposal of 3-Chloro-7-fluoroquinolin-4-amine

[1]

Executive Summary & Hazard Profiling

3-Chloro-7-fluoroquinolin-4-amine is a halogenated nitrogen heterocycle often used as an intermediate in the synthesis of fluoroquinolone antibiotics or antimalarial drugs.[1] Unlike standard organic waste, the presence of fluorine at the C7 position and chlorine at the C3 position dictates a specialized disposal pathway.[1]

Standard incineration without flue-gas scrubbing is insufficient and illegal under most environmental jurisdictions (including RCRA in the US and REACH in the EU) because it generates hydrofluoric acid (HF) and hydrochloric acid (HCl) gas.[1]

Chemical Hazard Data
ParameterSpecificationCritical Safety Note
Chemical Class Halogenated AminoquinolineDO NOT mix with non-halogenated solvents.[1]
Molecular Formula C₉H₆ClFN₂Generates HF and HCl upon combustion.[1]
Physical State Solid (Powder)Dust explosion hazard if finely dispersed.[1]
GHS Hazards H302, H315, H319, H335, H411Toxic to aquatic life; prevent drain entry.[1]
Incompatibility Strong Oxidizers, Strong AcidsExothermic reaction with mineral acids.[1]

Pre-Disposal Stabilization: The Self-Validating System

To ensure safety during storage and transport, you must implement a Self-Validating Stabilization Protocol .[1] This is a checklist that physically prevents the "creation" of reactive waste bombs in your satellite accumulation area.

The Protocol: Before adding this substance to any waste container, the researcher must validate the following three conditions:

  • The "Halogen" Check:

    • Validation: Does the waste label explicitly say "HALOGENATED"?

    • Mechanism:[1][2][3] If you place this into a "Non-Halogenated" drum, you contaminate the entire stream, forcing the waste handler to re-classify and incinerate the whole volume at 3x the cost and energy profile.[1]

  • The pH/Phase Check (If in solution):

    • Validation: If the amine is dissolved in an organic solvent, check the aqueous layer pH (if biphasic).[1]

    • Mechanism:[1][2][3] As an amine, it is basic.[1] If mixed with acidic waste streams without neutralization, it will generate heat.[1] Ensure pH is between 6–9 or store in a dedicated "Basic Organic" stream.[1]

  • The Oxidizer Segregation:

    • Validation: Verify the container has never held nitric acid, perchlorates, or peroxides.[1]

    • Mechanism:[1][3] Aminoquinolines are electron-rich.[1] Contact with strong oxidizers can lead to spontaneous ignition or explosion.[1]

Disposal Workflow & Decision Tree

The following diagram outlines the logical flow for disposing of 3-Chloro-7-fluoroquinolin-4-amine, ensuring compliance with RCRA regulations regarding halogenated compounds.

DisposalWorkflowStartWaste Generation:3-Chloro-7-fluoroquinolin-4-amineStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidSOLID WASTEStateCheck->SolidSolidLiquidLIQUID (Solution)StateCheck->LiquidSolutionDoubleBagDouble Bag inHeavy Duty PolyethyleneSolid->DoubleBagLabelSolidLabel: 'Toxic Solid, Organic,Halogenated (Fluorine/Chlorine)'DoubleBag->LabelSolidContainerSelectContainer Selection:HDPE Drum (Avoid Glass if possible)LabelSolid->ContainerSelectSolventCheckIs solvent Halogenated?Liquid->SolventCheckHaloStreamAdd to 'HalogenatedSolvent' CarboySolventCheck->HaloStreamYes (e.g., DCM)NonHaloStreamDO NOT USE Standard Organic Carboy.Create Satellite Container.SolventCheck->NonHaloStreamNo (e.g., MeOH)HaloStream->ContainerSelectNonHaloStream->ContainerSelectManifestManifesting:List as 'Halogenated Organic'ContainerSelect->ManifestPickupSchedule EHS/Vendor Pickup(Req. Incineration w/ Scrubber)Manifest->Pickup

Caption: Decision matrix for segregating halogenated aminoquinoline waste to prevent cross-contamination and ensure proper incineration protocols.

Waste Stream Logic: The "Why" (Mechanistic Insight)

Understanding the downstream processing of your waste ensures you label it correctly.

The Incineration Challenge

When 3-Chloro-7-fluoroquinolin-4-amine is incinerated, the carbon backbone oxidizes to CO₂, but the heteroatoms react as follows:

  • Chlorine (C3): Converts to Hydrogen Chloride gas (

    
    ).[1]
    
  • Fluorine (C7): Converts to Hydrogen Fluoride gas (

    
    ).[1]
    
  • Nitrogen (Amine/Quinoline): Converts to Nitrogen Oxides (

    
    ).[1]
    
The Scrubber Requirement

Standard municipal incinerators operate at ~850°C. However, fluorinated organics require temperatures >1,100°C to ensure the rupture of the strong C-F bond.[1] Furthermore, the exhaust gas must pass through a wet or dry scrubber system (typically using Calcium Hydroxide,

Operational Consequence: If you label this simply as "Organic Waste," it may be routed to a fuel-blending facility (cement kiln) that lacks high-grade HF scrubbers.[1] This causes corrosion of the facility's infrastructure and illegal release of HF gas. Always declare the Fluorine content.

Emergency Spill Procedures

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: Dust is a respiratory irritant.[1]

  • PPE: Wear Nitrile gloves (double gloved) and N95/P100 respirator if powder is airborne.[1]

  • Containment: Do not dry sweep.[1] Cover with a damp paper towel or use a HEPA vacuum to prevent dust generation.[1]

  • Decontamination: Wipe surface with a dilute surfactant (soap/water).[1] Avoid bleach (oxidizer) as it may react with the amine.

References

  • U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[1][4] EPA Technical Resource Document.[1] Available at: [Link]

  • PubChem. Compound Summary: 3-Chloro-4-fluoroaniline (Structural Analog for Hazard Data).[1] National Library of Medicine.[1] Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). 40 CFR Part 268 - Land Disposal Restrictions (Halogenated Organic Carbon).[1] Available at: [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] Available at: [Link]

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